molecular formula C20H32O5 B15569402 13,14-Dihydro-15-keto prostaglandin D2

13,14-Dihydro-15-keto prostaglandin D2

Cat. No.: B15569402
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-URZBVVGLSA-N
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Description

13,14-Dihydro-15-keto prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(E)-7-[(1R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t16-,17?,18+/m1/s1

InChI Key

VSRXYLYXIXYEST-URZBVVGLSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 13,14-Dihydro-15-keto Prostaglandin D2: Discovery, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). It details its discovery, enzymatic synthesis, and purification, along with its significant role as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates the signaling pathways it modulates. This guide is intended to be a valuable resource for researchers in immunology, pharmacology, and drug development investigating the roles of pro-inflammatory lipid mediators in allergic diseases and other inflammatory conditions.

Discovery and Significance

13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) was identified as a stable metabolite of Prostaglandin D2 (PGD2), a primary prostanoid released by activated mast cells during allergic responses[1][2][3]. PGD2 itself is rapidly metabolized in vivo, and its biological effects are often mediated or prolonged by its more stable metabolites[2]. The discovery that DK-PGD2 is a potent and selective agonist for the CRTH2 receptor established its importance as a key player in the inflammatory cascade, particularly in type 2 immunity[1][3][4]. Unlike its precursor PGD2, which also activates the DP1 receptor, DK-PGD2 exhibits high selectivity for CRTH2, making it a valuable tool for studying CRTH2-mediated signaling and a potential target for therapeutic intervention in allergic diseases such as asthma and allergic rhinitis[2].

Synthesis and Purification

Enzymatic Synthesis

The biosynthesis of DK-PGD2 from PGD2 is a two-step enzymatic process primarily carried out by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase.

Enzymatic_Synthesis PGD2 Prostaglandin D2 (PGD2) 15-keto-PGD2 15-keto-Prostaglandin D2 PGD2->15-keto-PGD2 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) + NAD+ DK_PGD2 13,14-Dihydro-15-keto- Prostaglandin D2 (DK-PGD2) 15-keto-PGD2->DK_PGD2 15-Oxoprostaglandin 13-Reductase + NADPH

Figure 1: Enzymatic synthesis pathway of DK-PGD2 from PGD2.

Experimental Protocol: Enzymatic Synthesis and Purification

This protocol outlines the general steps for the enzymatic synthesis of DK-PGD2 from PGD2 followed by purification.

Materials:

  • Prostaglandin D2 (PGD2)

  • Purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • Purified 15-oxoprostaglandin 13-reductase

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)

  • Phosphate buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 HPLC column

Procedure:

  • Enzymatic Reaction:

    • Dissolve PGD2 in a minimal amount of ethanol (B145695) and add it to a phosphate buffer (pH 7.4) solution containing NAD+ and NADPH.

    • Initiate the reaction by adding purified 15-PGDH and 15-oxoprostaglandin 13-reductase.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or a small-scale HPLC analysis.

  • Extraction:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., citric acid).

    • Extract the lipids three times with an equal volume of ethyl acetate.

    • Pool the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purification:

    • Silica Gel Chromatography: The crude extract can be first purified by silica gel column chromatography using a solvent system such as a gradient of ethyl acetate in hexane (B92381) to separate the more polar DK-PGD2 from the less polar starting material and intermediates.

    • Reverse-Phase HPLC: For final purification, subject the enriched fractions to RP-HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the DK-PGD2 peak.

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathway

DK-PGD2 is a selective and potent agonist of the CRTH2 receptor, a G protein-coupled receptor (GPCR) highly expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade through a Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DK-PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK-PGD2->CRTH2 Binds G_protein Gαi/oβγ CRTH2->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cell_Response Inhibitory effect on some responses Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release DAG->Cell_Response Ca2_release->Cell_Response

Figure 2: CRTH2 signaling pathway initiated by DK-PGD2.

Quantitative Data

The following tables summarize key quantitative data for the interaction of DK-PGD2 with its receptor and its biological effects.

Table 1: Receptor Binding Affinities (Ki values)

LigandReceptorKi (nM)Cell SystemReference
13,14-Dihydro-15-keto PGD2 Human CRTH2 2.91 ± 0.29 HEK293 membranes [5]
PGD2Human CRTH22.4 ± 0.2HEK293 membranes[5]
15-deoxy-Δ12,14-PGJ2Human CRTH23.15 ± 0.32HEK293 membranes[5]
13,14-Dihydro-15-keto PGD2 Mouse CRTH2 < PGD2 HEK293 cells [6]

Table 2: Functional Activity (EC50 values)

Biological ResponseCell TypeEC50 (nM)Reference
Eosinophil Shape Change Human Eosinophils 2.7 ± 2.3 [5]
ILC2 MigrationHuman ILC2s17.4 - 91.7 (for various PGD2 metabolites)[7]
IL-5 Secretion by ILC2sHuman ILC2s108.1 - 526.9 (for various PGD2 metabolites)[7]
IL-13 Secretion by ILC2sHuman ILC2s125.2 - 788.3 (for various PGD2 metabolites)[7]

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the synthesis and activity of DK-PGD2.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of DK-PGD2 to the CRTH2 receptor.

Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells HEK293 cells expressing CRTH2 Homogenization Homogenize in lysis buffer Cells->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend in binding buffer Centrifugation->Resuspension Incubation Incubate membranes with [3H]PGD2 (radioligand) and varying concentrations of unlabeled DK-PGD2 Resuspension->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting Quantify radioactivity on filters using scintillation counting Filtration->Counting IC50 Determine IC50 value (concentration of DK-PGD2 that inhibits 50% of [3H]PGD2 binding) Counting->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

References

An In-depth Technical Guide to the Biological Function and Signaling Pathway of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator in inflammatory and allergic responses. Unlike its precursor, DK-PGD2 exhibits high selectivity as an agonist for the G protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] This selective agonism makes DK-PGD2 a critical tool for elucidating the specific roles of the DP2 receptor in various physiological and pathological processes. Activation of DP2 by DK-PGD2 initiates a signaling cascade that is predominantly pro-inflammatory, mediating the chemotaxis and activation of key immune cells involved in type 2 immunity, including T helper 2 (Th2) cells, eosinophils, and basophils.[4][5][6] This guide provides a comprehensive overview of the biological functions of DK-PGD2, its signaling pathway, quantitative data on its activity, and detailed experimental protocols for its study.

Biological Function of DK-PGD2

DK-PGD2's biological activities are intrinsically linked to its function as a selective DP2 receptor agonist.[1][2][3] The DP2 receptor is primarily expressed on immune cells that orchestrate type 2 inflammatory responses.[5][7]

1.1. Role in Allergic Inflammation:

DK-PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes.[4][8] By binding to the DP2 receptor on these cells, it induces their migration to sites of inflammation, a critical step in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[4][9] In addition to chemotaxis, DK-PGD2 can also activate these cells, leading to the release of pro-inflammatory mediators. For instance, it can induce eosinophil degranulation and the secretion of type 2 cytokines like IL-4, IL-5, and IL-13 from ILC2s and Th2 cells.[4][9]

1.2. Neuroinflammation:

The PGD2/DP2 signaling axis has been implicated in neuroinflammatory processes. While the specific role of DK-PGD2 is still under investigation, the expression of DP2 on microglia and other neural cells suggests its potential involvement in modulating neuroinflammatory responses.

1.3. Cancer:

The role of the PGD2/DP2 pathway in cancer is complex and appears to be context-dependent. Some studies suggest that high DP2 expression is associated with a poor prognosis in colorectal cancer and may promote cell migration.[10] Conversely, in other cancer types, PGD2 signaling has been shown to have anti-tumor effects. Further research is needed to fully elucidate the function of DK-PGD2 in different malignancies.

DK-PGD2 Signaling Pathway

DK-PGD2 exerts its effects by binding to and activating the DP2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[7]

2.1. Receptor Binding and G-Protein Coupling:

DK-PGD2 binds to the DP2 receptor with high affinity.[11] Upon agonist binding, the DP2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The DP2 receptor primarily couples to the Gi/o family of G proteins.[7]

2.2. Downstream Signaling Events:

Activation of the Gi protein by the DK-PGD2-bound DP2 receptor leads to the dissociation of the Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[13][14] This increase in intracellular calcium is a key signaling event that triggers various cellular responses, including chemotaxis and degranulation.[8][14]

  • PI3K/Akt Pathway: There is also evidence suggesting that DP2 receptor activation can engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and migration.[6]

The culmination of these signaling events is the modulation of cellular functions that are central to the inflammatory and allergic responses mediated by DK-PGD2.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds G_protein Gi/o Protein (α, β, γ subunits) DP2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PI3K PI3K Akt Akt PI3K->Akt Activates G_alpha->AC Inhibits G_beta_gamma->PLC Activates G_beta_gamma->PI3K Activates ATP ATP ATP->cAMP Converts Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Modulates PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Akt->Cellular_Response Promotes Ca2_release->Cellular_Response Induces

Caption: DK-PGD2 Signaling Pathway via the DP2 Receptor.

Quantitative Data

The following tables summarize the quantitative data for DK-PGD2 and related PGD2 metabolites in various functional assays.

Table 1: Binding Affinities (Ki) for DP2 (CRTH2) Receptor

CompoundKi (nM)Cell/Membrane SourceReference
DK-PGD2 2.91 ± 0.29 HEK293 membranes expressing hCRTH2[11]
PGD22.4 ± 0.2HEK293 membranes expressing hCRTH2[11]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32HEK293 membranes expressing hCRTH2[11]
Δ12-PGJ26.8-[10]
Δ12-PGD27.63-[10]
9α,11β-PGF2315.0-[10]

Table 2: Functional Potency (EC50) in Eosinophil Shape Change Assay

CompoundEC50 (nM)Cell SourceReference
DK-PGD2 2.7 ± 2.3 Human eosinophils from asthmatic patients[4]
PGD20.7 ± 0.2Human eosinophils from asthmatic patients[4]
Δ12-PGD21.2 ± 1.8Human eosinophils from asthmatic patients[4]
15-deoxy-Δ12,14-PGD21.5 ± 1.6Human eosinophils from asthmatic patients[4]
PGJ21.6 ± 3.8Human eosinophils from asthmatic patients[4]
Δ12-PGJ25.6 ± 1.0Human eosinophils from asthmatic patients[4]
15-deoxy-Δ12,14-PGJ212.0 ± 0.7Human eosinophils from asthmatic patients[4]
9α,11β-PGF2> 1000Human eosinophils from asthmatic patients[4]

Table 3: Functional Potency (EC50) in other assays

AssayCompoundEC50 (nM)Cell SourceReference
Inhibition of cAMP productionDK-PGD2 --[11]
PGD2--[11]
Indomethacin14.9 ± 4.9HEK-hCRTH2[11]
Eosinophil ChemotaxisDK-PGD2 -Human eosinophils[8]
15R-methyl-PGD21.7Human eosinophils[1]
PGD210Human eosinophils[1]
15S-methyl-PGD2128Human eosinophils[1]

Experimental Protocols

4.1. Radioligand Binding Assay for DP2 (CRTH2) Receptor

This protocol is adapted from methodologies described for GPCR binding assays.[15][16][17]

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the DP2 receptor.

Materials:

  • HEK293 cells stably expressing human DP2 (CRTH2) receptor.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4).

  • Binding buffer (e.g., 20 mM HEPES, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% (w/v) BSA, pH 7.5).[15]

  • [3H]PGD2 (Radioligand).

  • Unlabeled PGD2 (for determining non-specific binding).

  • DK-PGD2 and other competing ligands.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: a. Culture HEK293-hDP2 cells to confluency. b. Harvest cells and wash with cold PBS. c. Resuspend cell pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. e. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. f. Wash the membrane pellet with lysis buffer and repeat the centrifugation. g. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Competition Binding Assay: a. In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • Cell membranes (typically 20 µg of protein).
    • [3H]PGD2 at a constant concentration (e.g., 2 nM).[15]
    • Varying concentrations of unlabeled DK-PGD2 or other competing ligands (typically from 0.01 nM to 10 µM).[15]
    • For total binding, add binding buffer instead of a competing ligand.
    • For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).[15] b. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11][16] c. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand. e. Dry the filters and place them in scintillation vials with scintillation cocktail. f. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Calcium Flux Assay

This protocol is a general guide based on standard procedures for measuring intracellular calcium mobilization.[18][19][20][21]

Objective: To measure the ability of DK-PGD2 to induce intracellular calcium mobilization in DP2-expressing cells.

Materials:

  • DP2-expressing cells (e.g., human eosinophils, Th2 cells, or a recombinant cell line).

  • Cell culture medium (e.g., RPMI with 2% FCS, 25 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM, or Fluo-4 AM).

  • Pluronic F-127 (to aid dye loading).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • DK-PGD2 and other agonists.

  • Ionomycin (B1663694) (positive control).

  • EGTA (negative control).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation and Dye Loading: a. Harvest and wash the cells, then resuspend them in cell loading medium at a concentration of 1-10 x 10^6 cells/mL. b. Add the calcium-sensitive dye (e.g., Indo-1 AM to a final concentration of 1-5 µM) and Pluronic F-127. c. Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading. d. Wash the cells twice with assay buffer to remove excess dye. e. Resuspend the cells in assay buffer at the desired concentration for analysis.

  • Measurement of Calcium Flux: a. Equilibrate the dye-loaded cells at 37°C for at least 10 minutes. b. Establish a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader. c. Add DK-PGD2 or another agonist at the desired concentration and continue recording the fluorescence signal over time. d. An increase in fluorescence intensity (for Fluo-4) or a change in the fluorescence ratio (for Indo-1 or Fura-2) indicates an increase in intracellular calcium concentration. e. At the end of the experiment, add ionomycin to determine the maximum calcium influx and EGTA to determine the minimum signal.

  • Data Analysis: a. The change in intracellular calcium is typically expressed as the ratio of fluorescence at two wavelengths (for ratiometric dyes) or as a change in fluorescence intensity relative to the baseline. b. Plot the calcium response over time for different agonist concentrations. c. Determine the EC50 value by plotting the peak response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays B1 Prepare Membranes from DP2-expressing cells B2 Incubate Membranes with [3H]PGD2 and DK-PGD2 B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki value B4->B5 End End: Comprehensive Profile of DK-PGD2 Function B5->End F1 Isolate Primary Immune Cells (e.g., Eosinophils) F2 Perform Calcium Flux Assay with varying DK-PGD2 conc. F1->F2 F4 Perform Chemotaxis Assay (e.g., Boyden Chamber) F1->F4 F6 Perform Cytokine Release Assay (e.g., ELISA) F1->F6 F3 Analyze Data and Determine EC50 F2->F3 F3->End F5 Quantify Migrated Cells F4->F5 F5->End F7 Measure Cytokine Levels F6->F7 F7->End Start Start: Characterize DK-PGD2 Activity Start->B1 Start->F1

Caption: General workflow for characterizing DK-PGD2 activity.

Conclusion

DK-PGD2 is an invaluable pharmacological tool for investigating the specific functions of the DP2 (CRTH2) receptor. Its selectivity allows for the dissection of DP2-mediated signaling from the broader and sometimes opposing effects of PGD2, which also acts on the DP1 receptor. The pro-inflammatory actions of DK-PGD2, particularly its ability to induce the chemotaxis and activation of type 2 immune cells, underscore the importance of the DP2 receptor as a therapeutic target for allergic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of DK-PGD2 and the DP2 signaling pathway in health and disease.

References

What is the mechanism of action of 13,14-Dihydro-15-keto prostaglandin D2?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory and allergic responses. Unlike its precursor PGD2, which signals through both the DP1 and DP2 receptors, DK-PGD2 is a highly selective agonist for the Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2), also known as the DP2 receptor. This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2/DP2 pathway in pathophysiology. This document provides a comprehensive overview of the mechanism of action of DK-PGD2, including its receptor binding profile, downstream signaling cascades, and cellular effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts targeting this pathway.

Introduction

Prostaglandin D2 (PGD2) is abundantly released by activated mast cells, T helper 2 (Th2) cells, and other immune cells during allergic and inflammatory reactions.[1] It exerts its biological effects through two distinct G-protein coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the CRTH2/DP2 receptor.[1] While DP1 activation is often associated with vasodilation and inhibition of cell migration, CRTH2/DP2 activation is predominantly pro-inflammatory.[2][3] PGD2 is rapidly metabolized in vivo to various products, including DK-PGD2.[4] This metabolite has emerged as a potent and selective agonist for the CRTH2/DP2 receptor, with significantly lower affinity for the DP1 receptor.[1][5] This high selectivity allows for the specific investigation of CRTH2/DP2-mediated signaling and its role in diseases such as asthma and allergic rhinitis.

Mechanism of Action: CRTH2/DP2 Receptor Activation and Signaling

The primary mechanism of action of DK-PGD2 is the specific binding to and activation of the CRTH2/DP2 receptor, a member of the chemoattractant receptor family.[3]

Receptor Binding

DK-PGD2 binds to the CRTH2/DP2 receptor with high affinity. Radioligand binding assays have demonstrated that DK-PGD2 is highly selective for CRTH2 over the DP1 receptor, exhibiting a selectivity of over 2000-fold in membrane-based assays.[5] This contrasts sharply with PGD2, which binds to both receptors with high affinity.

G-Protein Coupling and Downstream Signaling

The CRTH2/DP2 receptor is coupled to the inhibitory G-protein, Gαi.[6] Upon agonist binding by DK-PGD2, the following signaling cascade is initiated:

  • Gαi Activation: The Gαi subunit dissociates from the βγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

  • Calcium Mobilization: The Gβγ complex activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This rapid increase in intracellular calcium is a hallmark of CRTH2 activation.

  • PI3K/Akt Pathway: Downstream signaling also involves the activation of the phosphatidylinositol-3-kinase (PI3K)-dependent pathway, leading to the phosphorylation of Akt, a key regulator of cell survival and migration.[6]

The activation of these pathways culminates in various cellular responses characteristic of allergic inflammation.

DK_PGD2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-Dihydro-15-keto Prostaglandin D2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds and Activates G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Cleaves PIP2 ATP ATP ATP->AC Cellular_Response Cellular Responses (Chemotaxis, Activation, Cytokine Release) cAMP->Cellular_Response ↓ leads to PIP2 PIP2 PIP2->PLC Ca2_ER Ca2+ (ER store) IP3->Ca2_ER Triggers release Ca2_cyto ↑ Intracellular Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->Cellular_Response Akt Akt Phosphorylation PI3K->Akt Akt->Cellular_Response

Figure 1: DK-PGD2 Signaling Pathway via the CRTH2/DP2 Receptor.

Cellular Effects

Activation of the CRTH2/DP2 receptor by DK-PGD2 induces a range of pro-inflammatory cellular effects, primarily on key cells involved in type 2 immunity:

  • Chemotaxis: DK-PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils, promoting their recruitment to sites of inflammation.[8]

  • Cell Activation: It triggers the activation of these cells, leading to morphological changes (e.g., eosinophil shape change), degranulation, and the upregulation of adhesion molecules like CD11b on eosinophils.[7][9]

  • Cytokine Release: DK-PGD2 stimulates the production and release of Th2-type cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic inflammatory cascade.[7]

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes key quantitative data for DK-PGD2 and related compounds, highlighting its selectivity and potency at the CRTH2/DP2 receptor.

CompoundReceptorAssay TypeParameterValue (nM)SpeciesReference
13,14-Dihydro-15-keto PGD2 (DK-PGD2) CRTH2/DP2 Radioligand Binding (Competition)Ki 2.91 ± 0.29 Human[1]
CRTH2/DP2 Radioligand Binding (Competition)Ki 160 Human[5]
DP1 Radioligand Binding (Competition)Ki >30,000 Human[5]
CRTH2/DP2 Eosinophil Shape ChangeEC50 2.7 ± 2.3 Human[9]
PGD2CRTH2/DP2Radioligand Binding (Competition)Ki2.4 - 3.0Human[1]
DP1Radioligand BindingKd~0.3Human[1]
CRTH2/DP2Eosinophil Shape ChangeEC500.7 ± 0.2Human[9]
15-deoxy-Δ12,14-PGJ2CRTH2/DP2Radioligand Binding (Competition)Ki3.15 ± 0.32Human[1]
CRTH2/DP2Eosinophil Shape ChangeEC501.5 ± 1.6Human[9]

Ki (Inhibition constant) and Kd (Dissociation constant) values represent the affinity of the ligand for the receptor. A lower value indicates higher affinity. EC50 (Half maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DK-PGD2.

Radioligand Competition Binding Assay (Membrane Preparation)

This protocol is adapted from methodologies described for characterizing CRTH2/DP2 receptor pharmacology.[1]

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2/DP2.

  • [3H]PGD2 (Radioligand).

  • Unlabeled DK-PGD2 and PGD2.

  • Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest HEK-hCRTH2 cells and homogenize in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 min at 4°C). Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 200 µL:

    • Total Binding: 50 µL membrane suspension, 50 µL [3H]PGD2 (at a final concentration near its Kd, e.g., 0.4 nM), and 100 µL binding buffer.

    • Non-specific Binding (NSB): 50 µL membrane suspension, 50 µL [3H]PGD2, and 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM), plus 50 µL binding buffer.

    • Competition: 50 µL membrane suspension, 50 µL [3H]PGD2, and 50 µL of varying concentrations of unlabeled DK-PGD2 (e.g., 10-11 to 10-5 M), plus 50 µL binding buffer.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of DK-PGD2. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol is based on principles described for CRTH2-mediated cell migration.[8]

Objective: To measure the chemoattractant capacity of DK-PGD2 for human eosinophils.

Materials:

  • Human eosinophils isolated from peripheral blood.

  • RPMI 1640 medium with 0.5% BSA.

  • DK-PGD2.

  • Boyden chamber or multi-well chemotaxis plate (e.g., with 5 µm pore size polycarbonate membrane).

  • Calcein-AM or similar fluorescent dye for cell labeling.

Procedure:

  • Cell Preparation: Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation followed by negative magnetic selection. Resuspend cells in RPMI + 0.5% BSA at a concentration of 1x106 cells/mL.

  • Assay Setup:

    • Add RPMI + 0.5% BSA containing various concentrations of DK-PGD2 (e.g., 0.1 nM to 1 µM) or a negative control (buffer alone) to the lower wells of the chemotaxis chamber.

    • Place the micropore filter membrane over the lower wells.

    • Add 50-100 µL of the eosinophil suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Migration Quantification:

    • After incubation, carefully remove the membrane.

    • Wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, pre-label cells with Calcein-AM and measure the fluorescence of migrated cells in the bottom well using a plate reader.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of DK-PGD2. Express results as a chemotactic index (fold increase over control).

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_incubation Incubation cluster_analysis Analysis P1 Isolate Eosinophils (e.g., from blood) P3 Resuspend cells in assay medium P1->P3 P2 Prepare Chemoattractant (DK-PGD2 dilutions) A1 Add DK-PGD2 to lower chamber P2->A1 A3 Add eosinophil suspension to upper chamber P3->A3 A2 Place porous membrane on chamber A1->A2 A2->A3 I1 Incubate at 37°C, 5% CO2 (e.g., 1-2 hours) A3->I1 AN1 Remove non-migrated cells from top of membrane I1->AN1 AN2 Fix and stain migrated cells on bottom of membrane AN1->AN2 AN3 Count migrated cells (Microscopy) AN2->AN3 AN4 Plot cell count vs. [DK-PGD2] AN3->AN4

Figure 2: General Experimental Workflow for an Eosinophil Chemotaxis Assay.

Conclusion

This compound is a critical tool for dissecting the pro-inflammatory functions of the PGD2 signaling axis. Its mechanism of action is centered on the selective and potent activation of the CRTH2/DP2 receptor, a key node in type 2 immunity. By triggering a Gαi-mediated signaling cascade that results in decreased cAMP and increased intracellular calcium, DK-PGD2 orchestrates the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. The detailed understanding of this mechanism, supported by the quantitative data and protocols provided herein, is essential for professionals engaged in the research and development of novel therapeutics for allergic diseases such as asthma. The high selectivity of DK-PGD2 makes it an ideal pharmacological probe to validate CRTH2/DP2 as a therapeutic target and to screen for novel antagonists.

References

An In-depth Technical Guide to the CRTH2/DP2 Receptor Agonist Activity of 13,14-Dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document details the receptor's signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols for assessing agonist activity.

Introduction: PGD2 Metabolism and CRTH2/DP2 Receptor Selectivity

Prostaglandin D2 (PGD2) is a major eicosanoid product of mast cells, orchestrating various aspects of allergic inflammation.[1][2][3] Its biological effects are mediated through two principal G-protein coupled receptors (GPCRs): the DP1 receptor and the CRTH2 (DP2) receptor.[2][4][5] While both receptors bind PGD2, they often trigger opposing cellular responses. The DP1 receptor is primarily associated with vasodilation and the inhibition of cell migration, whereas the CRTH2 receptor promotes pro-inflammatory activities, including the chemotaxis and activation of key immune cells involved in type 2 inflammation, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[4][5][6]

PGD2 is rapidly metabolized in vivo.[4] One of its major enzymatic degradation products is 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[3][7][8] A critical feature of DK-PGD2 is its pharmacological profile: it acts as a potent and selective agonist for the CRTH2 receptor, with significantly less activity at the DP1 receptor.[3][7][9][10] This selectivity makes DK-PGD2 an invaluable tool for isolating and studying CRTH2-mediated pathways in allergic and inflammatory diseases.

Quantitative Pharmacological Data

The agonist activity of DK-PGD2 at the CRTH2 receptor has been quantified through various binding and functional assays. Its binding affinity and potency are often compared to PGD2 and other related metabolites.

CompoundReceptorAssay TypeSpeciesValueUnitReference
PGD2 hCRTH2Competition Binding (Ki)Human2.4 - 34.0 (range for metabolites)nM[9]
DK-PGD2 hCRTH2Competition Binding (Ki)Human2.4 - 34.0 (range for metabolites)nM[9]
PGD2 hCRTH2Saturation Binding (Kd)Human2.5 (high affinity), 109 (low affinity)nM[9]
[3H]PGD2 mCRTH2Saturation Binding (Kd)Mouse8.8 ± 0.8nM[11]
DK-PGD2 hCRTH2Eosinophil Shape Change (pEC50)Human7.33-[10]

Rank Order of Potency at Human CRTH2/DP2: [9] PGD2 > 13,14-dihydro-15-keto PGD2 (DK-PGD2) > 15-deoxy-Δ¹²,¹⁴-PGJ₂ > PGJ₂ > Δ¹²-PGJ₂

Rank Order of Potency at Mouse CRTH2/DP2: [11] 13,14-dihydro-15-keto-PGD2 (DK-PGD2) ≥ 15-deoxy-Δ¹²,¹⁴-PGJ₂ ≥ PGD₂ ≥ PGJ₂

CRTH2/DP2 Signaling Pathway

Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This pathway is pertussis toxin (PTX) sensitive, confirming the involvement of the Gαi/o family of G-proteins.[9][11]

The primary signaling events are:

  • G-Protein Coupling: Ligand binding induces a conformational change in the CRTH2 receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9][12]

CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gi Protein (αβγ) CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 Binds ATP ATP ATP->AC Response Cellular Responses (Chemotaxis, Activation) cAMP->Response Modulates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Ca_cyto->Response

CRTH2/DP2 receptor signaling cascade upon activation by DK-PGD2.

Key Experimental Protocols

Characterizing the agonist activity of compounds like DK-PGD2 at the CRTH2 receptor involves a suite of standardized in vitro assays.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (e.g., DK-PGD2) to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to the CRTH2 receptor.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human or mouse CRTH2 receptor (e.g., HEK293 cells).[9][11]

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled [³H]PGD₂ (e.g., 1 nM), and varying concentrations of the unlabeled competitor ligand (DK-PGD2).[14]

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., on ice or at room temperature) to allow binding to reach equilibrium.[14]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific [³H]PGD₂ binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in cytosolic calcium concentration following receptor activation, a direct consequence of Gαi/βγ-PLC signaling.

Methodology:

  • Cell Preparation: Plate CRTH2-expressing cells (e.g., transfected HEK293 cells, or primary eosinophils/Th2 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.[16][17]

  • Dye Loading: Wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.[16][17] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells to remove excess dye and allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

  • Assay Execution: Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).[16][18]

  • Measurement: Record a baseline fluorescence reading. Inject varying concentrations of the agonist (DK-PGD2) into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically 2-3 minutes).[19]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[18] Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_load Dye Loading cluster_measure Measurement & Analysis cluster_analysis Data Analysis arrow arrow c1 1. Plate CRTH2-expressing cells in 96-well plate c2 2. Culture overnight l1 3. Wash cells c2->l1 l2 4. Incubate with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) l1->l2 l3 5. Wash to remove excess dye l2->l3 m1 6. Read baseline fluorescence l3->m1 m2 7. Inject agonist (DK-PGD2) m1->m2 m3 8. Record kinetic fluorescence change m2->m3 a1 9. Plot dose-response curve (Response vs. [Agonist]) m3->a1 a2 10. Calculate EC₅₀ a1->a2

Workflow for a typical intracellular calcium mobilization assay.
Chemotaxis Assay (Boyden Chamber)

Methodology:

  • Cell Isolation: Isolate target cells (e.g., eosinophils from peripheral blood or cultured Th2 cells) and resuspend them in assay medium.[14]

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well modified Boyden chamber) which consists of an upper and a lower well separated by a microporous filter (e.g., 5-μm pore size).[14][20]

  • Loading: Add different concentrations of the chemoattractant (DK-PGD2) to the lower wells. Place the filter over the lower wells.

  • Cell Addition: Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Cell Counting: After incubation, remove the filter. Scrape off non-migrated cells from the top surface of the filter. Stain and count the cells that have migrated to the bottom surface of the filter or have dropped into the lower chamber. Cell counting can be performed manually by microscopy or automated by flow cytometry.[14]

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. The resulting curve typically shows a bell shape, characteristic of chemotactic responses. Determine the optimal chemotactic concentration.

Conclusion

13,14-dihydro-15-keto prostaglandin D2 is a key metabolite of PGD2 that functions as a potent and selective agonist for the CRTH2/DP2 receptor. Its selectivity over the DP1 receptor makes it an indispensable pharmacological tool for investigating the specific roles of CRTH2 in the pathophysiology of allergic diseases, such as asthma.[4][5] The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the activity of DK-PGD2 and to screen for novel modulators of the CRTH2 receptor, a promising therapeutic target for type 2 inflammatory conditions.[21]

References

Cellular Sources of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of the highly active, yet unstable, prostaglandin (B15479496) D2 (PGD2). As a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, DK-PGD2 plays a significant role in orchestrating type 2 inflammatory responses. Understanding the cellular origins of DK-PGD2 is crucial for elucidating its role in allergic diseases such as asthma and for the development of targeted therapeutics. This guide provides a comprehensive overview of the primary cellular sources of DK-PGD2, the enzymatic pathways governing its synthesis, and detailed methodologies for its quantification.

Cellular Sources and Synthesis of PGD2, the Precursor to DK-PGD2

The direct production of DK-PGD2 is a result of the metabolic conversion of PGD2. Therefore, the primary cellular sources of DK-PGD2 are the cells that produce its precursor, PGD2. The synthesis of PGD2 is primarily catalyzed by two key enzymes: hematopoietic prostaglandin D synthase (H-PGDS) and lipocalin-type prostaglandin D synthase (L-PGDS).[1]

Key Cellular Producers of PGD2:

  • Mast Cells: Mast cells are considered the most significant source of PGD2 in the context of allergic inflammation.[2][3] Upon activation, for instance, through IgE-receptor cross-linking, mast cells rapidly release large quantities of PGD2.[4]

  • Macrophages: Macrophage cell lines have been shown to be potent producers of PGD2.[5]

  • Dendritic Cells (DCs): Various subsets of dendritic cells, including epidermal Langerhans cells and monocyte-derived DCs, express H-PGDS and secrete PGD2 upon stimulation.[5]

  • Type 2 Innate Lymphoid Cells (ILC2s): ILC2s not only respond to PGD2 but also produce it themselves in an autocrine/paracrine manner, contributing to the amplification of type 2 immune responses.[6][7]

  • Th2 Lymphocytes: These adaptive immune cells are also known to produce PGD2, further linking this prostaglandin to allergic inflammation.[8]

Quantitative Data on PGD2 and DK-PGD2 Production

Direct quantitative data on the production of DK-PGD2 by specific immune cell types is limited in the current literature. However, studies have quantified the production of its precursor, PGD2, and have qualitatively identified the presence of DK-PGD2 in cell culture supernatants.

Table 1: PGD2 Production by Various Cell Types

Cell TypeStimulusPGD2 ConcentrationReference
Human ILC2s (5 x 10^5 cells)IL-33, IL-25, and TSLPUp to 1.5 ng/mL[9]
Murine Macrophage-like Cells (RAW 264.7)Lipopolysaccharide (LPS)PGD2 was the predominant prostaglandin produced.[5]
Human Mast Cells (cultured from umbilical cord blood)IgE-anti-IgEPGD2 release was detected and measured by GC/MS/SIM.[4]
Monocyte-derived Dendritic CellsCalcium ionophore A23187Rapid secretion of PGD2 was observed.[5]

Note: While the above table provides data on PGD2 production, it is important to note that a study has shown that upon activation, ILC2s produce endogenous PGD2 which is then metabolized to PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2, and DK-PGD2 in the culture supernatants, confirming ILC2s as a source of DK-PGD2.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway for PGD2 and DK-PGD2 Production and Action

The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGD2 by either H-PGDS or L-PGDS. PGD2 can then be enzymatically converted to DK-PGD2. Both PGD2 and DK-PGD2 exert their biological effects by binding to G protein-coupled receptors, primarily DP1 and DP2 (CRTH2).

PGD2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2  COX-1/2 PGD2 PGD2 PGH2->PGD2  H-PGDS / L-PGDS DK_PGD2 DK-PGD2 PGD2->DK_PGD2  Enzymatic  Conversion DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_CRTH2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_CRTH2_Receptor DK_PGD2->DP2_CRTH2_Receptor Cellular_Response_DP1 Cellular Response (e.g., vasodilation, anti-inflammatory) DP1_Receptor->Cellular_Response_DP1 Cellular_Response_DP2 Cellular Response (e.g., chemotaxis of Th2 cells, eosinophils) DP2_CRTH2_Receptor->Cellular_Response_DP2 PLA2 PLA2 COX COX-1/2 PGDS H-PGDS / L-PGDS Enzymatic_Conversion Enzymatic Conversion

PGD2 and DK-PGD2 synthesis and signaling pathway.
Experimental Workflow for Quantification of DK-PGD2

The quantification of DK-PGD2 from cell culture supernatants typically involves sample preparation, followed by analysis using either a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Mast cells, Macrophages) Stimulation 2. Cell Stimulation (e.g., IgE/Anti-IgE, LPS) Cell_Culture->Stimulation Supernatant_Collection 3. Supernatant Collection Stimulation->Supernatant_Collection Sample_Preparation 4. Sample Preparation - Addition of Internal Standard - Solid Phase Extraction Supernatant_Collection->Sample_Preparation Analysis 5. Analysis Sample_Preparation->Analysis ELISA Competitive ELISA Analysis->ELISA  Immunoassay LC_MSMS LC-MS/MS Analysis->LC_MSMS  Mass Spectrometry Data_Analysis 6. Data Analysis - Standard Curve - Quantification ELISA->Data_Analysis LC_MSMS->Data_Analysis Results Results (DK-PGD2 Concentration) Data_Analysis->Results

References

The Prostaglandin Metabolite 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2), for researchers, scientists, and drug development professionals. This guide details its nomenclature, biological functions with a focus on its role as a selective DP2 receptor agonist, associated signaling pathways, and key experimental protocols.

Nomenclature: Alternative Names and Synonyms

13,14-Dihydro-15-keto Prostaglandin D2 is known by a variety of names and synonyms in scientific literature and commercial products. Clarity in its identification is crucial for accurate research and communication.

Type Name/Synonym
Abbreviation DK-PGD2
13,14-dihydro-15-keto-PGD2
dhk-PGD2
Systematic Name (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid
(5Z,9α)-9-Hydroxy-11,15-dioxoprost-5-en-1-oic acid
Depositor-Supplied 15-Oxo-13,14-dihydro-PGD2
ULX4SW2MF7
Prost-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)-
CAS Number 59894-07-4

Core Biological Function and Signaling Pathway

This compound is a stable metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. Its primary and most studied biological function is as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] This interaction is central to its role in mediating type 2 inflammatory responses, particularly in the context of allergic diseases such as asthma.[1][4]

The DP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by DK-PGD2, couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent increase in intracellular calcium concentration ([Ca2+]).[5] These intracellular events trigger a range of cellular responses in key immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[4][6]

The downstream effects of DP2 receptor activation by DK-PGD2 include:

  • Chemotaxis: Induction of directed migration of eosinophils, basophils, and Th2 cells to sites of inflammation.[7]

  • Cell Activation: Promotion of eosinophil degranulation and changes in cell morphology.[6]

  • Cytokine Release: Enhancement of the production of pro-inflammatory Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[6][7]

These actions collectively contribute to the amplification and perpetuation of the inflammatory cascade characteristic of allergic asthma and other atopic conditions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds G_protein Gαi/o DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release ↑ [Ca²⁺]i G_protein->Ca_release Promotes cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Modulates Ca_release->Cellular_Response Chemotaxis Chemotaxis Cellular_Response->Chemotaxis Activation Cell Activation Cellular_Response->Activation Cytokine_Release Cytokine Release Cellular_Response->Cytokine_Release

DK-PGD2 Signaling Pathway via the DP2 Receptor

Quantitative Data

The interaction of this compound with the DP2 receptor has been quantified in various studies, providing key metrics for its potency and affinity.

Parameter Value Assay/Cell Type Reference
EC₅₀ 2.7 ± 2.3 nMEosinophil Shape Change[5]
EC₅₀ 14.2 ± 3.4 nMILC2 Migration[5]
Kᵢ ~160 nMWhole Cell Binding Assay[8]
Kᵢ 2.4 - 34.0 nM (range for PGD2 and metabolites)Equilibrium Competition Binding (HEK-hCRTH2)[8]

Experimental Protocols

The study of this compound and its effects on immune cells involves several key in vitro assays. Below are detailed methodologies for some of the most common experimental protocols.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient of DK-PGD2.

Principle: Cells are placed in the upper chamber of a Boyden chamber or a similar microchemotaxis device, separated by a microporous membrane from the lower chamber containing the chemoattractant (DK-PGD2). The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Detailed Methodology:

  • Cell Preparation: Isolate primary human eosinophils or Th2 cells from peripheral blood using standard isolation techniques (e.g., negative selection with magnetic beads). Resuspend the cells in RPMI 1640 medium containing 10% FCS and 10 mM HEPES, pH 7.3, at a concentration of 1–2 × 10⁵ cells/50 µl.[3]

  • Assay Setup:

    • Add 29 µl of varying concentrations of DK-PGD2 (or control medium) to the bottom wells of a 96-well microchemotaxis chamber.

    • Place a 5-µm-pore filter on top of the bottom wells.

    • Add 50 µl of the cell suspension to the top wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1 hour.[3]

  • Quantification: After incubation, collect the cells that have migrated to the bottom wells. Count the number of migrated cells using a flow cytometer or by manual counting after staining (e.g., Wright's staining).[3]

G cluster_details Chamber Setup Details start Start cell_prep Cell Preparation (e.g., Eosinophils, Th2 cells) start->cell_prep chamber_setup Chemotaxis Chamber Setup cell_prep->chamber_setup incubation Incubation (37°C, 1 hour) chamber_setup->incubation l1 Bottom Well: DK-PGD2 solution quantification Quantification of Migrated Cells (Flow Cytometry) incubation->quantification end End quantification->end l2 Filter: 5-µm pore size l3 Top Well: Cell suspension

Experimental Workflow for Chemotaxis Assay
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to DK-PGD2 stimulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of DK-PGD2 to the DP2 receptor, the release of intracellular calcium stores leads to an increase in the fluorescence of the dye, which can be measured over time.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells (e.g., CHO cells stably expressing the human DP2 receptor) in a 96-well black wall/clear bottom plate at a density of 40,000 to 80,000 cells/well and culture overnight.[9]

    • For suspension cells, centrifuge and resuspend in an appropriate buffer.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions, often in a buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C.[9]

  • Assay Procedure:

    • Prepare a plate with various concentrations of DK-PGD2.

    • Place the cell plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).

    • Monitor the fluorescence intensity (Ex/Em = 490/525 nm) before and after the automated addition of the DK-PGD2 solution.[9]

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

Cytokine Release Assay

This assay quantifies the release of specific cytokines from immune cells following stimulation with DK-PGD2.

Principle: Immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or purified Th2 cells, are incubated with DK-PGD2. The supernatant is then collected, and the concentration of released cytokines (e.g., IL-4, IL-5, IL-13) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Detailed Methodology:

  • Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll). Resuspend the cells in complete RPMI-10 medium at a concentration of 2 × 10⁶ cells/ml.[10]

  • Stimulation:

    • Plate the cells in a 24-well or 96-well plate.

    • Add DK-PGD2 at various concentrations to the wells. Include appropriate controls (unstimulated cells, positive control like PMA/ionomycin).

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[11]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement:

    • Perform an ELISA for the specific cytokine of interest according to the manufacturer's protocol.

    • Alternatively, use a multiplex assay (e.g., Luminex-based) to measure multiple cytokines simultaneously from the same sample.

Radioligand Binding Assay

This assay determines the affinity (Ki) of DK-PGD2 for the DP2 receptor.

Principle: A radiolabeled ligand with known affinity for the DP2 receptor (e.g., [³H]-PGD2) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing DP2). The displacement of the radioligand by increasing concentrations of unlabeled DK-PGD2 is measured, allowing for the calculation of the inhibitory constant (Ki).

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the DP2 receptor (e.g., HEK293 cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.[8]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-PGD2), and varying concentrations of unlabeled DK-PGD2.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[8]

  • Separation and Counting:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of DK-PGD2 and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a key metabolite of PGD2 that plays a significant pro-inflammatory role through its selective activation of the DP2 receptor. Its ability to induce chemotaxis, activate immune cells, and promote the release of Th2 cytokines makes it a crucial molecule in the pathophysiology of allergic diseases. A thorough understanding of its nomenclature, signaling pathways, and the experimental methods used to study its function is essential for researchers and professionals in the fields of immunology and drug development targeting type 2 inflammation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments involving this important lipid mediator.

References

Stability and Storage of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this important lipid mediator.

Introduction

13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase pathway. It is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of the CRTH2 receptor by DK-PGD2 is implicated in the pathophysiology of allergic inflammation, making this compound a crucial tool for research in asthma, allergic rhinitis, and atopic dermatitis. Given its biological significance, understanding the stability and optimal storage conditions of DK-PGD2 is paramount for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and biological activity of DK-PGD2. The following conditions are recommended based on information from commercial suppliers.

Table 1: Recommended Storage Conditions for this compound

Storage FormRecommended TemperatureDurationCommon Solvents
Solution in Organic Solvent-20°C or -80°C≥ 2 yearsMethyl Acetate, Ethanol
Aqueous SolutionsShort-term storage at 2-8°C is possible, but long-term storage is not recommended due to potential instability.Not Recommended for Long-Term StoragePhosphate Buffered Saline (PBS) pH 7.2

Note: For aqueous solutions, it is advisable to prepare them fresh before use. If short-term storage is necessary, it should be at 2-8°C for no longer than 24 hours. Repeated freeze-thaw cycles of aqueous solutions should be avoided.

Chemical Stability and Degradation Pathways

While specific, quantitative stability data for DK-PGD2 under various stress conditions (e.g., pH, temperature, light) is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on the closely related compound, 13,14-dihydro-15-keto prostaglandin E2 (DK-PGE2). The structural similarities suggest that DK-PGD2 may be susceptible to similar degradation pathways.

Inferred Degradation Pathways

Studies on DK-PGE2 have shown that it undergoes degradation through first-order kinetics, with the rate being dependent on pH, temperature, and the presence of albumin[1]. The primary degradation pathways identified for DK-PGE2, and thus likely for DK-PGD2, are:

  • Dehydration: In aqueous solutions, particularly at acidic or neutral pH, the β-hydroxy ketone moiety is susceptible to dehydration. For DK-PGD2, this would lead to the formation of 13,14-dihydro-15-keto prostaglandin J2 (DK-PGJ2).

  • Cyclization: At elevated pH, intramolecular cyclization can occur. In the case of DK-PGE2, this results in the formation of a bicyclic compound[1]. A similar reaction could potentially occur with DK-PGD2 under alkaline conditions.

  • Influence of Albumin: The presence of albumin has been shown to accelerate the degradation of DK-PGE2[1]. This is an important consideration when working with biological samples or media containing serum.

The following diagram illustrates the potential degradation pathways of DK-PGD2 based on the known degradation of DK-PGE2.

G DK_PGD2 13,14-Dihydro-15-keto PGD2 DK_PGJ2 13,14-Dihydro-15-keto PGJ2 DK_PGD2->DK_PGJ2 Dehydration (Acidic/Neutral pH) Cyclized_Product Cyclized Product DK_PGD2->Cyclized_Product Cyclization (Alkaline pH)

Potential Degradation Pathways of DK-PGD2.
Metabolism in vivo

In humans, DK-PGD2 is further metabolized to 11β-hydroxy compounds, which can also undergo β-oxidation of their side chains. Consequently, very little intact DK-PGD2 is found in urine[2].

Experimental Protocols

To ensure the accurate quantification of DK-PGD2 and to assess its stability in various formulations or experimental conditions, a validated stability-indicating analytical method is required. While a specific, universally adopted protocol for DK-PGD2 stability testing is not published, the following methodology, based on established techniques for prostaglandins, can be adapted.

Proposed Stability-Indicating HPLC-MS/MS Method

A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity, which allows for the separation and quantification of the parent compound from its potential degradation products.

Table 2: Proposed HPLC-MS/MS Parameters for Stability Analysis of DK-PGD2

ParameterRecommended Conditions
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of DK-PGD2 and potential degradants (e.g., 30-95% B over 10 minutes)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) TransitionsParent Ion (m/z) -> Fragment Ion (m/z) for DK-PGD2 and internal standard (e.g., DK-PGD2-d4)
Internal StandardDeuterated 13,14-dihydro-15-keto PGD2 (DK-PGD2-d4)
Forced Degradation Study Protocol

A forced degradation study is essential to develop and validate a stability-indicating method. This involves subjecting the DK-PGD2 solution to various stress conditions to generate potential degradation products.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis HPLC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Analysis DK_PGD2 DK-PGD2 Stock Solution DK_PGD2->Acid DK_PGD2->Base DK_PGD2->Oxidation DK_PGD2->Thermal DK_PGD2->Photolytic

Workflow for a Forced Degradation Study.

Biological Activity and Signaling Pathway

DK-PGD2 is a selective agonist for the CRTH2 (DP2) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that contributes to allergic inflammation.

Upon binding of DK-PGD2, the CRTH2 receptor couples to the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), contributing to cellular activation and chemotaxis.

G DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 G_protein Gi Protein (αβγ) CRTH2->G_protein AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Response Cellular Response (Chemotaxis, Activation) Ca2->Response

Simplified CRTH2 Signaling Pathway.

Conclusion

This compound is a critical research tool in the study of allergic and inflammatory diseases. To ensure the validity of experimental data, it is essential to adhere to proper storage and handling procedures. While detailed quantitative stability data for DK-PGD2 is limited, the information available for the closely related DK-PGE2 provides a strong basis for understanding its potential degradation pathways. The use of validated analytical methods, such as HPLC-MS/MS, is crucial for the accurate quantification and stability assessment of this compound. Researchers should consider the potential for degradation in aqueous solutions and in the presence of proteins, and take appropriate measures to minimize these effects.

References

The Role of DK-PGD2 in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator predominantly released by mast cells, playing a critical role in the orchestration of inflammatory responses, particularly in allergic diseases like asthma. Its biological effects are mediated through two primary G-protein-coupled receptors: the DP1 receptor, which is associated with vasodilation and inhibition of cell migration, and the DP2 receptor (also known as CRTH2), which is central to pro-inflammatory signaling.[1][2] DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2) is a stable and selective agonist of the DP2 receptor, making it a crucial tool for investigating the downstream effects of this pathway in various disease models.[3] This guide provides an in-depth technical overview of the role of DK-PGD2 and the broader PGD2/DP2 signaling axis in asthma and inflammatory bowel disease (IBD), presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.

DK-PGD2 in Asthma Models

In the context of asthma, the activation of the DP2 receptor by PGD2 and its metabolites, including DK-PGD2, is a pivotal event in the inflammatory cascade.[1] This pathway is implicated in both allergic (atopic) and non-allergic asthma.[1] The DP2 receptor is primarily expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[1][2]

Signaling Pathways and Cellular Mechanisms

Activation of the DP2 receptor on these immune cells by DK-PGD2 triggers a cascade of pro-inflammatory events, including:

  • Chemotaxis and Recruitment: It induces the migration of Th2 cells, ILC2s, and eosinophils to the airways.[1][2]

  • Cellular Activation: It promotes the activation of eosinophils, leading to shape change and degranulation, which releases cytotoxic proteins that contribute to tissue damage.[1][3]

  • Cytokine Release: It stimulates the secretion of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells and ILC2s. These cytokines further amplify the inflammatory response, leading to mucus production and airway hyperresponsiveness.[2][3]

DK_PGD2_Asthma_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_cells Immune Cells cluster_effects Downstream Effects DK-PGD2 DK-PGD2 DP2 DP2 (CRTH2) DK-PGD2->DP2 Eosinophil Eosinophil DP2->Eosinophil ILC2 ILC2 DP2->ILC2 Th2 Th2 Cell DP2->Th2 Migration Migration & Recruitment Eosinophil->Migration Activation Activation & Degranulation Eosinophil->Activation ILC2->Migration Cytokines IL-4, IL-5, IL-13 Release ILC2->Cytokines Th2->Migration Th2->Cytokines Inflammation Airway Inflammation & Hyperresponsiveness Migration->Inflammation Activation->Inflammation Cytokines->Inflammation Experimental_Workflow_Asthma cluster_isolation Cell Isolation cluster_assays Functional Assays cluster_ligands Ligand Stimulation cluster_readouts Data Readouts Blood Peripheral Blood (Asthmatic Patients) Eos_Iso Eosinophil Isolation Blood->Eos_Iso ILC2_Iso ILC2 Isolation Blood->ILC2_Iso Shape_Change Eosinophil Shape Change Assay Eos_Iso->Shape_Change Migration_Assay ILC2 Migration Assay ILC2_Iso->Migration_Assay Cytokine_Assay ILC2 Cytokine Secretion Assay ILC2_Iso->Cytokine_Assay FACS Flow Cytometry (Forward Scatter) Shape_Change->FACS Cell_Count Migrated Cell Count Migration_Assay->Cell_Count ELISA ELISA/Multiplex (IL-5, IL-13) Cytokine_Assay->ELISA DK_PGD2 DK-PGD2 (various concentrations) DK_PGD2->Shape_Change DK_PGD2->Migration_Assay DK_PGD2->Cytokine_Assay DK_PGD2_IBD_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_cells Immune Cells cluster_effects Downstream Effects DK-PGD2 DK-PGD2 DP2 DP2 (CRTH2) DK-PGD2->DP2 Eosinophil Eosinophil DP2->Eosinophil Other_Immune_Cells Other Immune Cells (e.g., T cells) DP2->Other_Immune_Cells Recruitment Immune Cell Recruitment Eosinophil->Recruitment Cytokines Pro-inflammatory Cytokine Release Other_Immune_Cells->Cytokines Inflammation Intestinal Inflammation Recruitment->Inflammation Cytokines->Inflammation Experimental_Workflow_IBD cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment Mouse Mouse Model (e.g., C57BL/6, BALB/c) DSS DSS in Drinking Water Mouse->DSS TNBS Intra-rectal TNBS Mouse->TNBS DK_PGD2 DK-PGD2 Administration (i.p. or intra-rectal) DSS->DK_PGD2 TNBS->DK_PGD2 DAI Disease Activity Index (Weight, Stool, Bleeding) DK_PGD2->DAI Histology Colon Histology DK_PGD2->Histology Markers Inflammatory Markers (MPO, Cytokines) DK_PGD2->Markers

References

Methodological & Application

Application Note: Quantification of 13,14-Dihydro-15-keto Prostaglandin D2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in human plasma. DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][2] Accurate measurement of DK-PGD2 can provide valuable insights into PGD2 production and activity. The protocol described herein utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for DK-PGD2 in a complex biological matrix.

Introduction

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[3] It is involved in a multitude of biological functions, including the regulation of sleep, allergic responses, and inflammation.[1][2] Due to its chemical instability and short half-life in circulation, direct measurement of PGD2 can be challenging. Consequently, the quantification of its stable metabolites, such as 13,14-dihydro-15-keto PGD2 (DK-PGD2), offers a more reliable indication of in vivo PGD2 production.[4]

LC-MS/MS has become the preferred analytical technique for the quantification of prostaglandins (B1171923) and their metabolites due to its high sensitivity, selectivity, and the simplicity of sample preparation compared to methods like GC-MS and immunoassays.[3] This application note provides a comprehensive protocol for the extraction and quantification of DK-PGD2 in human plasma using LC-MS/MS, employing a deuterated internal standard to ensure accuracy and precision.

Signaling Pathway of Prostaglandin D2

Prostaglandin D2 is synthesized from prostaglandin H2 (PGH2) by the action of PGD synthases. PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Following its signaling activity, PGD2 is metabolized to more stable compounds, including DK-PGD2, which can then be measured as a surrogate marker of PGD2 synthesis.

PGD2_Signaling_Pathway Prostaglandin D2 Signaling and Metabolism cluster_synthesis Synthesis cluster_signaling Signaling cluster_metabolism Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DP1 Receptor DP1 Receptor PGD2->DP1 Receptor DP2 Receptor (CRTH2) DP2 Receptor (CRTH2) PGD2->DP2 Receptor (CRTH2) 15-keto-PGD2 15-keto-PGD2 PGD2->15-keto-PGD2 15-PGDH Biological Effects 1 Vasodilation, Inhibition of Platelet Aggregation DP1 Receptor->Biological Effects 1 Biological Effects 2 Chemotaxis of Th2 cells, Eosinophils, Basophils DP2 Receptor (CRTH2)->Biological Effects 2 DK-PGD2 13,14-dihydro-15-keto-PGD2 15-keto-PGD2->DK-PGD2 15-oxo-PG Δ13-reductase

Caption: Prostaglandin D2 synthesis, signaling, and metabolism pathway.

Experimental Protocols

Materials and Reagents
  • 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) standard (Cayman Chemical or equivalent)

  • This compound-d4 (DK-PGD2-d4) internal standard (Cayman Chemical or equivalent)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Human plasma (K2-EDTA anticoagulant recommended)

  • Solid Phase Extraction (SPE) cartridges (Optional, for alternative sample cleanup)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples on ice.

  • To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of internal standard working solution (DK-PGD2-d4 in ethanol, e.g., 50 ng/mL).

  • Vortex briefly to mix.

  • Add 20 µL of 10% formic acid to acidify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0.0 min - 20% B1.0 min - 20% B8.0 min - 95% B9.0 min - 95% B9.1 min - 20% B12.0 min - 20% B

Mass Spectrometry (MS)

ParameterRecommended Condition
Mass Spectrometer Sciex 6500+ QTRAP, Waters Xevo TQ-S, or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of DK-PGD2 and data from related prostaglandins. These should be optimized by infusing standard solutions of the analyte and internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
DK-PGD2 351.2To be optimized100To be optimized
DK-PGD2-d4 (IS) 355.2To be optimized100To be optimized

Note: The precursor ion for DK-PGD2 is [M-H]⁻. Product ions will result from characteristic fragmentation, such as losses of water and parts of the aliphatic chains. Optimization of collision energy is crucial for achieving maximum sensitivity.

Experimental Workflow

experimental_workflow start Start: Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Standard Curve) ms_detection->data_analysis end End: DK-PGD2 Concentration data_analysis->end

Caption: LC-MS/MS workflow for DK-PGD2 quantification in plasma.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of DK-PGD2 standard. The concentration range should encompass the expected physiological levels. A typical range might be 10 - 5000 pg/mL. The linearity of the method should be assessed by a linear regression analysis with a weighting factor of 1/x or 1/x². A correlation coefficient (r²) of >0.99 is desirable.

Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, prepared independently from the calibration standards. The analysis should be performed on multiple days to determine both intra-day and inter-day variability.

Table 1: Representative Assay Performance Characteristics (Example Data)

ParameterLow QC (30 pg/mL)Medium QC (300 pg/mL)High QC (3000 pg/mL)
Intra-day Precision (%CV, n=6) < 15%< 10%< 10%
Inter-day Precision (%CV, n=18) < 15%< 10%< 10%
Intra-day Accuracy (%Bias, n=6) ± 15%± 10%± 10%
Inter-day Accuracy (%Bias, n=18) ± 15%± 10%± 10%
Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% bias and <20% CV).

Endogenous Plasma Concentrations

Published data for the related metabolite, 15-keto-13,14-dihydro-PGE2, in human plasma show endogenous levels around 33 ± 10 pg/mL.[5] It is anticipated that the physiological concentrations of DK-PGD2 would be in a similar low pg/mL range.

Conclusion

This application note provides a detailed framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including liquid-liquid extraction for sample preparation and the use of a stable isotope-labeled internal standard, serves as a strong foundation for researchers investigating the role of the PGD2 pathway in health and disease. It is essential that the specific parameters, particularly the mass spectrometric conditions, are optimized for the instrumentation available in the user's laboratory to ensure the highest quality data.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in allergic inflammation.[1][2] DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] The interaction between DK-PGD2 and the CRTH2 receptor triggers a signaling cascade that plays a crucial role in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[5][6] Unlike PGD2, which also activates the D-prostanoid (DP) receptor leading to smooth muscle relaxation and vasodilation, DK-PGD2 exhibits high selectivity for CRTH2, making it an invaluable tool for studying the specific roles of this receptor in inflammatory processes.[1][3][4]

Activation of the CRTH2 receptor by DK-PGD2 on immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, induces a range of pro-inflammatory responses.[5][7] These include cell migration, activation, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory cascade.[4][5] Consequently, in vitro cell-based assays utilizing DK-PGD2 are essential for screening and characterizing novel CRTH2 antagonists for the treatment of allergic diseases.[6][8]

This document provides detailed protocols for key in vitro cell-based assays using DK-PGD2 to investigate CRTH2 receptor activation and inhibition.

Signaling Pathway

The binding of DK-PGD2 to the CRTH2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of phospholipase C (PLC) by the Gβγ subunits leads to an increase in intracellular calcium concentration ([Ca2+]i). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[3][4]

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds G_protein Gαi/oβγ CRTH2->G_protein Activates G_alpha Gαi/o G_betagamma Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Ca_release ↑ [Ca2+]i IP3_DAG->Ca_release Ca_release->Cellular_Response Eosinophil_Shape_Change_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils from whole blood Incubate Incubate Eosinophils with Test Compounds (Antagonists) Isolate_Eos->Incubate Prep_Compounds Prepare DK-PGD2 and Test Compounds Prep_Compounds->Incubate Stimulate Stimulate with DK-PGD2 Incubate->Stimulate Fix Fix Cells Stimulate->Fix Flow_Cytometry Analyze by Flow Cytometry (Forward Scatter) Fix->Flow_Cytometry Data_Analysis Calculate EC50/IC50 Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Prostaglandin D2 (PGD2) is a primary prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is a key mediator in various physiological and pathological processes, including allergic inflammation, sleep regulation, and smooth muscle contraction.[1] PGD2 is rapidly metabolized in vivo to more stable compounds, and the measurement of these metabolites can provide a more accurate reflection of PGD2 production. One such major metabolite is 13,14-dihydro-15-keto PGD2 (DK-PGD2). DK-PGD2 is formed through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway and has been identified as a selective agonist for the CRTH2/DP2 receptor, playing a role in the inflammatory response.[2][3] This ELISA kit provides a sensitive and specific method for the quantitative determination of DK-PGD2 in biological fluids.

Principle of the Assay

This kit is a competitive immunoassay for the quantitative determination of DK-PGD2. The assay is based on the competition between DK-PGD2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled DK-PGD2 for a limited number of binding sites on a specific antibody.

The microplate is pre-coated with a secondary antibody. In the assay, the sample or standard, the HRP-labeled DK-PGD2, and the primary antibody are added to the wells. During incubation, the unlabeled DK-PGD2 from the sample and the HRP-labeled DK-PGD2 compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of DK-PGD2 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, from which the concentration of DK-PGD2 in the samples can be determined.

PGD2 Signaling Pathway and Metabolism

Prostaglandin D2 exerts its biological effects through two main G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4] Activation of DP1 is associated with vasodilation and inhibition of platelet aggregation, while activation of CRTH2 is linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3][4] PGD2 is metabolized to several products, including DK-PGD2, which is a selective agonist for the CRTH2 receptor, thereby playing a significant role in inflammatory cascades.[2][3]

PGD2 Signaling Pathway Prostaglandin D2 Signaling and Metabolism cluster_0 Cell Membrane cluster_1 Metabolism cluster_2 Receptor Signaling Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) 15_PGDH 15-PGDH PGD2->15_PGDH DP1_Receptor DP1 Receptor PGD2->DP1_Receptor CRTH2_Receptor CRTH2/DP2 Receptor PGD2->CRTH2_Receptor COX1_2->PGH2 PGDS->PGD2 DK_PGD2 13,14-Dihydro-15-keto-PGD2 (DK-PGD2) DK_PGD2->CRTH2_Receptor Selective Agonist 15_PGDH->DK_PGD2 G_alpha_s Gαs DP1_Receptor->G_alpha_s G_alpha_i Gαi CRTH2_Receptor->G_alpha_i AC_inc Adenylate Cyclase ↑ G_alpha_s->AC_inc AC_dec Adenylate Cyclase ↓ G_alpha_i->AC_dec Inflammatory_Response Pro-inflammatory Response (e.g., Chemotaxis) G_alpha_i->Inflammatory_Response cAMP_inc cAMP ↑ AC_inc->cAMP_inc cAMP_dec cAMP ↓ AC_dec->cAMP_dec PKA PKA cAMP_inc->PKA Anti_inflammatory_Response Anti-inflammatory Response (e.g., Vasodilation) PKA->Anti_inflammatory_Response

Caption: PGD2 synthesis, metabolism to DK-PGD2, and receptor signaling pathways.

Kit Performance Characteristics

The following data are representative and may vary from lot to lot. Always refer to the certificate of analysis provided with the kit.

ParameterSpecification
Assay Range 7.8 - 1,000 pg/mL
Sensitivity (80% B/B₀) ~15 pg/mL
Sample Types Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates
Sample Volume 50 µL
Incubation Time 2 hours
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%

Cross-Reactivity Profile

The specificity of the antibody used in this kit is crucial for accurate results. The following table provides typical cross-reactivity data with related prostaglandins.

CompoundCross-Reactivity (%)
13,14-dihydro-15-keto PGD2 100
Prostaglandin D2 (PGD2)< 1.0
13,14-dihydro-15-keto PGF2α< 0.5
13,14-dihydro-15-keto PGE2< 0.5
Prostaglandin E2 (PGE2)< 0.1
Prostaglandin F2α (PGF2α)< 0.1
Arachidonic Acid< 0.01

Experimental Protocols

A. Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration as indicated in the kit manual.

  • Standards: Prepare a serial dilution of the DK-PGD2 standard in the provided assay buffer to create a standard curve. Typical concentrations may range from 1000 pg/mL down to 7.8 pg/mL.

  • HRP-labeled DK-PGD2: Dilute the concentrated HRP-labeled DK-PGD2 with assay buffer to the final working concentration.

  • Primary Antibody: Dilute the primary antibody with assay buffer to its final working concentration.

B. Sample Preparation

Proper sample collection and preparation are critical for accurate measurements.

  • Plasma: Collect blood in tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 4°C. The resulting plasma should be stored at -80°C if not assayed immediately. To prevent ex vivo prostaglandin synthesis, a COX inhibitor (e.g., indomethacin) can be added to the collection tube.

  • Urine: Collect urine samples and centrifuge to remove particulate matter. For long-term storage, samples should be kept at -80°C.

  • Cell Culture Supernatants: Collect the supernatant and centrifuge at 1,000 x g for 10 minutes to remove cells and debris. Store at -80°C until use.

  • Tissue Homogenates: Homogenize tissue samples in an appropriate buffer containing protease inhibitors. Centrifuge the homogenate at a high speed to pellet cellular debris and collect the supernatant.

C. Assay Procedure

The following is a general protocol. Refer to the specific kit manual for detailed instructions.

ELISA Workflow DK-PGD2 Competitive ELISA Workflow Start Start Add_Sample_Standard Add 50 µL of Standard or Sample to appropriate wells Start->Add_Sample_Standard Add_HRP_Conjugate Add 50 µL of HRP-labeled DK-PGD2 to each well Add_Sample_Standard->Add_HRP_Conjugate Add_Antibody Add 50 µL of primary antibody to each well Add_HRP_Conjugate->Add_Antibody Incubate Incubate for 2 hours at room temperature with shaking Add_Antibody->Incubate Wash_1 Wash plate 4 times with Wash Buffer Incubate->Wash_1 Add_Substrate Add 200 µL of TMB Substrate Solution to each well Wash_1->Add_Substrate Incubate_Dark Incubate for 30 minutes at room temperature in the dark Add_Substrate->Incubate_Dark Add_Stop_Solution Add 50 µL of Stop Solution to each well Incubate_Dark->Add_Stop_Solution Read_Plate Read absorbance at 450 nm within 10 minutes Add_Stop_Solution->Read_Plate Calculate_Results Calculate DK-PGD2 concentration using the standard curve Read_Plate->Calculate_Results End End Calculate_Results->End

Caption: A typical workflow for the DK-PGD2 competitive ELISA.

D. Calculation of Results
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Create a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding DK-PGD2 concentration on the x-axis. A four-parameter logistic curve fit is recommended.

  • Determine the concentration of DK-PGD2 in each sample by interpolating the sample's average absorbance from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive reagentsCheck the expiration dates and storage conditions of all reagents.
Incorrect incubation times or temperaturesFollow the protocol precisely.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Incomplete mixing of reagentsGently tap the plate to ensure thorough mixing.
High variability between duplicates Inaccurate pipettingUse calibrated pipettes and proper pipetting technique.
Incomplete washingEnsure all wells are washed uniformly.

References

Application Notes and Protocols for Measuring 13,14-dihydro-15-keto-PGD2 (DK-PGD2) Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin (B15479496) D2 (PGD2), a lipid mediator derived from arachidonic acid, is a critical player in various physiological and pathological processes, most notably inflammation and allergic reactions.[1][2] Its biological activity is mediated through two primary receptors: DP1 and DP2 (also known as CRTH2).[3][4][5][6] 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is a key, biologically active metabolite of PGD2.[6][7] DK-PGD2 is a selective agonist for the pro-inflammatory DP2/CRTH2 receptor, which is involved in the recruitment and activation of key immune cells like T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[3][4][6][7]

Due to the instability of PGD2, measuring its more stable metabolites, such as DK-PGD2, provides a more reliable and accurate assessment of the PGD2 pathway's activation state.[8] This is particularly valuable in research and drug development for inflammatory conditions like asthma, where elevated PGD2 metabolite levels can indicate mast cell activation.[2][3][8][9]

These application notes provide an overview of the primary methodologies and detailed protocols for the quantification of DK-PGD2 and its surrogates in urine and tissue samples.

Biological Context: The PGD2/DK-PGD2 Signaling Pathway

PGD2 is synthesized from arachidonic acid and is rapidly metabolized to various compounds, including DK-PGD2.[6] PGD2 and DK-PGD2 exert distinct, and often opposing, effects through the DP1 and DP2 receptors. Activation of DP1 is generally associated with non-inflammatory responses like vasodilation and inhibition of cell migration.[3][4][5] In contrast, DK-PGD2's selective activation of the DP2 receptor drives pro-inflammatory cascades central to allergic diseases.[3][6]

PGD2_Signaling cluster_synthesis Synthesis & Metabolism cluster_receptors Receptor Binding cluster_effects Downstream Effects Arachidonic Acid Arachidonic Acid PGD2 PGD2 Arachidonic Acid->PGD2 COX Enzymes DK-PGD2 DK-PGD2 PGD2->DK-PGD2 15-hydroxy PGDH pathway DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor DK-PGD2->DP2_Receptor Selective Agonist Anti_Inflammatory Anti-Inflammatory Effects • Vasodilation • Smooth Muscle Relaxation • Inhibition of Cell Migration DP1_Receptor->Anti_Inflammatory Pro_Inflammatory Pro-Inflammatory Effects • Th2, Eosinophil, ILC2  Recruitment & Activation • Cytokine Release DP2_Receptor->Pro_Inflammatory

Figure 1: PGD2/DK-PGD2 Signaling Pathway.

Methodologies for DK-PGD2 Measurement

The two primary analytical methods for quantifying DK-PGD2 and related prostaglandins (B1171923) are immunoassays (specifically ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antibody-antigen recognition. Commercial kits are widely available for PGD2 in various sample types, including urine and tissue homogenates.[10][11][12] While convenient, specificity can be a concern, with potential for cross-reactivity with other related molecules.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for specificity and accuracy. This technique separates the molecule of interest from other sample components via liquid chromatography and then identifies and quantifies it based on its unique mass-to-charge ratio.[13][14][15] It is highly sensitive and can distinguish between structurally similar prostaglandins.

General Experimental Workflow

The measurement of DK-PGD2 follows a multi-step process, from sample acquisition to data analysis.

Workflow cluster_collection Phase 1: Collection cluster_prep Phase 2: Preparation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Interpretation Urine Urine Sample Prep_Urine Centrifugation & Immediate Freezing Urine->Prep_Urine Tissue Tissue Sample Prep_Tissue Homogenization & Protein Quantification Tissue->Prep_Tissue Extraction Solid-Phase Extraction Prep_Urine->Extraction Prep_Tissue->Extraction Analysis ELISA or LC-MS/MS Extraction->Analysis Data Data Analysis & Quantification Analysis->Data

Figure 2: General experimental workflow for DK-PGD2 measurement.

Protocols for DK-PGD2 Measurement

Protocol 1: Measurement in Urine

Important Note: Direct measurement of DK-PGD2 in urine is challenging, as evidence suggests that virtually no intact DK-PGD2 survives in urine.[7][16] Therefore, urinary measurements typically focus on PGD2 itself or other stable PGD2 metabolites (e.g., 9α, 11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid) as reliable surrogates for PGD2 pathway activation.[2][17]

Sample Collection and Preparation:

  • Patient Preparation: If possible, patients should avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to collection.[1][18][19]

  • Collection: Collect a random, mid-stream urine sample, preferably the first urine of the day, into a sterile container with no preservatives.[1][10] 24-hour collections are generally not acceptable.[1]

  • Processing: Centrifuge the sample to remove particulate matter.

  • Storage: Immediately freeze the supernatant at -20°C or -80°C. The specimen must be frozen within 30 minutes of collection to ensure stability.[1]

Method A: ELISA Protocol (for PGD2) This is a generalized protocol based on commercially available sandwich ELISA kits.[11][20] Always refer to the specific manufacturer's manual.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.

  • Standard Curve: Create a standard dilution series from the provided stock solution.

  • Sample Addition: Add 100 µL of each standard and urine sample to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Detection Antibody: Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash the wells 3-5 times with the provided wash buffer.

  • Enzyme Conjugate: Add 100 µL of HRP-avidin or other appropriate enzyme conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm within 5 minutes.

  • Calculation: Calculate the PGD2 concentration in the samples by comparing their OD values to the standard curve.

Method B: LC-MS/MS Protocol (for PGD2 Metabolites) This protocol is a generalized procedure for the quantification of PGD2 metabolites.

  • Sample Preparation: Thaw urine samples on ice.

  • Internal Standard: Spike samples with a deuterated internal standard (e.g., PGD2-d9) to account for extraction loss and matrix effects.[21]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the prostaglandins using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 analytical column. Use a gradient of acidified water and an organic solvent (e.g., acetonitrile/methanol) to separate the analyte from other compounds.[15]

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for the target metabolite and the internal standard using Multiple Reaction Monitoring (MRM).[15]

  • Quantification: Generate a calibration curve using known concentrations of the analyte and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Measurement in Tissue

Sample Collection and Homogenization:

  • Collection: Excise tissue immediately and snap-freeze in liquid nitrogen to prevent post-mortem prostaglandin production.[13] Store at -80°C until use.

  • Homogenization:

    • Weigh the frozen tissue.

    • Homogenize on ice in a suitable lysis buffer using a mechanical homogenizer. The specific buffer and method will vary depending on the tissue type.[10][22]

    • To prevent further enzymatic activity, proteins can be denatured by heating.[13]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay) to normalize the final prostaglandin levels.

Method A: ELISA Protocol The protocol is similar to that for urine.

  • Follow the generalized ELISA protocol described in Method 1A .

  • Use the tissue supernatant as the sample. Dilute the supernatant in the assay buffer as needed to ensure the concentration falls within the detection range of the kit.

  • After calculating the PGD2 concentration from the standard curve, normalize the value to the total protein concentration of the sample (e.g., pg of PGD2 per mg of total protein).

Method B: LC-MS/MS Protocol This method provides high sensitivity and specificity for tissue samples.

  • Extraction: A one-step extraction protocol can significantly improve recovery.[13]

    • Spike the tissue homogenate with a deuterated internal standard.

    • Add methanol (B129727) to the homogenate to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the prostaglandins.[13]

  • Analysis: Proceed with the LC-MS/MS analysis as described for urine samples (Method 1B, steps 4-7 ).

  • Quantification: Calculate the final concentration and normalize it to the initial tissue weight (e.g., ng of DK-PGD2 per g of tissue).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Performance Characteristics of Immunoassays (ELISA)

Analyte Matrix Sample Type Detection Range (pg/mL) Sensitivity (pg/mL) Reference
PGD2 Human Serum, Urine, Tissue Homogenates, Cell Culture Supernates 23.5 - 1500 5.8 [12]

| PGD2 | Human | Serum, Urine, Tissue Homogenates, Cell Culture Supernates | 23.5 - 1500 | Not Specified |[11] |

Table 2: Performance Characteristics of Mass Spectrometry (LC-MS/MS)

Analyte Matrix Analytical Range Precision (Inter-assay) Accuracy Limit of Detection (LOD) Reference
PGD2 Human Serum/Urine 1 - 1000 pg/mL 8.8% - 10.2% 95.7% - 103.3% < 1 pg/mL [15]
PGD2 Mouse Ear Tissue Not Specified < 14.5% 94.2% - 102.9% 0.4 ng/mL [23]
PGD2 Metabolite* Human Urine Not Specified +/- 7% 96% ~50 pg [17]

*Analyte is 9α, 11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid

Table 3: Representative Biological Levels

Analyte Matrix Species Condition Concentration Reference
PGD2 Metabolite* Urine Human Normal Adult 1.08 ± 0.72 ng/mg creatinine [17]
PGD2 Metabolite* Plasma Human Normal Volunteer 3.5 ± 1.4 pg/mL [9]
PGD2 Serum Human Normal Adult 35 - 115 pg/mL [19][24]
PGD2 Urine Human Optimal Range 0 - 175 ng/g creatinine [2]

*Analyte is the major urinary metabolite of PGD2.

References

Application Notes: Quantification of Prostaglandin D2 in Biological Matrices using Deuterated PGD2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and vasodilation.[1][2] Accurate quantification of PGD2 in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PGD2, utilizing deuterated PGD2 (DK-PGD2, specifically PGD2-d4) as an internal standard to ensure high accuracy and precision.[2][3][4]

The use of a stable isotope-labeled internal standard like PGD2-d4 is crucial in mass spectrometry-based quantification.[5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.[5] This method is suitable for the analysis of PGD2 in various biological samples, including serum, urine, and cell culture supernatants.[2][4]

PGD2 Signaling Pathway

Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[6][7] Activation of these receptors triggers downstream signaling cascades that mediate the diverse physiological actions of PGD2.[6][7][8]

  • DP1 Receptor Signaling: Binding of PGD2 to the DP1 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] The PGD2-DP1 signaling pathway is often associated with vasodilation and the inhibition of platelet aggregation.[1]

  • DP2 (CRTH2) Receptor Signaling: In contrast, the interaction of PGD2 with the DP2 receptor activates the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[7] This pathway is primarily involved in pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[6][9]

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 binds Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase cAMP_up ↑ cAMP AC->cAMP_up produces cAMP_down ↓ cAMP AC->cAMP_down Gs->AC stimulates Gi->AC inhibits PKA PKA Activation cAMP_up->PKA Inflammation Pro-inflammatory Response cAMP_down->Inflammation Vasodilation Vasodilation & Anti-inflammatory PKA->Vasodilation Experimental_Workflow Sample Biological Sample (Serum, Urine, etc.) Spike Spike with DK-PGD2 Internal Standard Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition & Processing (MRM Mode) LC_MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

References

Application Notes and Protocols for DK-PGD2-Induced Eosinophil Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator released predominantly by mast cells during allergic responses.[1][2] Its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3][4] CRTH2 is a G-protein-coupled receptor highly expressed on eosinophils, T helper type 2 (Th2) cells, and basophils.[5][6][7] The interaction between DK-PGD2 and CRTH2 triggers a signaling cascade that leads to eosinophil activation, including shape change, degranulation, and chemotaxis, playing a crucial role in the pathophysiology of allergic diseases such as asthma.[1][2][5][6][8][9] This document provides a detailed protocol for an in vitro eosinophil migration assay induced by DK-PGD2, a critical tool for studying allergic inflammation and for the screening and characterization of CRTH2 antagonists.

Signaling Pathway of DK-PGD2-Induced Eosinophil Migration

DK-PGD2 mediates its pro-inflammatory effects on eosinophils primarily through the CRTH2 receptor.[3][4] Upon ligand binding, the CRTH2 receptor, which is coupled to a Gαi-type G protein, initiates a signaling cascade that results in intracellular calcium mobilization and chemotaxis.[7][10] This pathway is distinct from the PGD2 receptor 1 (DP1), which is coupled to a Gαs-type G protein and can have opposing, anti-inflammatory effects.[4][5][11] The signaling through CRTH2 is pivotal for the recruitment of eosinophils to sites of allergic inflammation.[6][9]

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gαi Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces Actin_polymerization Actin Polymerization DAG->Actin_polymerization Ca_mobilization->Actin_polymerization Chemotaxis Eosinophil Migration (Chemotaxis) Actin_polymerization->Chemotaxis

Caption: DK-PGD2 signaling pathway in eosinophils.

Experimental Protocol: DK-PGD2-Induced Eosinophil Migration Assay

This protocol details the methodology for measuring the chemotactic response of isolated human eosinophils to DK-PGD2 using a transwell migration assay.

Materials and Reagents
  • Human peripheral blood from healthy, non-allergic donors

  • Reagents for eosinophil isolation (e.g., RosetteSep™ Human Eosinophil Enrichment Cocktail, density gradient medium)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2)

  • Eotaxin-3 (positive control)

  • CRTH2 antagonist (optional, for inhibition studies)

  • Transwell inserts with 5 µm pore size polycarbonate filters for 24-well plates

  • 24-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Light microscope

Experimental Workflow

Eosinophil_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Isolate Eosinophils from Human Blood B Resuspend Eosinophils in Assay Medium A->B E Add Eosinophil Suspension to Upper Chamber (Transwell) B->E C Prepare Chemoattractant Solutions (DK-PGD2) D Add Chemoattractant to Lower Chamber C->D F Incubate for 1-4 hours at 37°C, 5% CO₂ E->F G Count Migrated Eosinophils in Lower Chamber F->G H Calculate Migration Index G->H

Caption: Workflow for the eosinophil migration assay.

Step-by-Step Methodology
  • Eosinophil Isolation:

    • Isolate eosinophils from human peripheral blood using a negative immunomagnetic bead selection method. This ensures a highly purified population of eosinophils.

    • Assess cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >95% and viability >98%.

  • Cell Preparation:

    • Resuspend the purified eosinophils in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Chemoattractants:

    • Prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations (e.g., 0.1 nM to 1000 nM) in assay medium.

    • Prepare a positive control, such as eotaxin-3 (200 ng/mL), and a negative control (assay medium alone).[12]

    • For inhibitor studies, pre-incubate eosinophils with a CRTH2 antagonist for a specified time before adding them to the transwell insert.

  • Migration Assay Setup:

    • Add 600 µL of the chemoattractant solutions (DK-PGD2 at various concentrations, positive control, negative control) to the lower wells of a 24-well plate.

    • Place the transwell inserts with a 5 µm pore size into the wells.

    • Add 100 µL of the eosinophil suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1 to 4 hours.[13] The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated eosinophils using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the migration index for each condition by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to the medium-only control.

    • Plot the migration index against the concentration of DK-PGD2 to generate a dose-response curve.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of DK-PGD2 and other PGD2 metabolites on eosinophil and ILC2 activation.

Table 1: Potency (EC50) of PGD2 Metabolites on Eosinophil Shape Change [3]

CompoundEC50 (nM) ± SEM
PGD20.7 ± 0.2
DK-PGD2 2.7 ± 2.3
Δ¹²-PGD21.2 ± 1.8
15-deoxy-Δ¹²,¹⁴-PGD21.5 ± 1.6
PGJ21.6 ± 3.8
Δ¹²-PGJ25.6 ± 1.0
15-deoxy-Δ¹²,¹⁴-PGJ212.0 ± 0.7
9α,11β-PGF2> 1000

Table 2: Potency (EC50) of PGD2 Metabolites on ILC2 Migration [3]

CompoundEC50 (nM) ± SEM
PGD217.4 ± 3.9
DK-PGD2 14.2 ± 3.4
Δ¹²-PGD219.3 ± 3.2
15-deoxy-Δ¹²,¹⁴-PGD221.8 ± 6.3
PGJ266.3 ± 7.0
Δ¹²-PGJ291.7 ± 9.2
15-deoxy-Δ¹²,¹⁴-PGJ238.1 ± 5.4

Conclusion

The DK-PGD2-induced eosinophil migration assay is a robust and reproducible method for investigating the chemotactic responses of eosinophils, which are central to the inflammatory cascade in allergic diseases. This protocol provides a detailed framework for conducting such assays, enabling researchers to explore the mechanisms of eosinophil recruitment and to evaluate the efficacy of novel therapeutic agents targeting the PGD2/CRTH2 signaling pathway. The provided quantitative data offers a valuable reference for expected potencies of DK-PGD2 and related compounds.

References

Application Notes and Protocols for Calcium Mobilization Assay with 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] CRTH2 is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Activation of CRTH2 by agonists like DK-PGD2 is implicated in the pathogenesis of allergic inflammatory diseases such as asthma.[2]

Upon agonist binding, CRTH2 couples to the Gαi subunit of the heterotrimeric G-protein.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be measured using fluorescent calcium indicators, providing a robust method to screen for and characterize CRTH2 agonists and antagonists.[5][6]

These application notes provide a detailed protocol for a calcium mobilization assay using DK-PGD2 to activate the CRTH2 receptor, relevant for researchers in immunology, pharmacology, and drug discovery.

Data Presentation

The following tables summarize quantitative data for DK-PGD2 and related compounds acting on the CRTH2 receptor.

Table 1: Potency of Prostaglandins in Eosinophil Shape Change Assay

CompoundEC50 (nM, mean ± SEM)
PGD20.7 ± 0.2
Δ12-PGD21.2 ± 1.8
15-deoxy-Δ12,14-PGD21.5 ± 1.6
PGJ21.6 ± 3.8
13,14-Dihydro-15-keto PGD2 (DK-PGD2) 2.7 ± 2.3
Δ12-PGJ25.6 ± 1.0
15-deoxy-Δ12,14-PGJ212.0 ± 0.7
9α,11β-PGF2> 1000

Data from a study on asthmatic patient-derived eosinophils.[2]

Table 2: Potency of PGD2 in a Calcium Mobilization Assay

Cell LineAgonistEC50 (nM, mean ± SEM)
HEK-hCRTH2-Gα15PGD222.1 ± 4.4

DK-PGD2 exhibits a binding affinity comparable to PGD2 at the CRTH2 receptor.[5]

Table 3: Concentration of DK-PGD2 Used in a Calcium Release Study

Cell LineAgonist Concentration (nM)Purpose
RAW264.750Assessment of Ca2+ release

[3]

Signaling Pathway

The binding of DK-PGD2 to the CRTH2 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

G_protein_signaling DK_PGD2 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) CRTH2 CRTH2 Receptor (GPCR) DK_PGD2->CRTH2 G_protein Heterotrimeric G-protein (Gαi, Gβγ) CRTH2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) IP3R->ER on Ca_release Ca²⁺ Release IP3R->Ca_release triggers Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cell_culture Culture CRTH2- expressing cells cell_seeding Seed cells into microplate cell_culture->cell_seeding incubation_overnight Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation_overnight dye_loading Load cells with calcium indicator dye incubation_overnight->dye_loading incubation_dye Incubate (37°C then RT) dye_loading->incubation_dye plate_reader Measure fluorescence in plate reader incubation_dye->plate_reader compound_prep Prepare DK-PGD2 serial dilutions compound_prep->plate_reader data_analysis Analyze data and determine EC₅₀ plate_reader->data_analysis

References

Application Notes and Protocols for DK-PGD2 and CRTH2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical mediator in allergic inflammation, exerting its effects through two primary receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The CRTH2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on type 2 helper T cells (Th2), innate lymphoid cells (ILCs), eosinophils, and basophils.[3][4] Activation of CRTH2 by PGD2 and its metabolites, such as 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), triggers a pro-inflammatory cascade, including cell migration, activation, and cytokine release, making it a key therapeutic target for allergic diseases like asthma.[1][3][5] DK-PGD2 is a selective agonist for the CRTH2 receptor.[1][6] This document provides detailed application notes and protocols for a receptor binding assay to characterize the interaction between DK-PGD2 and the CRTH2 receptor.

CRTH2 Signaling Pathway

Upon binding of an agonist like PGD2 or DK-PGD2, the CRTH2 receptor couples to a pertussis toxin-sensitive Gi/o protein.[7][8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] Concurrently, the Gβγ subunit of the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[1] This signaling cascade ultimately results in various cellular responses, including chemotaxis, degranulation, and cytokine production.[1][4][9]

CRTH2_Signaling_Pathway cluster_cytosol Cytosol Ligand DK-PGD2 / PGD2 CRTH2 CRTH2 Receptor Ligand->CRTH2 Binds Gi Gαi/o CRTH2->Gi Activates Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gbg->PLC Activates cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) PLC->Ca2 Increases ATP ATP ATP->cAMP Converts Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Modulates Ca2->Cellular_Response Triggers Experimental_Workflow A Prepare Reagents - Cell Membranes - Radioligand ([³H]PGD₂) - Unlabeled Ligands (DK-PGD₂) - Assay & Wash Buffers B Set up 96-well Plate - Total Binding Wells - Non-specific Binding Wells - Competition Wells A->B C Add Components to Wells 1. Assay Buffer 2. Unlabeled Ligand (or buffer) 3. Cell Membranes B->C D Add Radioligand [³H]PGD₂ to all wells C->D E Incubate (e.g., 60-90 min at 30°C) D->E F Separate Bound from Free Vacuum filtration through glass fiber filters E->F G Wash Filters with ice-cold wash buffer F->G H Measure Radioactivity - Add scintillation cocktail - Count in a scintillation counter G->H I Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Ki H->I

References

Handling and Preparation of 13,14-Dihydro-15-keto Prostaglandin D2 for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1] It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Activation of the DP2 receptor by DK-PGD2 is associated with various physiological and pathological responses, particularly in the context of allergy and inflammation, making it a crucial molecule for research in these areas.[2][3] This document provides detailed guidelines and protocols for the proper handling, storage, and preparation of DK-PGD2 for various experimental applications.

Physicochemical Properties and Storage

Proper storage and handling are critical to maintain the integrity and activity of DK-PGD2.

PropertyValueReferences
Molecular Formula C₂₀H₃₂O₅[4]
Molecular Weight 352.5 g/mol [5]
CAS Number 59894-07-4[4]
Appearance Typically supplied as a solution in methyl acetate (B1210297) or ethanol.[1][6]
Long-term Storage Store at -80°C for optimal stability (≥ 2 years).[1]
Shipping Shipped on dry ice.[1]

Solubility and Solution Preparation

DK-PGD2 exhibits solubility in various organic solvents and aqueous buffers. The choice of solvent is critical for preparing stock and working solutions.

SolventSolubilityReferences
Dimethylformamide (DMF) ~50 mg/mL[1][7]
Dimethyl sulfoxide (B87167) (DMSO) ~30 mg/mL[1][7]
Ethanol ~50 mg/mL[1][7]
Phosphate-Buffered Saline (PBS, pH 7.2) ~2.5 mg/mL[1][7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 13,14-Dihydro-15-keto prostaglandin D2 (as supplied)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber, airtight vials

    • Calibrated micropipettes

  • Procedure:

    • If DK-PGD2 is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried DK-PGD2 in anhydrous DMSO to a final concentration of 10 mM (e.g., for 1 mg of DK-PGD2, add 283.7 µL of DMSO).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, amber, airtight vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Note: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).

Experimental Protocols

DK-PGD2 is a valuable tool for studying DP2 receptor-mediated cellular responses. Below are protocols for common in vitro assays.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation with DK-PGD2, a response mediated by the DP2 receptor.

Quantitative Data:

ParameterValueReference
EC₅₀ for Eosinophil Shape Change 2.7 ± 2.3 nM[4]
Concentration Range Tested 0.01 nM to 1 µM[4]

Protocol:

  • Isolate Granulocytes: Isolate granulocytes from whole blood of donors using standard methods (e.g., density gradient centrifugation).

  • Incubation:

    • Incubate 80 µL of the granulocyte suspension with 10 µL of assay buffer in a water bath for 5 minutes at 37°C.

    • Add 10 µL of DK-PGD2 working solutions (at various concentrations, prepared by serial dilution in assay buffer with a final DMSO concentration of 1%) and incubate for an additional 5 minutes at 37°C.[4]

  • Stopping the Reaction: Stop the incubation by adding 250 µL of 0.25% BD Cell-Fix™ Solution and immediately place the samples on ice for at least 5 minutes.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Determine the mean fluorescence values of the forward scatter to quantify the percentage of shape change above the basal level (vehicle control).[4]

Innate Lymphoid Cell Type 2 (ILC2) Migration Assay

This assay assesses the chemotactic effect of DK-PGD2 on ILC2s, a key cell type in type 2 immunity.

Quantitative Data:

ParameterValueReference
EC₅₀ for ILC2 Migration 14.2 ± 3.4 nM[4]
Concentration Range Tested 0.01 nM to 10 µM[4]

Protocol:

  • Isolate ILC2s: Isolate ILC2s from peripheral blood mononuclear cells (PBMCs) using cell sorting techniques.

  • Chemotaxis Assay:

    • Use a transwell plate (e.g., with 5 µm pores).

    • Add DK-PGD2 working solutions at various concentrations to the lower wells of the plate.

    • Add the ILC2 cell suspension to the upper chamber of the transwells.

    • Incubate the plate for a specified time (e.g., 3 hours) at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration:

    • Quantify the number of migrated cells in the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescence Cell Viability Assay, following the manufacturer's instructions.[4]

    • Measure luminescence using a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

DK-PGD2 Signaling Pathway via the DP2 Receptor

DK-PGD2 binds to the DP2 (CRTH2) receptor, a G-protein coupled receptor that signals through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[2][8] This signaling cascade ultimately results in various cellular responses, including chemotaxis and cytokine release.[2][3]

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds G_protein Gi Protein Complex (α, β, γ) DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: DK-PGD2 signaling pathway via the DP2 receptor.

Experimental Workflow for Eosinophil Shape Change Assay

The following diagram illustrates the key steps involved in performing an eosinophil shape change assay with DK-PGD2.

Eosinophil_Shape_Change_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate Granulocytes from Whole Blood incubate1 Pre-incubate Granulocytes (5 min, 37°C) start->incubate1 prep_dk Prepare DK-PGD2 Working Solutions incubate2 Add DK-PGD2 & Incubate (5 min, 37°C) prep_dk->incubate2 incubate1->incubate2 stop_rxn Stop Reaction (Add Fixation Solution) incubate2->stop_rxn flow Analyze by Flow Cytometry stop_rxn->flow end Quantify Shape Change (Forward Scatter) flow->end

References

Application Notes: In Vivo Administration of Δ12-Prostaglandin D2 (DK-PGD2) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Δ12-Prostaglandin D2 (DK-PGD2), a stable metabolite of Prostaglandin (B15479496) D2 (PGD2), is a potent and highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Unlike its parent molecule PGD2, which also activates the D-prostanoid (DP1) receptor, DK-PGD2 allows for the specific investigation of the pro-inflammatory CRTH2 signaling pathway in vivo.

Activation of CRTH2 is critically involved in the pathogenesis of type 2 inflammatory and allergic diseases. This receptor is predominantly expressed on key effector cells such as T helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). In vivo administration of DK-PGD2 in mouse models is a powerful tool to:

  • Model Allergic Inflammation: Specifically mimic the pro-inflammatory effects of the PGD2-CRTH2 axis in diseases like asthma and atopic dermatitis.[1][2]

  • Investigate Cell Recruitment: Study the mechanisms of eosinophil, Th2 cell, and ILC2 migration and infiltration into tissues.[1][2][3]

  • Elucidate Immune Pathways: Explore the role of CRTH2 activation in modulating cytokine production (e.g., IL-4, IL-5, IL-13, IL-17) and downstream inflammatory cascades.[4]

  • Evaluate Therapeutic Candidates: Assess the efficacy of CRTH2 antagonists in blocking DK-PGD2-induced inflammation.

The selective action of DK-PGD2 makes it an invaluable reagent for dissecting the specific contributions of the CRTH2 pathway to disease pathology, distinct from the often opposing, anti-inflammatory effects mediated by the DP1 receptor.[1][2]

Signaling Pathways of PGD2 and DK-PGD2

Prostaglandin D2 (PGD2) exerts dual and often opposing functions by binding to two distinct G protein-coupled receptors: DP1 and CRTH2 (DP2). The DP1 pathway is generally associated with vasodilation and the inhibition of inflammatory cell migration. In contrast, the CRTH2 pathway is robustly pro-inflammatory. DK-PGD2 selectively activates the CRTH2 pathway, inducing chemotaxis and activation of key immune cells in allergic inflammation.

PGD2_Signaling cluster_effects_dp1 Anti-Inflammatory / Regulatory Effects cluster_effects_crth2 Pro-Inflammatory Effects PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DK_PGD2 DK-PGD2 (CRTH2-selective agonist) DK_PGD2->CRTH2 vasodilation Vasodilation inhibit_migration Inhibition of Cell Migration eos_apoptosis Eosinophil Apoptosis cell_activation Activation & Chemotaxis of: • Eosinophils • Th2 Cells • Basophils • ILC2s cytokine_release Release of Type 2 Cytokines: • IL-4, IL-5, IL-13 il17_enhancement Enhancement of IL-17 Production

Caption: PGD2 and DK-PGD2 signaling pathways.

Data Presentation

Table 1: In Vitro Potency of DK-PGD2 on Immune Cells

This table summarizes the effective concentrations of DK-PGD2 required to activate key human immune cells, providing a basis for dose selection in experimental design.

Cell TypeAssayParameter MeasuredEC50 Value (Mean ± SEM)Reference
EosinophilsFlow CytometryCellular Shape Change2.7 ± 2.3 nM[5]
ILC2sChemotaxis AssayCell Migration14.2 ± 3.4 nM[5]
γδ T cellsELISA / RT-PCRIL-17 ProductionDose-dependent increase[4]
Th2 CellsELISAIL-4, IL-5, IL-13 ProductionDose-dependent increase[6]

Experimental Protocols

The following protocols provide a methodological framework for administering DK-PGD2 in common mouse models of inflammation. Note: The optimal in vivo dose and administration route for DK-PGD2 can be model-dependent and should be determined empirically through pilot dose-response studies.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study involving DK-PGD2 administration in a disease model.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Select Mouse Model (e.g., BALB/c, C57BL/6) induce Induce Disease Model (e.g., Allergen Sensitization, Epicutaneous Application) start->induce admin Administer DK-PGD2 (Route: i.p., i.t., topical) (Determine optimal dose) induce->admin challenge Challenge Phase (e.g., Allergen Inhalation, Topical Irritant) admin->challenge collect Sample Collection (24-72h post-challenge) (BALF, Skin, Lung, LNs, Serum) challenge->collect analyze Endpoint Analysis collect->analyze histo Histology (H&E, PAS) flow Flow Cytometry (Cell Infiltration) elisa ELISA / CBA (Cytokines, IgE) pcr qRT-PCR (Gene Expression)

Caption: General workflow for in vivo DK-PGD2 studies.
Protocol 1: DK-PGD2 in a Mouse Model of Allergic Airway Inflammation

This protocol describes the use of DK-PGD2 to exacerbate inflammation in a classic ovalbumin (OVA)-induced asthma model.

1. Materials:

  • DK-PGD2 (Cayman Chemical or equivalent)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • BALB/c mice (6-8 weeks old)

2. Procedure:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL containing 20 µg OVA emulsified in 2 mg Alum.

  • DK-PGD2 Administration & Challenge:

    • On Days 21, 22, and 23, lightly anesthetize mice.

    • Administer DK-PGD2 via intratracheal (i.t.) instillation. A starting dose range of 1-10 µg per mouse in 50 µL of saline can be tested. The vehicle control group receives 50 µL of saline.

    • Thirty minutes after DK-PGD2 administration, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.

  • Endpoint Analysis (Day 25, 48h after last challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with 1 mL of ice-cold PBS. Centrifuge the BAL fluid (BALF), save the supernatant for cytokine analysis, and resuspend the cell pellet.

    • Cell Differentials: Prepare cytospin slides from the cell pellet and perform Diff-Quik staining to count eosinophils, macrophages, neutrophils, and lymphocytes.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.

    • Lung Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory infiltrate and Periodic acid-Schiff (PAS) for mucus production.

Protocol 2: DK-PGD2 in a Mouse Model of Atopic Dermatitis

This protocol uses DK-PGD2 to investigate CRTH2-mediated inflammation in a 2,4-dinitrochlorobenzene (DNCB)-induced contact hypersensitivity model, which mimics features of atopic dermatitis.

1. Materials:

  • DK-PGD2

  • 2,4-dinitrochlorobenzene (DNCB)

  • Acetone and Olive Oil (4:1 vehicle)

  • Calipers for measuring ear thickness

  • BALB/c mice (6-8 weeks old)

2. Procedure:

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply 20 µL of 1% DNCB in acetone/olive oil to the shaved abdomen.

  • Challenge and DK-PGD2 Administration (Starting Day 5):

    • On Day 5, begin the challenge phase. Apply 20 µL of 0.3% DNCB to both sides of the right ear every two days for a total of 5-7 challenges.

    • One hour prior to each DNCB challenge, administer DK-PGD2 via i.p. injection. A starting dose range of 10-50 µg/kg body weight can be tested. The vehicle control group receives an i.p. injection of saline.

  • Endpoint Analysis (24h after final challenge):

    • Ear Thickness: Measure the thickness of both the DNCB-treated and untreated ears using digital calipers. The change in thickness is an indicator of swelling and inflammation.

    • Histology: Euthanize mice and excise the ears. Fix in formalin, embed, and section. Stain with H&E to assess epidermal thickening (acanthosis) and inflammatory cell infiltration. Use Toluidine Blue or specific antibodies (e.g., anti-MBP) to identify mast cells and eosinophils, respectively.

    • Gene Expression: Isolate RNA from ear tissue and perform qRT-PCR to measure the expression of key inflammatory markers, such as Il4, Il5, Il13, and chemokines like Ccl11 (eotaxin-1).

    • Serum IgE: Collect blood via cardiac puncture and measure total serum IgE levels by ELISA.

References

Application Note: Flow Cytometry Analysis of Cell Activation by DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator in inflammatory and allergic responses. DK-PGD2 acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The interaction between DK-PGD2 and the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of intracellular events leading to cell activation. This activation is characterized by chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Flow cytometry is a powerful technique for the single-cell analysis of these activation events. By using fluorescently labeled antibodies against specific cell surface and intracellular markers, researchers can identify and quantify activated cell populations in a heterogeneous sample. This application note provides detailed protocols for the analysis of cell activation induced by DK-PGD2 using flow cytometry, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of DK-PGD2 via the DP2 Receptor

DK-PGD2 binding to the G protein-coupled receptor DP2 initiates a signaling cascade that results in various cellular responses. The DP2 receptor is coupled to an inhibitory G protein (Gi). Upon ligand binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This cascade ultimately leads to the upregulation of activation markers, cytokine gene expression, and other functional responses like chemotaxis and degranulation.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds to Gi_protein Gi Protein (αβγ) DP2->Gi_protein Activates PLC Phospholipase C (PLC) Gi_protein->PLC Activates (βγ subunit) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers release of PKC Protein Kinase C (PKC) DAG->PKC Ca2_ER->PKC Activates Cell_Activation Cell Activation (Upregulation of markers, Cytokine production, Chemotaxis, Degranulation) PKC->Cell_Activation Leads to

Figure 1: DK-PGD2 Signaling Pathway via the DP2 Receptor.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with DK-PGD2

This protocol describes the stimulation of human PBMCs with DK-PGD2 to induce the activation of Th2 cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • DK-PGD2 (Cayman Chemical or equivalent)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)

  • Brefeldin A (protein transport inhibitor)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS to a final concentration of 1 x 10^6 cells/mL.

  • Cell Stimulation:

    • Add 1 mL of the cell suspension to each FACS tube.

    • Unstimulated Control: Add vehicle control (e.g., DMSO or ethanol, depending on the DK-PGD2 solvent).

    • DK-PGD2 Stimulation: Add DK-PGD2 to final concentrations ranging from 1 nM to 1 µM. A typical starting concentration is 100 nM.

    • Positive Control: Add PMA (50 ng/mL) and Ionomycin (500 ng/mL).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Protein Transport Inhibition: For intracellular cytokine staining, add Brefeldin A (10 µg/mL) for the final 4 hours of incubation.

  • Harvesting: After incubation, centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Proceed to Staining for Flow Cytometry (Protocol 3).

Protocol 2: In Vitro Stimulation of Eosinophils with DK-PGD2

This protocol is for the stimulation of isolated human eosinophils with DK-PGD2.

Materials:

  • Isolated human eosinophils (e.g., via negative selection)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • DK-PGD2

  • FACS tubes

Procedure:

  • Cell Preparation: Resuspend purified eosinophils in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Cell Stimulation:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add DK-PGD2 at various concentrations (e.g., 0.1 nM to 100 nM).

  • Incubation: Incubate the cells at 37°C for 15-30 minutes for analysis of rapid activation events like shape change or upregulation of adhesion molecules. For cytokine analysis, a longer incubation of 4-24 hours may be necessary.

  • Stopping the Reaction: For short incubations, stop the reaction by adding 2 mL of ice-cold PBS.

  • Harvesting and Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash once with cold PBS.

  • Proceed to Staining for Flow Cytometry (Protocol 3).

Protocol 3: Staining for Cell Surface and Intracellular Markers for Flow Cytometry

This protocol provides a general procedure for staining both cell surface and intracellular markers.

Materials:

  • Stimulated cells from Protocol 1 or 2

  • FACS Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CXCR4 for Th2 cells; Siglec-8 for eosinophils) and activation markers (e.g., CD25, CD69, CD86).

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-4, IL-5, IL-13)

  • Isotype control antibodies

Procedure:

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS Staining Buffer containing the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of FACS Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 250 µL of Fixation/Permeabilization Buffer.

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant after each wash.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer for flow cytometry analysis.

Experimental Workflow

Experimental_Workflow cluster_preparation Cell Preparation cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Cell_Isolation Isolate Target Cells (e.g., PBMCs, Eosinophils) Stimulation Stimulate with DK-PGD2 (and controls) Cell_Isolation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Brefeldin_A Add Brefeldin A (for intracellular staining) Incubation->Brefeldin_A Surface_Stain Surface Marker Staining Brefeldin_A->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Cytokine Staining Fix_Perm->Intracellular_Stain Flow_Cytometry Acquire Data on Flow Cytometer Intracellular_Stain->Flow_Cytometry Data_Analysis Analyze Data (Gating, Quantification) Flow_Cytometry->Data_Analysis

Troubleshooting & Optimization

Common issues in measuring prostaglandin stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prostaglandin (B15479496) research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when measuring prostaglandin stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of prostaglandins (B1171923) in experimental samples?

A1: Prostaglandin stability is highly sensitive to several factors. The most critical are:

  • pH: Prostaglandins of the E-series (PGE) are particularly susceptible to degradation in acidic and basic conditions. For instance, PGE1 and PGE2 are most stable in slightly acidic to neutral aqueous solutions (pH 4-7).[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation of prostaglandins.[2][5] For long-term storage, temperatures of -80°C are highly recommended to minimize degradation.[6]

  • Solvent/Matrix: The composition of the solution can significantly impact stability. Prostaglandins are generally more stable in organic solvents like ethanol (B145695) or DMSO compared to aqueous buffers.[7] In biological matrices such as plasma, enzymatic degradation is also a major concern.

  • Light: Some prostaglandins are light-sensitive, so it is best practice to protect samples from light during storage and handling.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to prostaglandin degradation and should be avoided.[6][7]

Q2: My prostaglandin sample concentrations are inconsistent across replicates. What could be the cause?

A2: Inconsistent results are a common issue and can stem from several sources:

  • Sample Handling: Prostaglandins can be synthesized ex vivo after sample collection, particularly in blood samples. It's crucial to add a cyclooxygenase (COX) inhibitor, such as indomethacin, immediately after collection to prevent artificial synthesis.[6]

  • Extraction Variability: The efficiency of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can vary between samples if not performed consistently. Ensure standardized protocols are followed meticulously.[6]

  • Matrix Effects (for LC-MS/MS): Components in the biological matrix can interfere with the ionization of the target prostaglandin, leading to ion suppression or enhancement.[8][9] This can cause significant variability in measurements. It's essential to evaluate and mitigate matrix effects during method development.

  • Pipetting Errors: Given the low concentrations of prostaglandins, even minor pipetting inaccuracies can lead to significant variations.

  • Improper Storage: Storing samples at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can cause degradation, leading to inconsistent measurements.[6]

Q3: I am having trouble separating prostaglandin isomers like PGE2 and PGD2 using HPLC. What can I do?

A3: The structural similarity of prostaglandin isomers makes their chromatographic separation challenging. Here are some troubleshooting steps:

  • Column Selection: Not all C18 columns will provide adequate resolution. A high-resolution C18 column or a specialized column, such as one with a different stationary phase (e.g., cyano), might be necessary.[10] Chiral columns are required for separating enantiomers.[11][12]

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition is critical. Adjusting the organic solvent (e.g., acetonitrile, methanol) concentration, the pH of the aqueous component (often with formic or acetic acid), and the gradient elution profile can significantly improve separation.[10][11][12]

  • Flow Rate and Temperature: Lowering the flow rate and optimizing the column temperature can enhance resolution.[12]

  • Derivatization: While less common with modern LC-MS/MS methods, derivatization can be used to improve the chromatographic properties of prostaglandins for HPLC-UV analysis.

Troubleshooting Guides

Issue 1: Low Signal or Poor Sensitivity in LC-MS/MS Analysis

Symptoms: The signal intensity for your prostaglandin of interest is weak, or the limit of detection (LOD) is too high.

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction of the acidic prostaglandins.
Matrix Effects Conduct a post-extraction addition experiment to assess for ion suppression. If present, improve sample cleanup, adjust chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard.[8][9]
Suboptimal MS Parameters Optimize mass spectrometry parameters such as collision energy and tube lens voltage for each specific prostaglandin metabolite to maximize signal intensity. Negative ion mode electrospray ionization (ESI) is typically most effective.[6]
Analyte Degradation Ensure proper sample handling and storage conditions are strictly followed to prevent degradation before analysis.[6]
Issue 2: High Background or Non-Specific Binding in ELISA

Symptoms: The absorbance values for your zero-standard (blank) wells are high, reducing the dynamic range of the assay.

Possible Cause Troubleshooting Steps
Insufficient Washing Ensure that the microplate wells are washed thoroughly between steps. Residual unbound reagents can cause high background.[13][14]
Contaminated Reagents Use fresh, high-purity water for buffer preparation. Ensure that all reagents are within their expiration dates and have been stored correctly.[5]
Cross-Reactivity The antibody may be cross-reacting with other molecules in your sample matrix. Check the kit's specificity data. Sample purification may be necessary.
Improper Plate Sealing Ensure the plate is properly sealed during incubations to prevent evaporation and edge effects.

Data on Prostaglandin Stability

The stability of prostaglandins is highly dependent on pH and temperature. Below are tables summarizing the stability of PGE2 and PGE1 under various conditions.

Table 1: Stability of Prostaglandin E2 (PGE2) in Aqueous Solution at 25°C

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)
(Data sourced from Sigma-Aldrich product information sheet for PGE2)

Table 2: Stability of Prostaglandin E1 (PGE1) at 37°C

SolutionpH% Remaining after 14 Days% Remaining after 32 Days
Isotonic Saline4.5>5% degraded25%
0.1 M Phosphate Buffer7.45%-
0.01 M Phosphate Buffered Saline4.7>5% degraded25%
(Data adapted from Younger & Szabo, 1986)[1][3]

Experimental Protocols

Protocol 1: General Workflow for Prostaglandin Extraction from Plasma for LC-MS/MS

This protocol outlines a common procedure for extracting prostaglandins from plasma samples prior to LC-MS/MS analysis.

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin).

  • Centrifugation: Centrifuge the blood sample to separate the plasma.

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with 2M HCl.[5]

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard for your prostaglandin of interest.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol (B129727) followed by deionized water.

    • Load the acidified plasma sample onto the column.

    • Wash the column with deionized water, followed by a low-percentage organic solvent wash (e.g., 15% ethanol), and then hexane (B92381) to remove lipids.[15]

    • Elute the prostaglandins with a suitable organic solvent like ethyl acetate (B1210297) or methanol.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6][16]

Protocol 2: Competitive ELISA for PGE2 Measurement

This protocol provides a general workflow for a competitive ELISA to quantify PGE2.

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

  • Tracer Addition: Add the enzyme-conjugated PGE2 (tracer) to each well.

  • Antibody Addition: Add the PGE2-specific antibody to each well.

  • Incubation: Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).[5]

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.[5]

  • Substrate Addition: Add the enzyme substrate to each well and incubate to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples.

Visualizations

G Prostaglandin Degradation Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGE2 PGE2 PGE_Synthase->PGE2 PGD2 PGD2 PGD_Synthase->PGD2 15-PGDH 15-PGDH PGE2->15-PGDH PGD2->15-PGDH 15-keto-PGE2 15-keto-PGE2 (Inactive) 15-PGDH->15-keto-PGE2 15-keto-PGD2 15-keto-PGD2 (Inactive) 15-PGDH->15-keto-PGD2

Caption: Enzymatic degradation pathway of PGE2 and PGD2.

G LC-MS/MS Experimental Workflow Sample_Collection 1. Sample Collection (+ COX Inhibitor) Plasma_Separation 2. Plasma Separation Sample_Collection->Plasma_Separation Acidification 3. Acidification (pH ~3.5) Plasma_Separation->Acidification SPE 4. Solid-Phase Extraction Acidification->SPE Evaporation 5. Evaporation SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_MS 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis 8. Data Analysis LC_MS_MS->Data_Analysis

Caption: A typical workflow for prostaglandin analysis using LC-MS/MS.

G Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Sample_Handling Sample Handling OK? Inconsistent_Results->Check_Sample_Handling Check_Extraction Extraction Consistent? Check_Sample_Handling->Check_Extraction Yes Solution1 Add COX inhibitor immediately after collection. Check_Sample_Handling->Solution1 No Check_Matrix_Effects Matrix Effects Assessed? Check_Extraction->Check_Matrix_Effects Yes Solution2 Standardize and validate extraction protocol. Check_Extraction->Solution2 No Check_Storage Proper Storage? Check_Matrix_Effects->Check_Storage Yes Solution3 Improve cleanup or use stable isotope standard. Check_Matrix_Effects->Solution3 No Check_Storage->Inconsistent_Results No Solution4 Store at -80°C and avoid freeze-thaw cycles. Check_Storage->Solution4 No

Caption: A logical guide for troubleshooting inconsistent prostaglandin measurements.

References

How to prevent degradation of DK-PGD2 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is its stability a concern during sample preparation?

A1: DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a metabolite of prostaglandin (B15479496) D2 (PGD2). PGD2 is an unstable molecule that undergoes rapid enzymatic and non-enzymatic degradation in biological samples.[1] Its primary enzymatic degradation product is DK-PGD2.[1] Accurate measurement of DK-PGD2 is critical for understanding various physiological and pathological processes. However, like its parent molecule, DK-PGD2 can also be susceptible to degradation if samples are not handled and processed correctly, leading to inaccurate quantification.

Q2: What are the main pathways of PGD2 and DK-PGD2 degradation?

A2: PGD2 primarily degrades through two pathways:

  • Enzymatic degradation: PGD2 is converted to 13,14-dihydro-15-keto-PGD2 (DK-PGD2) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]

  • Non-enzymatic degradation: PGD2 can dehydrate to form PGJ2 and its derivatives.[1]

While DK-PGD2 is more stable than PGD2, it can still be affected by improper sample handling, leading to variability in measurements.

Q3: What is the most critical factor to consider for preventing DK-PGD2 degradation?

A3: Temperature and time are the most critical factors. Prostaglandins (B1171923) are sensitive to heat and prolonged exposure to room temperature.[2] It is crucial to keep samples on ice during processing and to minimize the time between sample collection and analysis or freezing. For instance, studies have shown that PGD2 can degrade by 10% within 8 hours at room temperature.[2]

Q4: How should I store my samples to ensure DK-PGD2 stability?

A4: For long-term storage, samples should be kept at -80°C.[2][3] Storage at -20°C is not recommended as significant degradation of PGD2 has been observed at this temperature over several weeks.[2] Avoid repeated freeze-thaw cycles as this can also lead to degradation.[3]

Troubleshooting Guides

Issue: Low or no detectable levels of DK-PGD2 in my samples.

Possible Cause Troubleshooting Step
Degradation during sample collection and handling. Ensure rapid processing of samples on ice. Add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to whole blood immediately after collection to prevent the ex vivo formation of prostaglandins.[4]
Improper storage conditions. Store samples at -80°C immediately after processing. Avoid storing at -20°C or in frost-free freezers that have temperature cycles.
Degradation during extraction. Use optimized extraction protocols, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), with cold solvents. Ensure complete evaporation of solvents under a stream of nitrogen to prevent oxidation.
Inefficient extraction. Ensure the pH of the sample is adjusted appropriately before extraction. For SPE, ensure the cartridge is conditioned correctly and that the elution solvent is appropriate for DK-PGD2.

Issue: High variability in DK-PGD2 measurements between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling. Standardize the entire sample preparation workflow, from collection to analysis. Ensure all samples are treated identically in terms of time and temperature exposure.
Matrix effects in mass spectrometry. Incorporate a stable isotope-labeled internal standard, such as d4-PGD2, at the beginning of the sample preparation process to account for sample loss and ion suppression/enhancement during analysis.[2]
Cross-reactivity in immunoassays. If using an ELISA, consider the possibility of cross-reactivity with other prostaglandins or metabolites. Confirm the specificity of the antibody used. For more accurate quantification, LC-MS/MS is the recommended method.[3]

Quantitative Data Summary

Table 1: Stability of PGD2 in Cell Culture Medium

Storage ConditionTimePGD2 Remaining (%)
Room Temperature8 hours90%
Room Temperature26 hours60%
-20°C4 weeks30%

Data adapted from an improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.[2]

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing
  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Inhibit Ex Vivo Formation: Immediately after collection, add indomethacin to a final concentration of 10 µM to inhibit cyclooxygenase activity.[4]

  • Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Aliquot the plasma into cryovials and immediately freeze at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DK-PGD2

This protocol is a general guideline and may need optimization based on the specific sample matrix and analytical method.

  • Internal Standard: Add a deuterated internal standard (e.g., d4-PGD2) to the plasma sample.

  • Sample Pre-treatment: Acidify the plasma sample to approximately pH 3.5 with an acid such as formic acid.[5]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727).

    • Equilibrate the cartridge with 1-2 mL of water or a weak buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[5]

  • Elution: Elute the DK-PGD2 and other prostaglandins with a stronger organic solvent, such as methanol or ethyl acetate (B1210297).[3]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Derivatization to a Stable MOX Derivative (for Immunoassay)

For some analytical methods like ELISA, derivatizing PGD2 and its metabolites to a more stable form can improve accuracy.

  • Reagent Preparation: Prepare a fresh methyloximating reagent by dissolving methoxylamine HCl and sodium acetate in an ethanol:water solution.[4]

  • Derivatization Reaction:

    • Mix the sample or standard with the methyloximating reagent in a 1:1 ratio.

    • Incubate the mixture at 60°C for 30 minutes.[4]

  • Extraction: After derivatization, proceed with an extraction method, such as adding ethyl acetate, vortexing, and incubating at room temperature.[4]

  • Analysis: The resulting stable PGD2-MOX derivative can then be quantified using an appropriate immunoassay.

Visualizations

DK-PGD2 Degradation and Prevention Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_degradation Potential Degradation Points Collection Blood Collection (Indomethacin) Centrifugation Centrifugation (4°C) Collection->Centrifugation Degradation1 Room Temp Exposure Collection->Degradation1 Storage Immediate Storage (-80°C) Centrifugation->Storage Degradation2 Improper Storage Storage->Degradation2 Thawing Thaw on Ice InternalStandard Add Internal Standard (d4-PGD2) Thawing->InternalStandard Degradation3 Freeze-Thaw Cycles Thawing->Degradation3 Extraction Extraction (SPE or LLE) InternalStandard->Extraction Derivatization Derivatization (Optional) (MOX) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization->LCMS

Caption: Workflow for DK-PGD2 sample preparation highlighting critical steps to prevent degradation.

PGD2 Metabolic Pathway ArachidonicAcid Arachidonic Acid PGH2 PGH2 ArachidonicAcid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-PGDH (Enzymatic) PGJ2 PGJ2 derivatives PGD2->PGJ2 Dehydration (Non-enzymatic)

Caption: Simplified metabolic pathway of Prostaglandin D2 (PGD2).

References

Technical Support Center: 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and why is it important to measure?

A1: 13,14-dihydro-15-keto PGD2 is a stable metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1] It is a selective agonist for the CRTH2/DP2 receptor, a key player in inflammatory responses, particularly in allergic diseases like asthma.[1] Measuring DK-PGD2 can provide insights into the activation of this pro-inflammatory pathway.

Q2: What is the general approach for quantifying DK-PGD2 by LC-MS/MS?

A2: The quantification of DK-PGD2 typically involves sample preparation to isolate the analyte from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Due to the low endogenous concentrations of prostaglandins (B1171923), a sensitive and specific method is required.[2]

Q3: Why is a deuterated internal standard essential for accurate quantification?

A3: Stable isotope-labeled internal standards, such as DK-PGD2-d4, are crucial for accurate quantification.[2] These standards are chemically identical to the analyte but have a different mass. They are added at the beginning of the sample preparation process to account for any analyte loss during extraction, as well as variations in instrument response.

Q4: What are the storage and stability considerations for DK-PGD2?

A4: DK-PGD2 standards are typically stored at -80°C for long-term stability (≥ 2 years).[1] The analogous compound, 13,14-dihydro-15-keto-PGE2, is known to be unstable in aqueous solutions and its degradation is dependent on pH and temperature.[3][4] It is recommended to prepare fresh working solutions and keep samples on ice during processing to minimize degradation.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase Additive: Ensure the mobile phase contains a small percentage of an acid, such as 0.1% formic acid or 0.1% acetic acid, to improve the peak shape of acidic compounds like prostaglandins.

    • Column Choice: A high-resolution C18 column is generally recommended for prostaglandin analysis.

    • Gradient Optimization: Adjust the gradient elution profile to ensure a gradual increase in the organic solvent concentration, which can improve peak symmetry.

    • Flow Rate: A lower flow rate can sometimes improve peak resolution and shape.[2]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient extraction, ion suppression from the sample matrix, or suboptimal MS parameters.

  • Troubleshooting Steps:

    • Optimize Sample Extraction:

      • Solid-Phase Extraction (SPE): This is a highly effective method for concentrating the analyte and removing interfering matrix components.[2] Use a C18 SPE cartridge and ensure proper conditioning, loading, washing, and elution steps are followed. Acidifying the sample with formic acid before loading can improve recovery.[6]

      • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used for sample cleanup. The choice of organic solvent is critical for efficient extraction.

    • Minimize Ion Suppression: Diluting the sample extract before injection can sometimes mitigate matrix effects. Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase.

    • Optimize MS Parameters:

      • Collision Energy (CE): The CE should be optimized to maximize the signal of the product ion. This is typically done by infusing the analyte and varying the CE to find the value that gives the highest intensity for the desired fragment.

      • Source Parameters: Optimize source-dependent parameters such as spray voltage, source temperature, and gas flows to ensure efficient ionization.

Issue 3: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects, contaminated solvents or vials, or co-elution of isobaric compounds.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Re-evaluate the SPE or LLE protocol to enhance the removal of interfering substances.

    • Check for Contamination: Run blank injections of mobile phase and reconstitution solvent to identify any sources of contamination.

    • Enhance Chromatographic Separation: Adjust the LC gradient to better resolve the DK-PGD2 peak from any interfering peaks. Prostaglandins have many isomers with the same mass, making chromatographic separation critical.[2]

Issue 4: Inconsistent or Poor Recovery

  • Possible Cause: Analyte degradation during sample preparation or inefficient extraction.

  • Troubleshooting Steps:

    • Prevent Degradation: Keep samples on ice throughout the extraction process and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7]

    • Optimize Extraction Protocol: Systematically evaluate each step of your SPE or LLE protocol to identify and address any sources of analyte loss. Ensure the pH of the sample is appropriate for the chosen extraction method. For SPE, ensure the sorbent does not dry out after conditioning and before sample loading.[8]

Data Presentation

Table 1: Mass Spectrometry Parameters for DK-PGD2 Detection

ParameterValueReference
Precursor Ion (m/z)351.2
Product Ion (m/z)175.2
Ionization ModeNegative Electrospray (ESI-)General Practice
Collision Energy (CE)Optimization RequiredGeneral Practice

Table 2: Typical Liquid Chromatography Parameters for Prostaglandin Analysis

ParameterRecommended ConditionReference
ColumnC18, high-resolution (e.g., < 2 µm particle size)[2]
Mobile Phase AWater with 0.1% Formic Acid or 0.1% Acetic AcidGeneral Practice
Mobile Phase BAcetonitrile/Methanol (B129727) with 0.1% Formic Acid or 0.1% Acetic AcidGeneral Practice
GradientOptimized for separation of isomers[2]
Flow Rate0.2 - 0.5 mL/minGeneral Practice

Table 3: Typical Performance Characteristics for Prostaglandin LC-MS/MS Methods

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL[7]
Lower Limit of Detection (LLOD)20 pg/mL[7]
Recovery>80%[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add a deuterated internal standard (e.g., DK-PGD2-d4). Acidify the sample to a pH of ~3.5 with 1% formic acid.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences, followed by 2 mL of 10% methanol in water to remove less polar interferences.

  • Elution: Elute the DK-PGD2 and internal standard from the cartridge with 2 mL of ethyl acetate (B1210297) or methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

Mandatory Visualization

DK_PGD2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DK_PGD2 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH pathway Receptor DP2 (CRTH2) Receptor DK_PGD2->Receptor Agonist Binding G_Protein Gi/o G-protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Increased Intracellular Ca2+ IP3->Ca_Influx PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory Responses (e.g., Chemotaxis of eosinophils, basophils, Th2 cells) Ca_Influx->Inflammation PKC->Inflammation

Caption: Signaling pathway of DK-PGD2 via the DP2 (CRTH2) receptor.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Deuterated Internal Standard Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation Liquid Chromatography (LC) Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: General workflow for DK-PGD2 analysis by LC-MS/MS.

References

Troubleshooting low signal in 13,14-Dihydro-15-keto prostaglandin D2 western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues encountered when analyzing the 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) signaling pathway, with a focus on protein detection using Western blot.

Frequently Asked Questions (FAQs)

Q1: Why am I getting no signal on my Western blot for 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)?

A1: A primary reason for a complete lack of signal is that Western blotting is a technique designed for the detection of proteins, not small lipid molecules like DK-PGD2. DK-PGD2 has a very low molecular weight (approximately 352.5 g/mol ) and lacks the structural features necessary to be resolved by SDS-PAGE and effectively transferred to a membrane for antibody detection in a standard Western blot protocol. Direct detection of this lipid metabolite requires more sensitive and specialized techniques such as ELISA or mass spectrometry.

Q2: How can I use Western blot to investigate DK-PGD2 signaling?

A2: While you cannot directly detect DK-PGD2 with a Western blot, you can measure the expression levels of key proteins in its metabolic and signaling pathway. This indirect approach is a common and effective strategy. We recommend targeting the following proteins:

  • Prostaglandin D2 Synthase (PTGDS): The enzyme that catalyzes the conversion of PGH2 to PGD2, the precursor of DK-PGD2.

  • CRTH2 (GPR44 or DP2): The high-affinity receptor to which DK-PGD2 selectively binds to initiate a signaling cascade.[1][2][3] Monitoring the expression of CRTH2 can provide insights into the responsiveness of cells or tissues to DK-PGD2.

By measuring changes in the levels of these proteins, you can infer alterations in the DK-PGD2 pathway.

Troubleshooting Low Signal for Pathway-Associated Proteins (e.g., CRTH2)

This section provides solutions for weak or absent signals when performing a Western blot for proteins like CRTH2.

Problem Potential Cause Recommended Solution
No Signal or Very Weak Signal Inefficient Protein Extraction Use a lysis buffer appropriate for the target protein's cellular location. For a membrane receptor like CRTH2, a RIPA buffer is recommended to ensure complete solubilization.[4] Always add fresh protease and phosphatase inhibitors to your lysis buffer.
Low Protein Abundance Increase the amount of protein loaded per lane. For low-abundance proteins, loading 50-100 µg of total protein may be necessary. Consider enriching the sample for the fraction containing your protein (e.g., membrane fraction for CRTH2).
Suboptimal Antibody Dilution Your primary or secondary antibody may be too dilute. Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations around it.
Inefficient Protein Transfer For larger proteins, extend the transfer time. For smaller proteins, reduce it to prevent over-transfer. Use a PVDF membrane, which has a higher binding capacity than nitrocellulose, making it ideal for low-abundance proteins.[4][5] Confirm successful transfer with Ponceau S staining.
Inactive Secondary Antibody or Substrate Ensure your HRP-conjugated secondary antibody has not expired or been improperly stored. Use a freshly prepared enhanced chemiluminescence (ECL) substrate. For very low signals, use a high-sensitivity ECL substrate.[4]
High Background Obscuring Signal Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents are 5% non-fat milk or 3-5% Bovine Serum Albumin (BSA) in TBST. For some antibodies, BSA is preferred over milk.
Antibody Concentration Too High While low concentration leads to weak signal, excessively high concentrations can cause high background. Optimize antibody dilutions as mentioned above.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST.

Signaling Pathway and Experimental Workflow

DK-PGD2 Signaling Pathway

DK_PGD2_Pathway cluster_synthesis Synthesis cluster_signaling Signaling Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase (PTGDS) DK_PGD2 13,14-Dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH pathway CRTH2 CRTH2 Receptor (DP2/GPR44) DK_PGD2->CRTH2 Binds and Activates G_Protein Gi/o Protein CRTH2->G_Protein Activation Downstream Downstream Effectors (e.g., ↓cAMP, ↑Ca2+) G_Protein->Downstream Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Downstream->Response

Caption: Biosynthesis of DK-PGD2 and its subsequent signaling through the CRTH2 receptor.

Western Blot Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Immunodetection A1 Cell/Tissue Lysis (RIPA Buffer + Inhibitors) A2 Quantify Protein (BCA Assay) A1->A2 A3 Prepare Samples (Laemmli Buffer + Heat) A2->A3 B1 Load Samples on SDS-PAGE Gel A3->B1 Load 50-100 µg B2 Run Gel Electrophoresis B1->B2 B3 Transfer to PVDF Membrane B2->B3 C1 Block Membrane (5% BSA in TBST) B3->C1 C2 Incubate with Primary Antibody (e.g., anti-CRTH2) C1->C2 C3 Wash (3x TBST) C2->C3 C4 Incubate with Secondary HRP-Ab C3->C4 C5 Wash (3x TBST) C4->C5 C6 Add ECL Substrate C5->C6 C7 Image Blot C6->C7

Caption: Standard workflow for indirect Western blot analysis of DK-PGD2 pathway proteins.

Detailed Experimental Protocol: CRTH2 Western Blot

This protocol provides a starting point for the detection of the CRTH2 receptor. Optimization may be required depending on the specific samples and reagents used.

1. Sample Preparation (Lysis)

  • Wash cells with ice-cold PBS and aspirate.

  • Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (1 mL per 10 cm dish).

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE

  • Mix 50-100 µg of protein with 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load samples onto an 8-12% polyacrylamide gel alongside a molecular weight marker.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel and a PVDF membrane in transfer buffer. Pre-wet the PVDF membrane in methanol (B129727) for 15-30 seconds.

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane. A wet transfer at 100V for 90 minutes at 4°C is a good starting point.

  • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

4. Immunodetection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-CRTH2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Reagent/Parameter Recommended Starting Conditions
Lysis Buffer RIPA Buffer
Protein Load 50-100 µ g/lane
Gel Percentage 8-12% Acrylamide
Membrane Type PVDF (0.45 µm)
Blocking Buffer 5% BSA in TBST
Primary Antibody Dilution As per manufacturer's datasheet (e.g., 1:1000)
Secondary Antibody Dilution As per manufacturer's datasheet (e.g., 1:5000)
Detection Substrate Enhanced Chemiluminescence (ECL)

References

Technical Support Center: DK-PGD2 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with essential information for the effective use of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in in vitro studies. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of DK-PGD2 in your research.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and what is its primary mechanism of action in in vitro studies?

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] In in vitro studies, DK-PGD2 is used to investigate the downstream signaling pathways and cellular responses mediated by the activation of the CRTH2 receptor, which is prominently expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3]

Q2: In which solvents can I dissolve DK-PGD2?

DK-PGD2 is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended. It has limited solubility in aqueous buffers like phosphate-buffered saline (PBS).

Q3: What is the recommended storage condition for DK-PGD2?

For long-term stability, it is recommended to store DK-PGD2 as a crystalline solid or in an organic solvent stock solution at -20°C. Aqueous solutions of prostaglandins (B1171923) are generally not recommended for storage for more than one day due to potential degradation.[4]

Q4: My DK-PGD2 solution precipitated after dilution in my aqueous cell culture medium. What should I do?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.[5] Refer to the troubleshooting guide below for detailed steps to prevent and resolve this issue.

Troubleshooting Guide

Issue: Precipitation of DK-PGD2 in Aqueous Buffer or Cell Culture Medium

This is a common challenge encountered when preparing working solutions of DK-PGD2 for in vitro experiments. The following steps can help you troubleshoot and prevent precipitation.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of DK-PGD2 in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of DK-PGD2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution ("Solvent Shock") Adding a concentrated organic stock solution directly into a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation.[6]Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) medium, then add this to the final volume.[7] Alternatively, add the stock solution dropwise while gently vortexing the medium.[6]
Low Temperature of Medium The solubility of many compounds, including prostaglandins, decreases at lower temperatures.[7]Always use pre-warmed (37°C) cell culture medium or buffer for dilutions.[6][7]
High Concentration of Organic Solvent in Final Solution While organic solvents aid in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity.[8]
pH of the Aqueous Medium The solubility of prostaglandins can be pH-dependent.Ensure your aqueous buffer or medium is at a physiological pH (typically 7.2-7.4). Avoid basic solutions (pH > 7.4) as they can cause degradation of some prostaglandins.[7]

Data Presentation

Table 1: Solubility of DK-PGD2 and Related Prostaglandins

Compound Solvent Approximate Solubility
DK-PGD2 DMF50 mg/mL
DMSO30 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)2.5 mg/mL
PGD2 (Parent Compound) DMF100 mg/mL[4]
DMSO50 mg/mL[4]
Ethanol75 mg/mL[4]
PBS (pH 7.2)5 mg/mL[4]

Data compiled from manufacturer's technical information. Solubility can vary slightly between batches.

Experimental Protocols

Protocol 1: Preparation of a DK-PGD2 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DK-PGD2 in DMSO.

Materials:

  • DK-PGD2 (crystalline solid)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: Determine the mass of DK-PGD2 needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of DK-PGD2 is approximately 352.5 g/mol ).

  • Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of DK-PGD2 powder and transfer it to a sterile vial.

  • Add solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve the compound: Cap the vial tightly and vortex the solution until the DK-PGD2 is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Protocol 2: Preparation of a DK-PGD2 Working Solution for Cell-Based Assays

This protocol outlines the preparation of a working solution of DK-PGD2 in cell culture medium from a 10 mM DMSO stock solution, minimizing the risk of precipitation.

Materials:

  • 10 mM DK-PGD2 in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warm the medium: Place the required volume of complete cell culture medium in a 37°C water bath for at least 30 minutes.

  • Perform serial dilutions (Recommended):

    • Intermediate Dilution: To minimize solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 1 µM, you might first dilute your 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution.

    • Final Dilution: Then, dilute the 100 µM intermediate solution 1:100 in pre-warmed medium to reach the final 1 µM concentration.

  • Gentle Mixing: During each dilution step, add the DK-PGD2 solution slowly to the pre-warmed medium while gently swirling or vortexing the tube. This gradual addition is crucial to prevent precipitation.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not toxic to your cells (ideally ≤ 0.1%).

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your DK-PGD2 working solution.

Mandatory Visualizations

DK_PGD2_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DK-PGD2 Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate Prepare Intermediate Dilution aliquot->intermediate Use Stock Solution prewarm Pre-warm Cell Culture Medium (37°C) prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution gentle_mix Add Dropwise with Gentle Mixing final_dilution->gentle_mix inspect Visually Inspect for Precipitation gentle_mix->inspect

Caption: Workflow for preparing DK-PGD2 stock and working solutions.

CRTH2_Signaling_Pathway DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cell_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization Ca_mobilization->Cell_Response

Caption: Simplified signaling pathway of DK-PGD2 via the CRTH2 receptor.

References

Technical Support Center: Analysis of DK-PGD2 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Δ12-Prostaglandin D2 (DK-PGD2) and related prostaglandins (B1171923) from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges when analyzing DK-PGD2 and other prostaglandins in biological samples?

A1: The analysis of prostaglandins like DK-PGD2 from complex biological samples such as plasma, serum, or urine presents several analytical hurdles. These compounds are often present at very low physiological concentrations, requiring highly sensitive analytical methods.[1] Many prostaglandins are isomers, possessing the same molecular weight and similar chemical structures, which makes their differentiation challenging without high-resolution chromatographic separation.[1] Furthermore, prostaglandins can be chemically unstable and susceptible to degradation during sample collection, storage, and processing.[1][2] The complex nature of biological matrices can also introduce significant matrix effects, impacting the accuracy and reproducibility of quantification.[3][4]

Q2: Which analytical method is recommended for DK-PGD2 quantification: LC-MS/MS or ELISA?

A2: For the quantification of DK-PGD2 and other prostaglandins, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard.[1] This is due to its high specificity, sensitivity, and the ability to simultaneously measure multiple analytes.[1] LC-MS/MS can effectively distinguish between structurally similar isomers, which is a significant limitation of Enzyme-Linked Immunosorbent Assays (ELISAs) due to potential antibody cross-reactivity.[1][5][6] While ELISAs can be suitable for high-throughput screening of a single prostaglandin (B15479496), they may lack the specificity required for accurate quantification in complex matrices.[1][2]

Q3: I'm observing high variability and poor reproducibility in my DK-PGD2 measurements. What are the likely causes and how can I troubleshoot this?

A3: High variability in DK-PGD2 measurements is often attributable to inconsistent sample handling, extraction inefficiencies, or the presence of matrix effects.[1]

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure consistent procedures for sample collection, addition of antioxidants (like butylated hydroxytoluene - BHT), and storage to prevent analyte degradation.[2][7] Prostaglandin D2, in particular, is known to be less stable than other prostaglandins like PGE2, so timely processing is crucial.[2][8]

  • Optimize Sample Preparation: The goal of sample preparation is to remove interfering substances from the matrix without significant loss of the analyte.[3] Solid-Phase Extraction (SPE) is a common and effective method for extracting and concentrating prostaglandins.[1] Ensure the SPE cartridge type and elution solvents are optimized for your specific analytes. Liquid-Liquid Extraction (LLE) is another viable option.[1][5]

  • Incorporate Stable Isotope-Labeled Internal Standards: The use of deuterated internal standards (e.g., PGD2-d4) is crucial for accurate quantification.[1][2][9] These standards are added to the sample at the beginning of the workflow and co-elute with the analyte, allowing them to compensate for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.[10] A double-isotope dilution method can further help to distinguish between extraction loss and ion suppression.[9]

Q4: My LC-MS/MS sensitivity for DK-PGD2 is low. How can I improve it?

A4: Low sensitivity can be due to analyte loss during sample preparation, suboptimal chromatographic conditions, or inefficient ionization in the mass spectrometer.

Troubleshooting Steps:

  • Enhance Sample Concentration: Optimize your SPE or LLE protocol to achieve a higher concentration of the analyte in the final extract. This includes ensuring the elution solvent is appropriate and evaporating the eluate to dryness before reconstituting in a smaller volume of mobile phase.[1]

  • Optimize Chromatographic Separation:

    • Column Selection: Utilize a high-resolution column, such as a C18 reversed-phase column with a small particle size (e.g., 1.7 µm), to achieve better peak shape and separation from interfering compounds.[1][9]

    • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and improve retention on reversed-phase columns for prostaglandins.[1][3]

    • Gradient Optimization: Adjust the mobile phase gradient to ensure that DK-PGD2 does not co-elute with phospholipids (B1166683) and other matrix components that can cause ion suppression.[1][11]

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically the most effective for prostaglandin analysis due to the presence of a carboxylic acid group.[1][9]

    • MS/MS Transitions: Optimize the collision energy and other MS parameters for the specific Multiple Reaction Monitoring (MRM) transitions of DK-PGD2 and its internal standard to maximize signal intensity.[2]

Q5: How can I identify and mitigate matrix effects in my analysis?

A5: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4][10][12]

Identifying Matrix Effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.

  • Quantitative Assessment: A common method is to compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Phospholipids are a major source of matrix effects in plasma and serum samples.[4][11] Techniques like SPE, LLE, or specialized phospholipid removal products can be employed.[1][11]

  • Chromatographic Separation: Adjusting the HPLC gradient can separate the analyte of interest from the bulk of the matrix components, preventing co-elution and associated ion suppression.[12]

  • Use of a Co-eluting Stable Isotope-Labeled Internal Standard: This is the most widely accepted method to compensate for matrix effects.[10] The internal standard experiences the same ionization effects as the analyte, allowing for an accurate ratio-based quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of prostaglandins from various studies.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteInternal StandardLLOQ (pg/mL)Recovery (%)Reference
PGD2d4-PGD25077.0 ± 3.0[2]
PGE2d4-PGE22592.0 ± 4.9[2]
PGD2PGD2-2H4 / PGD2-2H91Not Reported[9]

Table 2: Inter- and Intra-Assay Precision and Accuracy

AnalyteInter-Assay Precision (%)Inter-Assay Accuracy (%)Reference
PGD28.8 - 10.295.7 - 103.3[9]
PGE2 / PGD2< 5 (CV)Not Reported[2]

Experimental Protocols

1. General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific biological matrix and analytes of interest.

  • Sample Pre-treatment:

    • To a 200 µL aliquot of plasma or urine, add antioxidants such as 20 µL of 0.3 M butylated hydroxytoluene (BHT) to prevent oxidation.[7]

    • Add a known amount of the deuterated internal standard (e.g., d4-PGD2).[2][9]

    • For plasma samples, perform protein precipitation by adding an organic solvent like acetonitrile, then centrifuge to pellet the proteins.[11]

    • Acidify the sample to a pH of ~3.0 with an acid like formic acid to ensure the prostaglandins are in their protonated form for better retention on the SPE column.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially washing with a strong organic solvent (e.g., methanol (B129727) or ethyl acetate) followed by an equilibration with an acidified aqueous solution (e.g., 0.1% formic acid in water).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., a low percentage of methanol in water) to remove polar interferences.[1]

  • Elution:

    • Elute the prostaglandins from the cartridge with a stronger organic solvent, such as ethyl acetate (B1210297) or methanol.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][2]

    • Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis Parameters

The following are typical starting parameters for the LC-MS/MS analysis of prostaglandins.

  • HPLC System: A UHPLC system is recommended for optimal resolution.[1]

  • Column: A high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The gradient should be optimized to achieve separation of isomeric prostaglandins and to avoid co-elution with matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][9]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for DK-PGD2 and its internal standard.

Visualizations

experimental_workflow Experimental Workflow for DK-PGD2 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., d4-PGD2) Sample->Add_IS Precipitate Protein Precipitation (if plasma/serum) Add_IS->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification troubleshooting_matrix_effects Troubleshooting Matrix Effects Start Inconsistent Results or Low Signal Intensity Check_IS Is a stable isotope-labeled internal standard (IS) used? Start->Check_IS Implement_IS Implement a co-eluting stable isotope-labeled IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effects (Post-column infusion or post-extraction spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Matrix Effects Detected (Ion Suppression/Enhancement) Assess_ME->ME_Present Yes No_ME No Significant Matrix Effects Assess_ME->No_ME No Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE, Phospholipid Removal) ME_Present->Optimize_Cleanup Optimize_Chroma Optimize Chromatography to separate analyte from interfering peaks ME_Present->Optimize_Chroma Revalidate Re-evaluate Method No_ME->Revalidate Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate pgd2_pathway Simplified PGD2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 DK_PGD2 DK-PGD2 PGD2->DK_PGD2 (metabolite) DP1_Receptor DP1 Receptor PGD2->DP1_Receptor CRTH2_Receptor CRTH2 (DP2) Receptor DK_PGD2->CRTH2_Receptor (agonist) cAMP_Pathway cAMP/PKA Pathway DP1_Receptor->cAMP_Pathway Ca_Mobilization Ca2+ Mobilization CRTH2_Receptor->Ca_Mobilization Biological_Effects Biological Effects (e.g., Inflammation, Vasodilation) cAMP_Pathway->Biological_Effects Ca_Mobilization->Biological_Effects

References

How to minimize non-specific binding in DK-PGD2 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in DK-PGD2 (also known as CRTH2 or DP2) receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can mask the specific signal from your DK-PGD2 receptor, leading to inaccurate affinity (Kd, Ki) and receptor density (Bmax) calculations. The following table outlines common causes and provides systematic solutions to mitigate this issue.

Potential Cause Recommended Solution & Optimization Strategy Expected Outcome
Inappropriate Assay Buffer Composition Optimize pH and Ionic Strength: The charge of the ligand and receptor can influence NSB. Empirically test a pH range (e.g., 7.2-7.6) and salt concentrations (e.g., NaCl, MgCl2) to find the optimal condition for specific binding.[1][2] Add Blocking Agents: Include Bovine Serum Albumin (BSA) in the buffer to saturate non-specific sites on the membrane and assay materials. Test a range of concentrations from 0.1% to 1% (w/v).[1][2] Include a Non-ionic Detergent: For issues with hydrophobic interactions, add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.05% to 0.1% v/v). Be cautious, as higher concentrations can disrupt membrane integrity.[3]Reduction in background signal by preventing the radioligand from binding to non-receptor components.
Suboptimal Incubation Conditions Optimize Incubation Time: Determine the time required to reach binding equilibrium by performing a time-course experiment. Excessively long incubations can increase NSB.[4][5] Decrease Incubation Temperature: Lowering the temperature (e.g., from room temperature to 4°C) can reduce hydrophobic interactions, a common source of NSB. Note that this will increase the time required to reach equilibrium.[1][4]Minimized ligand degradation and reduced hydrophobic interactions, leading to a better signal-to-noise ratio.
Excessive Radioligand Concentration Titrate Radioligand: Use a radioligand concentration at or below its Kd for the DK-PGD2 receptor.[6] High concentrations increase the likelihood of binding to low-affinity, non-specific sites. Perform a saturation binding experiment to determine the Kd accurately.[7]A decrease in NSB, which is often directly proportional to the free radioligand concentration.
Poor Membrane Preparation Quality Improve Membrane Purity: Ensure the membrane preparation is of high quality and free from contaminants. Incorporate additional wash steps during the preparation protocol and always use protease inhibitors to prevent receptor degradation.[1][4] Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. Too much protein can significantly increase the number of non-specific sites available for binding.[8]A cleaner membrane preparation with fewer non-specific binding sites, improving the specific binding window.
Inefficient Washing Procedure Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation rate of the specific ligand-receptor complex while effectively removing unbound radioligand.[1][4] Increase Wash Volume and/or Number: Perform multiple (typically 3-4) rapid washes with a sufficient volume of buffer to thoroughly remove unbound and non-specifically bound ligand.[4]More efficient removal of unbound radioligand, leading to a lower background signal and improved data quality.
Radioligand Adherence to Filters/Plates Pre-treat Filters: If using a filtration assay format, pre-soak the filter mats in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[1] Test Different Materials: Evaluate different types of filter materials or microplates that may have lower binding properties for your specific radioligand.Reduced background signal originating from the assay apparatus itself rather than the biological components.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and how is it determined?

A1: Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the assay vessel itself.[6] It is determined experimentally by measuring the amount of radioligand that remains bound in the presence of a high concentration (typically 100- to 1000-fold over the Ki or Kd) of an unlabeled "cold" competitor.[5][9] This competitor saturates the specific binding sites on the DK-PGD2 receptor, so any remaining bound radioactivity is considered non-specific.

Q2: What are the key components of a standard binding buffer for a DK-PGD2 receptor assay?

A2: A typical binding buffer for a G-protein coupled receptor (GPCR) like DK-PGD2 includes several key components designed to ensure receptor stability and minimize NSB.

ComponentTypical ConcentrationPurposeReference(s)
Buffering Agent 25-50 mM HEPES or Tris-HClMaintains a stable pH, typically around 7.4.[3]
Divalent Cations 1-5 mM MgCl2 or MnCl2Often required for maintaining receptor conformation and affinity.[3]
Blocking Agent 0.1% - 1.0% (w/v) BSAReduces NSB by blocking reactive sites on membranes and labware.[1][2]
Protease Inhibitors Varies (e.g., cocktail)Prevents degradation of the receptor by endogenous proteases.[1]

Q3: Should I use whole cells or membrane preparations for my binding assay?

A3: Both formats are valid but have different advantages.

  • Membrane Preparations: This is the most common approach. It allows for a direct study of the ligand-receptor interaction without confounding factors like cell uptake or receptor internalization. It is generally easier to control assay conditions and reduce NSB.[10]

  • Whole-Cell Assays: These offer the advantage of studying the DK-PGD2 receptor in a more native physiological environment. However, they can present challenges such as higher NSB and ligand-induced receptor internalization, which can complicate the interpretation of equilibrium binding data.[4][10]

Q4: My total binding is very low. What could be the issue?

A4: Low total binding can result from several factors:

  • Inactive Receptor: The receptor may have been degraded during membrane preparation. Always use fresh protease inhibitors and handle preparations on ice.

  • Low Receptor Expression: The cell line or tissue used may not express a sufficient number of DK-PGD2 receptors.

  • Radioligand Degradation: Ensure the radioligand has not degraded due to improper storage or handling.

  • Suboptimal Assay Conditions: The buffer composition (pH, ions) may not be optimal for binding.

Experimental Protocols & Visualizations

Protocol: Radioligand Competition Binding Assay for DK-PGD2 Receptor

This protocol provides a general framework for a filtration-based competition assay using cell membranes expressing the DK-PGD2 receptor.

1. Membrane Preparation:

  • Culture and harvest cells expressing the DK-PGD2 receptor.
  • Wash the cell pellet with ice-cold PBS.
  • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet with lysis buffer, re-pellet, and finally resuspend in assay buffer.
  • Determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • Prepare the assay buffer: 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4.
  • Set up triplicate tubes/wells for:
  • Total Binding: Assay buffer + radioligand (e.g., [3H]PGD2 at its Kd concentration) + membrane preparation.
  • Non-Specific Binding (NSB): Assay buffer + radioligand + high concentration of unlabeled competitor (e.g., 10 µM DK-PGD2) + membrane preparation.
  • Competition: Assay buffer + radioligand + varying concentrations of test compound + membrane preparation.
  • Initiate the reaction by adding the membrane preparation (e.g., 10-20 µg protein per well).
  • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]

3. Filtration and Counting:

  • Pre-soak a 96-well glass fiber filter plate with 0.3% PEI.
  • Rapidly terminate the binding reaction by transferring the contents of each well to the filter plate and applying a vacuum to separate the bound from free radioligand.
  • Wash each filter rapidly 3-4 times with ice-cold wash buffer (assay buffer without BSA).
  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.
  • Plot the percent specific binding against the log concentration of the competitor.
  • Use non-linear regression analysis to determine the IC50 of the test compound, which can then be converted to a Ki value.

Visualizations

DK_PGD2_Signaling_Pathway DK-PGD2 (CRTH2/DP2) Receptor Signaling Pathway cluster_G Ligand DK-PGD2 Receptor DK-PGD2 Receptor (CRTH2/DP2) Ligand->Receptor G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase Cβ IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ IP3->Ca Mobilizes G_alpha->AC Inhibits G_beta_gamma->PLC Activates Radioligand_Assay_Workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation (from cells/tissue) B 2. Assay Setup (Total, NSB, Competition) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Separation (Rapid filtration to separate bound vs. free ligand) C->D E 5. Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Calculate Ki, Kd, Bmax) E->F Troubleshooting_NSB Troubleshooting Logic for High NSB Start High Non-Specific Binding Observed? CheckBuffer Step 1: Optimize Buffer - Add/increase BSA (0.1-1%) - Add Tween-20 (0.05%) - Check pH (7.4) Start->CheckBuffer Yes CheckWash Step 2: Optimize Wash - Use ice-cold buffer - Increase wash steps (3-4x) CheckBuffer->CheckWash Still high Result NSB Minimized CheckBuffer->Result Resolved CheckIncubation Step 3: Optimize Incubation - Reduce time - Lower temperature CheckWash->CheckIncubation Still high CheckWash->Result Resolved CheckLigand Step 4: Check Ligand Conc. - Use concentration ≤ Kd CheckIncubation->CheckLigand Still high CheckIncubation->Result Resolved CheckMembrane Step 5: Check Membranes - Titrate protein amount - Prepare fresh membranes CheckLigand->CheckMembrane Still high CheckLigand->Result Resolved CheckMembrane->Result Resolved

References

Technical Support Center: Optimizing In Vivo Studies with 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and what is its primary mechanism of action?

A1: this compound (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2).[1] Its primary mechanism of action is as a selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The DP2 receptor is a G-protein-coupled receptor primarily linked to pro-inflammatory responses, particularly those associated with type 2 immunity.[2][3]

Q2: What are the main biological effects of DK-PGD2 in vivo?

A2: In vivo, DK-PGD2, through its activation of the DP2 receptor, is known to:

  • Induce the recruitment and activation of key inflammatory cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[4][2]

  • Promote eosinophil degranulation and changes in cell morphology.[2]

  • Stimulate the release of pro-inflammatory Th2-type cytokines, such as IL-4, IL-5, and IL-13.[2]

  • Contribute to the pathophysiology of allergic inflammatory conditions like asthma and atopic dermatitis.[4][3]

Q3: What are some typical dosage ranges for DK-PGD2 in in vivo studies?

A3: The optimal dosage of DK-PGD2 is highly dependent on the animal model, the route of administration, and the specific research question. Based on available literature, here are some examples:

  • Allergic Inflammation Models (Mouse): Studies have shown that DK-PGD2 can increase eosinophil recruitment in models of atopic dermatitis and allergic asthma.[4] While specific doses for DK-PGD2 are not always detailed, related DP2 agonists have been administered intratracheally to induce airway eosinophilia.[5]

  • Cancer Xenograft Models (Zebrafish): In a zebrafish xenograft model of colon cancer, DK-PGD2 was used at concentrations of 5 and 10 µM to demonstrate increased cell migration and metastasis.

  • Related Prostaglandin In Vivo Dosing: For context, studies with related prostaglandins (B1171923) have used subcutaneous injections of 5 µ g/mouse (for 15d-PGJ2) and a range of 10 µg down to 10⁻⁵ µ g/mouse/day (for a PGE2 analog).[6]

It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare DK-PGD2 for in vivo administration?

A4: DK-PGD2 is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. For in vivo use, a common practice is to dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it to the final working concentration with a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or saline. It is important to ensure the final concentration of the organic solvent is low (typically <1%) to avoid vehicle-induced toxicity or inflammation. Always include a vehicle-only control group in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of or weak biological response Suboptimal Dosage: The dose may be too low to elicit a significant effect.Perform a dose-response study to determine the optimal concentration for your model.
Compound Instability: Prostaglandins can be unstable in aqueous solutions. The stability of a related compound is known to be affected by pH, temperature, and the presence of albumin.[7]Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.[1] Consider the pH of your final injection vehicle.
Incorrect Administration: Improper injection technique can lead to inconsistent dosing.Ensure proper training in the chosen administration technique (e.g., intraperitoneal, subcutaneous, intravenous, intratracheal). Use appropriate needle sizes and injection volumes for the animal model.
Pharmacokinetic Issues: The compound may be rapidly metabolized or cleared in your animal model.While specific pharmacokinetic data for DK-PGD2 is limited, consider the route of administration and potential for rapid metabolism. Continuous infusion via an osmotic minipump may provide more stable exposure.
High variability between animals Inconsistent Administration: As mentioned above, this is a common source of variability.Standardize the administration protocol and ensure all personnel are proficient in the technique.
Vehicle Effects: The vehicle itself may be causing a biological response.Always include a vehicle-only control group. Minimize the concentration of organic solvents in the final injection solution.
Unexpected or adverse effects Off-target Effects: At high concentrations, DK-PGD2 may have effects not mediated by the DP2 receptor.Use the lowest effective dose determined from your dose-response studies.
Pro-inflammatory Nature: DK-PGD2 is a pro-inflammatory mediator. The observed "adverse" effects may be an expected consequence of its mechanism of action.Carefully observe animals for signs of distress. Correlate any observed adverse effects with markers of inflammation.

Data Presentation

Table 1: In Vitro Activity of DK-PGD2

Assay Cell Type Parameter Value Reference
Eosinophil ActivationHuman EosinophilsEC50 (Shape Change)2.7 ± 2.3 nM[8]
ILC2 MigrationHuman ILC2sEC5014.2 ± 3.4 nM[8]

Experimental Protocols

Protocol 1: Preparation of DK-PGD2 for In Vivo Administration
  • Reconstitution of Lyophilized DK-PGD2:

    • Briefly centrifuge the vial to ensure the compound is at the bottom.

    • Reconstitute the lyophilized DK-PGD2 in a suitable organic solvent such as sterile DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex gently to ensure complete dissolution.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution with a sterile, isotonic vehicle (e.g., sterile PBS, pH 7.2, or 0.9% saline) to the desired final concentration.

    • Crucially, ensure the final concentration of the organic solvent is minimal (e.g., <1% DMSO) to prevent vehicle-induced effects.

    • Keep the working solution on ice until administration.

  • Vehicle Control:

    • Prepare a vehicle-only control solution with the same final concentration of the organic solvent and diluent used for the DK-PGD2 working solution.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

    • Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site Identification:

    • Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the DK-PGD2 solution or vehicle control. The typical injection volume for a mouse is 100-200 µL.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Visualizations

DK_PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DK_PGD2 DK-PGD2 DP2 DP2/CRTH2 Receptor DK_PGD2->DP2 Binds to G_protein Gαi Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_release->Cellular_Response PKC->Cellular_Response AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Response

Caption: DK-PGD2 Signaling Pathway.

InVivo_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Reconstitute DK-PGD2 in DMSO/Ethanol A2 Prepare Working Solution in Sterile Vehicle (e.g., PBS) A1->A2 B2 Administer DK-PGD2 or Vehicle (e.g., IP, SC, IT) A2->B2 A3 Prepare Vehicle Control A3->B2 B1 Animal Acclimatization and Grouping B1->B2 C1 Monitor Animal Health and Clinical Signs B2->C1 C2 Collect Samples at Pre-determined Timepoints (e.g., BALF, blood, tissue) B2->C2 C3 Analyze Endpoints: - Cell Counts (Flow Cytometry) - Cytokine Levels (ELISA) - Histopathology C2->C3 D1 Statistical Analysis C3->D1 D2 Compare DK-PGD2 Group to Vehicle Control D1->D2

Caption: General In Vivo Experimental Workflow.

References

Dealing with batch-to-batch variability of commercial DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of commercial 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of DK-PGD2 in experimental settings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of commercial DK-PGD2.

Q1: How should I store and handle my commercial DK-PGD2 upon receipt?

A1: Proper storage is critical to maintaining the stability and activity of DK-PGD2. Upon receipt, the lyophilized powder or crystalline solid should be stored at -20°C.[1][2][3] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of prostaglandins (B1171923) are not recommended for storage for more than one day.[1]

Q2: What is the recommended solvent for reconstituting DK-PGD2?

A2: DK-PGD2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is minimal, as it may have physiological effects.

Q3: What are the potential causes of batch-to-batch variability with commercial DK-PGD2?

A3: While specific data on batch-to-batch variability of commercial DK-PGD2 is not extensively published, variability in synthetic small molecules can arise from several factors during manufacturing and handling. These can include minor differences in the purity profile, the presence of isomers or related substances, and variations in the physical state of the compound (e.g., crystalline form). Inadequate storage and handling post-manufacturing can also contribute to variability.[4][]

Q4: How can I assess the quality and activity of a new batch of DK-PGD2?

A4: It is advisable to perform a quality control experiment with each new batch. This can involve a simple functional assay, such as an eosinophil shape change assay, to determine the EC50 value and compare it to previously established values for your laboratory. This will help ensure consistency across experiments.

Q5: What is the primary signaling pathway activated by DK-PGD2?

A5: DK-PGD2 is a selective agonist for the CRTH2 receptor, also known as DP2.[6][7] Activation of CRTH2 on immune cells like T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s) leads to downstream signaling events, including calcium mobilization and chemotaxis.[7][8]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments using DK-PGD2.

Issue 1: Inconsistent or lower-than-expected cell migration in a chemotaxis assay.

Possible Cause & Solution

  • Degraded DK-PGD2: Prostaglandins can be unstable in aqueous solutions. Prepare fresh dilutions of DK-PGD2 for each experiment from a properly stored stock solution. Avoid using aqueous solutions stored for more than a day.[1]

  • Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to reduced migratory capacity.

  • Incorrect Assay Conditions: Optimize the incubation time and cell number for your specific cell type. For ILC2 migration, an incubation time of 60-90 minutes is often used.[1][9]

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentration gradients. Use calibrated pipettes and proper technique.

Issue 2: High background signal in cell-based assays.

Possible Cause & Solution

  • Solvent Effects: High concentrations of the organic solvent used to dissolve DK-PGD2 (e.g., DMSO) can be toxic to cells or induce non-specific effects. Ensure the final solvent concentration is low and consistent across all wells, including controls.

  • Cell Clumping: Clumped cells can lead to inconsistent results. Ensure a single-cell suspension before seeding.

  • Contamination: Microbial contamination can interfere with the assay. Use sterile techniques and reagents.

Issue 3: Variability in eosinophil shape change assay results.

Possible Cause & Solution

  • Cell Isolation Procedure: The method of eosinophil isolation can impact their responsiveness. Ensure a consistent and gentle isolation procedure.

  • Assay Temperature: Maintain a constant temperature of 37°C during the assay, as temperature fluctuations can affect cell responses.

Data Presentation

Table 1: Reported EC50 Values for DK-PGD2 and Related Prostaglandins in Eosinophil Shape Change Assay

ProstaglandinReported EC50 (nM)
PGD20.7 ± 0.2
DK-PGD2 2.7 ± 2.3
Δ12-PGD21.2 ± 1.8
15-deoxy-Δ12,14-PGD21.5 ± 1.6
PGJ21.6 ± 3.8

Data extracted from a study on eosinophils from asthmatic patients.[6]

Experimental Protocols

Protocol 1: Eosinophil Shape Change Assay

This protocol is adapted from a published method.[6]

  • Cell Preparation: Isolate granulocytes from whole blood of donors.

  • Incubation: Incubate 80 µl of the granulocyte suspension with 10 µl of assay buffer in a water bath for 5 minutes at 37°C.

  • Stimulation: Add 10 µl of DK-PGD2 solution at various concentrations (final concentrations ranging from 0.01 nM to 1 µM) or vehicle control. Incubate for 5 minutes at 37°C.

  • Fixation: Stop the reaction by adding 250 µl of a cell-fix solution and immediately place the samples on ice for at least 5 minutes.

  • Analysis: Analyze the forward scatter of the eosinophil population using flow cytometry to determine the percentage of cells that have undergone a shape change.

Protocol 2: ILC2 Chemotaxis Assay

This protocol is based on published methods for ILC2 migration.[1][9]

  • Cell Preparation: Isolate ILC2s from peripheral blood or other tissues. Resuspend the cells in RPMI 1640 media at an appropriate concentration.

  • Assay Plate Setup: Use a 96-well chemotaxis plate with a 5-µm pore size.

  • Loading: Add 29 µl of DK-PGD2 at various concentrations (e.g., 0, 5, 25 nM) or other chemoattractants to the lower chambers. Add 25 µl of the ILC2 cell suspension to the upper chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migrated Cells:

    • Collect the migrated cells from the lower chambers.

    • Quantify the number of migrated cells using a cell viability assay (e.g., CellTiter-Glo) and a luminescence plate reader.[1]

    • Alternatively, stain the migrated cells with fluorescently labeled antibodies specific for ILC2s and count them using flow cytometry.[9]

Protocol 3: Sample Preparation for LC-MS/MS Analysis of DK-PGD2

This is a general guideline for preparing cell culture supernatants for the analysis of prostaglandins.

  • Sample Collection: Collect cell culture supernatants and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples and spike a 500 µL aliquot with an appropriate deuterated internal standard for DK-PGD2.

  • Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent degradation.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution and vortex for 1 minute.

    • Centrifuge at 4°C to separate the phases.

    • Transfer the upper organic phase to a new tube.

    • Repeat the extraction twice more and combine the organic phases.

  • Drying and Reconstitution: Evaporate the pooled organic phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/ammonium acetate buffer).

Visualizations

DK_PGD2_Signaling_Pathway DK-PGD2 Signaling Pathway DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to Immune_Cell Immune Cell (e.g., Eosinophil, ILC2, Th2) G_protein Gi/o Protein CRTH2->G_protein Activates Calcium Increased Intracellular Calcium (Ca2+) G_protein->Calcium Leads to Chemotaxis Chemotaxis (Cell Migration) Calcium->Chemotaxis Induces

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Experimental_Workflow_Troubleshooting Experimental Workflow and Troubleshooting Logic Start Start Experiment Prepare_Reagents Prepare Reagents (Fresh DK-PGD2 dilution) Start->Prepare_Reagents Run_Assay Run Cell-Based Assay Prepare_Reagents->Run_Assay Analyze_Data Analyze Data Run_Assay->Analyze_Data Expected_Results Results as Expected? Analyze_Data->Expected_Results Inconsistent_Results Inconsistent/Negative Results Expected_Results->Inconsistent_Results No Conclusion Conclusion Expected_Results->Conclusion Yes Check_DK_PGD2 Check DK-PGD2 (Storage, Handling, Age) Inconsistent_Results->Check_DK_PGD2 Check_Cells Check Cells (Health, Passage #) Inconsistent_Results->Check_Cells Check_Protocol Check Protocol (Timing, Concentrations) Inconsistent_Results->Check_Protocol Check_DK_PGD2->Prepare_Reagents Re-evaluate Check_Cells->Prepare_Reagents Re-evaluate Check_Protocol->Prepare_Reagents Re-evaluate

Caption: A logical workflow for troubleshooting experiments.

References

Validation & Comparative

Unraveling the Agonist Profile at the CRTH2 Receptor: A Comparative Analysis of DK-PGD2 and PGD2 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the binding affinities of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule, prostaglandin D2 (PGD2), for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed protocols.

The CRTH2 receptor, a G protein-coupled receptor, plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma. It is activated by PGD2, a major pro-inflammatory mediator released from mast cells. Understanding the binding characteristics of PGD2 and its metabolites, such as DK-PGD2, is crucial for the development of novel therapeutics targeting this pathway.

Quantitative Comparison of Binding Affinities

Experimental data from radioligand binding assays consistently demonstrate that both PGD2 and its metabolite, DK-PGD2, exhibit high affinity for the CRTH2 receptor. However, subtle differences in their binding potencies have been observed across various studies. The following table summarizes the key binding affinity values (Ki and Kd) for human and mouse CRTH2 receptors.

LigandReceptorAssay TypeAffinity Constant (Ki/Kd)Reference
PGD2 Human CRTH2Competition Binding ([³H]PGD2)Ki: 2.4 ± 0.2 nM[1]
DK-PGD2 Human CRTH2Competition Binding ([³H]PGD2)Ki: 2.91 ± 0.29 nM[1]
PGD2 Human CRTH2Saturation Binding ([³H]PGD2)Kd: 2.5 nM (high affinity), 109 nM (low affinity)[1][2]
PGD2 Mouse CRTH2Saturation Binding ([³H]PGD2)Kd: 8.8 ± 0.8 nM[3]
DK-PGD2 Mouse CRTH2Competition Binding ([³H]PGD2)Rank order of affinity: DK-PGD2 ≥ PGD2[3]

The data indicates that PGD2 and DK-PGD2 bind to the human CRTH2 receptor with very similar high affinities in the low nanomolar range.[1] One study identified both high and low-affinity binding sites for PGD2 on the human CRTH2 receptor.[1][2] For the mouse CRTH2 receptor, DK-PGD2 shows a comparable or slightly higher affinity than PGD2.[3]

CRTH2 Receptor Signaling Pathway

Upon agonist binding, the CRTH2 receptor couples to a Giα protein, initiating a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and the mobilization of intracellular calcium (Ca2+).[1][4][5] This signaling is central to the pro-inflammatory functions mediated by CRTH2, including the migration and activation of Th2 lymphocytes, eosinophils, and basophils.[4]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor Gi Gi Protein (αβγ) CRTH2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_ER Ca²⁺ Release (from ER) PLC->Ca_ER Ligand PGD2 or DK-PGD2 Ligand->CRTH2 Binds cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Responses cAMP->Inflammation Ca_ER->Inflammation

CRTH2 receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The determination of binding affinities for DK-PGD2 and PGD2 at the CRTH2 receptor is typically performed using a competitive radioligand binding assay. The following diagram outlines the general workflow for such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing CRTH2) Incubation 4. Incubation (Membranes + [³H]PGD2 + Unlabeled Ligand) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [³H]PGD2 (Radioligand) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Unlabeled Ligands (PGD2 and DK-PGD2) Competitor_Prep->Incubation Separation 5. Separation (Bound vs. Free Radioligand via vacuum filtration) Incubation->Separation Quantification 6. Quantification (Scintillation Counting) Separation->Quantification Data_Analysis 7. Data Analysis (Determine IC50 and Ki values) Quantification->Data_Analysis

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

I. Membrane Preparation from HEK293 Cells Expressing CRTH2

This protocol is adapted from established methods for preparing membranes for G protein-coupled receptor binding assays.

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human CRTH2 receptor in appropriate media and conditions until confluent.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells.

    • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing and Storage:

    • Resuspend the membrane pellet in a fresh binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Aliquots of the membrane preparation can be stored at -80°C until use.

II. Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay using [³H]PGD2 as the radioligand.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGD2 (e.g., 10 µM, for non-specific binding).

    • 50 µL of various concentrations of the unlabeled competitor (PGD2 or DK-PGD2).

    • 50 µL of [³H]PGD2 at a fixed concentration (typically at or below its Kd, e.g., 2.5 nM).

    • 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Wash the filters several times with the ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the binding affinity of the competitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validating the Selectivity of 13,14-Dihydro-15-keto Prostaglandin D2 for the DP2 Receptor Over the DP1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and its selectivity for the D-type prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), over the D-type prostanoid receptor 1 (DP1). This analysis is supported by experimental data on binding affinities and functional potencies, alongside detailed experimental protocols for key assays used in determining receptor selectivity.

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors, DP1 and DP2, which trigger different downstream signaling pathways. The development of selective agonists and antagonists for these receptors is a critical area of research for therapeutic interventions in allergic diseases such as asthma and allergic rhinitis. DK-PGD2, a stable metabolite of PGD2, has been identified as a selective agonist for the DP2 receptor. This guide serves to validate this selectivity through a comprehensive review of available data.

Data Presentation: Comparative Binding Affinities and Functional Potencies

The selectivity of a ligand for its receptor is a critical determinant of its biological effects. The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50/pEC50) of DK-PGD2 and other key modulators at the human DP1 and DP2 receptors.

CompoundReceptorParameterValue (nM)Reference(s)
DK-PGD2 DP2 Ki 160 [1]
DP1 Ki >30,000 [1]
DP2 pEC50 7.33 [2][3]
Prostaglandin D2 (PGD2)DP2Ki2.4 ± 0.2[1]
DP1Ki--
BW245C (DP1 selective agonist)DP1Ki250 (mouse)[4]
DP2-Inactive[4]
Ramatroban (DP2 antagonist)DP2IC50113[5]
DP1-Spared[6]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity. EC50 is the half-maximal effective concentration, a measure of a drug's potency in a functional assay. pEC50 is the negative logarithm of the EC50 value.

The data clearly demonstrates the high selectivity of DK-PGD2 for the DP2 receptor. With a Ki value of 160 nM at DP2 and over 30,000 nM at DP1, there is a significant and therapeutically relevant window of selectivity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this selectivity, it is essential to consider the distinct signaling pathways activated by DP1 and DP2 receptors. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing receptor selectivity.

DP_Signaling_Pathways cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling PGD2_DP1 PGD2 / BW245C DP1 DP1 Receptor PGD2_DP1->DP1 Gs Gs protein DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA_DP1 PKA Activation cAMP_DP1->PKA_DP1 CREB_DP1 CREB Phosphorylation PKA_DP1->CREB_DP1 Gene_DP1 Gene Transcription (e.g., anti-inflammatory, vasodilation) CREB_DP1->Gene_DP1 PGD2_DP2 PGD2 / DK-PGD2 DP2 DP2 Receptor PGD2_DP2->DP2 Gi Gi protein DP2->Gi AC_DP2 Adenylyl Cyclase Gi->AC_DP2 PLC Phospholipase C Gi->PLC cAMP_DP2 ↓ cAMP AC_DP2->cAMP_DP2 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cell_Response Cellular Responses (e.g., chemotaxis, degranulation) Ca2->Cell_Response

Caption: Signaling pathways of DP1 and DP2 receptors.

Receptor_Selectivity_Workflow cluster_workflow Experimental Workflow for Receptor Selectivity cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_dp1_assay DP1 Activity cluster_dp2_assay DP2 Activity start Start: Compound of Interest (e.g., DK-PGD2) binding_assay Radioligand Binding Assay start->binding_assay cAMP_assay cAMP Accumulation Assay start->cAMP_assay ca_assay Calcium Mobilization Assay start->ca_assay competition Competition with Unlabeled Compound binding_assay->competition membranes Cell Membranes Expressing DP1 or DP2 Receptors membranes->binding_assay radioligand Radiolabeled Ligand (e.g., [³H]-PGD2) radioligand->binding_assay ki_calc Calculate Ki values for DP1 and DP2 competition->ki_calc analysis Data Analysis and Comparison ki_calc->analysis ec50_dp1 Determine EC50 for cAMP Production cAMP_assay->ec50_dp1 dp1_cells Cells Expressing DP1 dp1_cells->cAMP_assay ec50_dp1->analysis ec50_dp2 Determine EC50 for Ca²⁺ Release ca_assay->ec50_dp2 dp2_cells Cells Expressing DP2 dp2_cells->ca_assay ec50_dp2->analysis conclusion Conclusion on Selectivity analysis->conclusion

Caption: Experimental workflow for assessing receptor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the selectivity of DK-PGD2.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes from cell lines stably expressing either human DP1 or DP2 receptors are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGD2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (DK-PGD2).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for DP1 activity)

This functional assay measures the ability of a ligand to stimulate the Gs-coupled DP1 receptor, leading to an increase in intracellular cyclic AMP (cAMP).

  • Cell Culture: Cells stably expressing the human DP1 receptor are cultured to an appropriate density.

  • Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with various concentrations of the test compound (DK-PGD2).

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the compound in stimulating cAMP production.

Calcium Mobilization Assay (for DP2 activity)

This functional assay measures the ability of a ligand to activate the Gi-coupled DP2 receptor, which leads to an increase in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the human DP2 receptor are seeded in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured before the addition of various concentrations of the test compound (DK-PGD2).

  • Fluorescence Measurement: The change in fluorescence intensity upon compound addition is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: A dose-response curve is constructed from the peak fluorescence signals, and the EC50 value is determined to quantify the compound's potency in inducing calcium mobilization.

Conclusion

The presented data from binding and functional assays robustly validates that 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a highly selective agonist for the DP2 receptor over the DP1 receptor. Its significantly higher binding affinity and functional potency at DP2, coupled with its negligible activity at DP1, make it an invaluable pharmacological tool for elucidating the specific roles of the DP2 receptor in health and disease. This high degree of selectivity is a critical attribute for a research compound and underscores its utility in the development of targeted therapeutics for allergic and inflammatory conditions. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel DP receptor modulators.

References

Cross-Validation of DK-PGD2 Measurements: A Comparative Guide to ELISA and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2) and a potent agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2 receptor), is critical for understanding its role in inflammatory and allergic diseases such as asthma. This guide provides a comprehensive comparison of two common analytical methods for DK-PGD2 measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: ELISA vs. Mass Spectrometry

The choice between ELISA and mass spectrometry for DK-PGD2 measurement depends on the specific requirements of the study, including the need for high throughput, specificity, and sensitivity. While ELISA offers a convenient and high-throughput platform, mass spectrometry provides superior specificity and accuracy.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody recognitionPhysicochemical properties (mass-to-charge ratio)
Specificity Can be prone to cross-reactivity with structurally similar molecules (e.g., other PGD2 metabolites). The specificity of commercially available PGD2 ELISA kits for DK-PGD2 is often not explicitly stated.High specificity due to chromatographic separation and mass filtering, allowing for the differentiation of isomers and structurally related compounds.[1]
Sensitivity (LOD/LOQ) Typically in the low pg/mL range. For example, commercially available PGD2 ELISA kits report sensitivities ranging from 1.0 pg/mL to 23.5 pg/mL.[2][3][4][5]Generally offers high sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low pg/mL range (e.g., 20 pg/mL for PGD2).[1]
Accuracy & Precision Good, with intra- and inter-assay coefficients of variation (CV) typically below 15%.[5]Excellent accuracy and precision, with CVs often below 5%.[1]
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput compared to ELISA, although advancements in automation are increasing sample processing speed.
Cost per Sample Generally lower.Higher, due to expensive instrumentation and specialized personnel.
Method Development Relatively straightforward with commercially available kits.Requires significant expertise for method development and validation.

Experimental Protocols

Representative ELISA Protocol (Competitive Assay for PGD2)

This protocol is a general representation of a competitive ELISA for prostaglandins (B1171923). It is crucial to follow the specific instructions provided with the commercial kit being used.

  • Standard and Sample Preparation: Prepare a serial dilution of the PGD2 standard to generate a standard curve. Dilute samples as necessary to fall within the dynamic range of the assay.

  • Coating: Microplate wells are pre-coated with a capture antibody.

  • Competitive Reaction: Add standards and samples to the wells, followed by the addition of a fixed amount of HRP-conjugated PGD2. During incubation, the unlabeled PGD2 in the samples and the HRP-conjugated PGD2 compete for binding to the capture antibody.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGD2 in the sample.

  • Calculation: Calculate the DK-PGD2 concentration in the samples by interpolating from the standard curve.

Representative LC-MS/MS Protocol for a PGD2-Glutathione Conjugate

This protocol is based on a method for a related PGD2 conjugate and should be optimized and validated for DK-PGD2 analysis.[6]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the sample (e.g., plasma, urine) with a weak acid.

    • Load the sample onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the analytes with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve chromatographic separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for DK-PGD2 and an internal standard (e.g., a deuterated analog). The precursor ion would be the [M-H]⁻ or [M+H]⁺ of DK-PGD2.

    • Data Analysis: Quantify DK-PGD2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a DK-PGD2 standard.

Visualizations

G cluster_0 DK-PGD2 Signaling Pathway Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 DK_PGD2 PGD2->DK_PGD2 Metabolism DP2_Receptor DP2 (CRTH2) Receptor DK_PGD2->DP2_Receptor G_Protein_Signaling G-protein Signaling (Gi/Go) DP2_Receptor->G_Protein_Signaling Inflammatory_Response Pro-inflammatory Responses (e.g., Eosinophil, Th2 cell activation) G_Protein_Signaling->Inflammatory_Response

Caption: DK-PGD2 signaling pathway via the DP2 receptor.

G cluster_1 Cross-Validation Workflow Sample_Collection Biological Sample (e.g., Plasma, Urine) Sample_Processing Sample Preparation (e.g., SPE, Dilution) Sample_Collection->Sample_Processing ELISA_Analysis ELISA Measurement Sample_Processing->ELISA_Analysis LCMS_Analysis LC-MS/MS Measurement Sample_Processing->LCMS_Analysis Data_Comparison Data Correlation and Method Comparison ELISA_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison

Caption: Workflow for cross-validation of DK-PGD2 measurements.

References

13,14-Dihydro-15-keto Prostaglandin D2 vs. Prostaglandin D2: A Comparative Analysis of Stability and Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its metabolites is critical for experimental design and interpretation. This guide provides an objective comparison of Prostaglandin (B15479496) D2 (PGD2) and its metabolite, 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2), focusing on their relative stability and agonist profiles at key prostanoid receptors.

Prostaglandin D2 (PGD2) is a primary eicosanoid product of mast cells, playing a significant role in allergic inflammation and other physiological processes.[1][2] However, its utility in experimental systems is complicated by its inherent instability. This guide examines whether its enzymatic metabolite, DK-PGD2, offers an advantage as a more stable and selective research tool.

Chemical Stability Comparison

A key challenge in working with PGD2 is its limited stability in biological media. PGD2 is a relatively unstable molecule that is rapidly metabolized and degraded both enzymatically and non-enzymatically.[3][4] In plasma, PGD2 has an apparent half-life of approximately 30 minutes, with over 92% of the compound cleared within two hours.[5][6] This rapid degradation complicates the interpretation of its biological effects in longer-term assays.

DK-PGD2 is an enzymatic metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[7][8] While direct, comparative stability studies under identical physiological conditions are scarce, DK-PGD2 is generally considered more chemically stable for in vitro use. Commercially available preparations of DK-PGD2 are cited as having a shelf-life stability of two years or more under appropriate storage conditions.[8] However, it is important to note that related 13,14-dihydro-15-keto prostaglandins, such as the PGE2 analogue, are known to be chemically labile in aqueous media, with their decomposition dependent on pH, temperature, and the presence of albumin.[9][10] Therefore, while DK-PGD2 is a metabolite, its intrinsic chemical stability under experimental conditions should not be overlooked.

Agonist Activity and Receptor Selectivity

The biological effects of PGD2 are mediated primarily through two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[11] DK-PGD2 emerges as a more selective agonist in this context.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
PGD2 CRTH2 (DP2) 2.4 ± 0.2[12]Eosinophil Shape Change: 0.7 ± 0.2[3]ILC2 Migration: 17.4 ± 3.9[3]
DP1 ~0.3 (High Affinity)[12]-
DK-PGD2 CRTH2 (DP2) 2.91 ± 0.29[12]Eosinophil Shape Change: 2.7 ± 2.3[3]ILC2 Migration: 14.2 ± 3.4[3]
DP1 >5,000 (Low Affinity)[12]-

As the data indicates, both PGD2 and DK-PGD2 are potent agonists at the CRTH2 receptor, with binding affinities and functional potencies in the low nanomolar range.[3][12] However, a critical distinction lies in their activity at the DP1 receptor. PGD2 is a potent dual agonist, activating both CRTH2 and DP1. In contrast, DK-PGD2 is a highly selective CRTH2 agonist, demonstrating a 2000-fold selectivity for CRTH2 over DP1 in membrane binding assays.[3][12] This selectivity makes DK-PGD2 an invaluable tool for isolating and studying CRTH2-specific signaling pathways and cellular responses without the confounding effects of DP1 activation.[13]

Signaling Pathways

The differential receptor activation by PGD2 and DK-PGD2 leads to distinct downstream signaling cascades. Activation of DP1 is coupled to Gs proteins, leading to increased intracellular cyclic AMP (cAMP), which is generally associated with inhibitory cellular effects like smooth muscle relaxation and inhibition of cell migration.[11] Conversely, CRTH2 couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP.[11] The Gβγ subunit released upon Gi activation can also stimulate phospholipase C (PLC), leading to an increase in intracellular calcium, which promotes pro-inflammatory responses such as chemotaxis, degranulation, and cytokine release in immune cells like Th2 cells, eosinophils, and basophils.[11][13]

Signaling_Pathways cluster_PGD2 PGD2 (Dual Agonist) cluster_DKPGD2 DK-PGD2 (Selective Agonist) cluster_receptors Receptors cluster_downstream Downstream Effects PGD2 PGD2 DP1 DP1 (Gs-coupled) PGD2->DP1 CRTH2 CRTH2 (Gi-coupled) PGD2->CRTH2 DKPGD2 DK-PGD2 DKPGD2->CRTH2 cAMP_inc ↑ cAMP DP1->cAMP_inc cAMP_dec ↓ cAMP CRTH2->cAMP_dec Ca_inc ↑ Ca2+ CRTH2->Ca_inc Inhibitory Inhibitory Effects (e.g., Vasodilation) cAMP_inc->Inhibitory ProInflammatory Pro-Inflammatory Effects (e.g., Chemotaxis) cAMP_dec->ProInflammatory Ca_inc->ProInflammatory Binding_Assay_Workflow start Start prep Prepare Membranes (Cells expressing CRTH2 or DP1) start->prep incubate Incubate Components: - Cell Membranes - Radiolabeled Ligand (e.g., [3H]PGD2) - Varying concentrations of  unlabeled competitor (PGD2 or DK-PGD2) prep->incubate separate Separate Bound from Free Ligand (Rapid vacuum filtration through glass fiber filters) incubate->separate wash Wash Filters (Remove non-specifically bound radioligand) separate->wash quantify Quantify Bound Radioactivity (Scintillation counting) wash->quantify analyze Data Analysis (Non-linear regression to determine IC50, then calculate Ki using Cheng-Prusoff equation) quantify->analyze end End analyze->end

References

Unveiling Mast Cell Activation: A Comparative Guide to DK-PGD2 Metabolite Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately identifying and quantifying mast cell activation is paramount. This guide provides a comprehensive comparison of urinary 11β-Prostaglandin F2α (a key metabolite of DK-PGD2's parent compound, PGD2), with established biomarkers such as serum tryptase and urinary N-methylhistamine. We present supporting experimental data, detailed methodologies, and visual pathways to objectively evaluate its performance as a biomarker for mast cell activation.

Prostaglandin (B15479496) D2 (PGD2) is a major lipid mediator released upon mast cell activation. However, its inherent instability in biological fluids makes direct measurement challenging. Consequently, its more stable metabolites, particularly 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid (a tetranor PGD2 metabolite) and 2,3-dinor-11β-prostaglandin F2α, have emerged as reliable indicators of mast cell activation in vivo. This guide will focus on the validation of these urinary PGD2 metabolites as biomarkers.

Comparative Performance of Mast Cell Activation Biomarkers

The following table summarizes the quantitative data for urinary PGD2 metabolites, serum tryptase, and urinary N-methylhistamine, offering a clear comparison of their performance in distinguishing between healthy individuals and those with mast cell activation disorders.

BiomarkerMatrixNormal RangeLevels in Mast Cell ActivationKey AdvantagesKey Limitations
Urinary PGD2 Metabolites (e.g., 2,3-dinor-11β-PGF2α) Urine<1802 pg/mg creatinine[1]Elevated, with levels >1820 pg/mg creatinine (B1669602) being consistent with systemic mast cell disease[1][2]Non-invasive sample collection; Reflects de novo synthesis of a mast cell-specific mediator.Can be elevated in other inflammatory conditions; NSAID and aspirin (B1665792) use can decrease levels[1][2][3].
Serum Tryptase Serum1-15 ng/mL[4]Persistently >20 ng/mL is a minor criterion for systemic mastocytosis[5]; An increase of >20% + 2 ng/mL from baseline during an episode suggests mast cell activation[3].Well-established biomarker; Reflects mast cell burden.Invasive (blood draw); Short half-life requires timely sampling during an acute event; Can be normal in some cases of anaphylaxis[6].
Urinary N-methylhistamine UrineAge-dependent; >16 years: 30–200 mcg/g creatinine[3]An acute/baseline ratio of >1.29 correlated with a significant tryptase increase[3]. Levels >400 µg/gm Cr correspond with a high degree of positive bone marrow biopsies for atypical mast cells[2].Non-invasive sample collection; Longer half-life than histamine.[3][7]Can be produced by other cells (basophils); Levels can be influenced by diet.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for the quantification of urinary PGD2 metabolites.

Measurement of Urinary 11β-Prostaglandin F2α by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the Cayman Chemical 11β-Prostaglandin F2α ELISA Kit.[8][9]

1. Reagent Preparation:

  • ELISA Buffer Preparation: Dilute the 10X ELISA Buffer Concentrate with ultrapure water to a 1X solution.

  • Wash Buffer Preparation: Dilute the 400X Wash Buffer Concentrate with ultrapure water and add Polysorbate 20 to the specified final concentration.

  • Standard Preparation: Reconstitute the 11β-PGF2α standard and perform serial dilutions to create a standard curve.

  • Tracer and Antiserum Preparation: Reconstitute the acetylcholinesterase (AChE) tracer and the specific antiserum with the 1X ELISA Buffer.

2. Assay Procedure:

  • Add standards and urine samples to the wells of the mouse anti-rabbit IgG-coated 96-well plate.

  • Add the 11β-PGF2α ELISA Antiserum to each well.

  • Add the 11β-PGF2α AChE Tracer to each well.

  • Incubate the plate for 18 hours.

  • Wash the plate to remove unbound reagents.

  • Add Ellman's Reagent to each well and incubate for 60-90 minutes to allow for color development.

  • Read the absorbance at 405-420 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of bound tracer for each standard and sample.

  • Plot the standard curve and determine the concentration of 11β-PGF2α in the samples from the curve. The intensity of the color is inversely proportional to the concentration of 11β-PGF2α.[8]

Measurement of Urinary 2,3-dinor-11β-PGF2α by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a summary of a common LC-MS/MS method for the quantification of 2,3-dinor-11β-PGF2α.[4][10]

1. Sample Preparation:

  • Spiking: Mix 250 µL of urine sample or calibrator with 50 µL of an internal standard solution.

  • Hydrolysis: Add 50 µL of 1N sodium hydroxide (B78521) and 1 mL of water.

  • Solid Phase Extraction (SPE): Perform anion exchange SPE to extract the prostaglandin metabolite.

  • Elution: Elute the metabolite with 200 µL of 1% acetic acid in methanol (B129727) containing an antioxidant.

2. LC-MS/MS Analysis:

  • Injection: Inject 20 µL of the eluant into the LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 column to separate the analyte from other components in the sample.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode for detection and quantification of the specific mass transitions of 2,3-dinor-11β-PGF2α and its internal standard.

3. Data Analysis:

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard.

  • Determine the concentration of 2,3-dinor-11β-PGF2α in the urine samples from the calibration curve.

Visualizing the Pathways

To better understand the biological context and experimental workflows, the following diagrams are provided.

Mast_Cell_Activation_Pathway cluster_activation Cell Surface Activation cluster_signaling Intracellular Signaling Cascade cluster_synthesis PGD2 Synthesis cluster_metabolism Metabolism & Excretion Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links LYN LYN FceRI->LYN Activates SYK SYK LYN->SYK Phosphorylates LAT LAT SYK->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates PI3K PI3K LAT->PI3K Activates PLA2 cPLA2 PLCg1->PLA2 Activates PI3K->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 PGD2_Metabolites Urinary PGD2 Metabolites PGD2->PGD2_Metabolites Metabolized to

Mast Cell Activation and PGD2 Synthesis Pathway

ELISA_Workflow start Start add_samples Add Standards & Samples to Coated Plate start->add_samples add_antiserum Add Antiserum add_samples->add_antiserum add_tracer Add AChE Tracer add_antiserum->add_tracer incubate1 Incubate (18 hours) add_tracer->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Ellman's Reagent (Substrate) wash1->add_substrate incubate2 Incubate (60-90 min) add_substrate->incubate2 read_plate Read Absorbance (405-420 nm) incubate2->read_plate end End read_plate->end

ELISA Workflow for Urinary PGD2 Metabolite Measurement

Biomarker_Comparison cluster_urine Urine-based (Non-invasive) cluster_blood Blood-based (Invasive) PGD2_Met Urinary PGD2 Metabolites NMH Urinary N-methylhistamine Tryptase Serum Tryptase Mast_Cell_Activation Mast Cell Activation Event Mast_Cell_Activation->PGD2_Met Leads to increased Mast_Cell_Activation->NMH Leads to increased Mast_Cell_Activation->Tryptase Leads to increased

Logical Comparison of Mast Cell Activation Biomarkers

References

A Head-to-Head Comparison of Commercial Prostaglandin D2 ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory responses, allergic diseases, and sleep regulation, the accurate quantification of Prostaglandin D2 (PGD2) is critical. As a key lipid mediator, PGD2's downstream metabolite, DK-PGD2, is often measured to assess its biological activity. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a sensitive and specific method for this quantification. This guide offers an objective comparison of several commercially available PGD2 ELISA kits, presenting their key performance characteristics to aid in selecting the most suitable assay for your research needs.

Data Presentation: Comparative Overview of PGD2 ELISA Kits

The following table summarizes the quantitative performance data of PGD2 ELISA kits from prominent manufacturers. These kits are typically designed as competitive ELISAs.

FeatureInvitrogen (Thermo Fisher Scientific)Cayman ChemicalBiomatikElabscienceMyBioSource
Kit Name PGD2 Competitive ELISA Kit (EEL012)Prostaglandin D2 ELISA KitProstaglandin D2 (PGD2) ELISA Kit (EKU06852)PGD2(Prostaglandin D2) ELISA Kit (E-EL-0066)Human Prostaglandin D2 ELISA Kit (MBS749852)
Assay Type CompetitiveCompetitiveCompetitive InhibitionCompetitive-ELISAQuantitative Competitive
Sensitivity 9.38 pg/mL[1]55 pg/mL (80% B/B₀)[2]4.61 pg/mL[3]9.38 pg/mL[4]1.0 pg/mL[5]
Detection Range 15.63-1,000 pg/mL[1]19.5-2,500 pg/ml[2]12.35-1,000 pg/mL[3]15.63-1000 pg/mL[4]Not specified
Sample Type Serum, Plasma, Other Biological Fluids[1]Cell Culture Lysates, Enzymatic Reactions[2]Serum, Plasma, Other Biological Fluids[3]Serum, plasma and other biological fluids[4]Serum, plasma, cell culture supernatants, body fluid and tissue homogenate[5]
Assay Time 2 hours 30 minutes[1]Incubation: 18 hours[2]2 hours[3]2 hours 30 minutes[4]Not specified
Species Reactivity Multispecies[1]Not specifiedUniversal[3]Universal[4]Human[5]
Intra-Assay CV <10%[1]Not specified<10%[3]Not specifiedSpecified as assessed
Inter-Assay CV <10%[1]Not specified<12%[3]Not specifiedSpecified as assessed

Experimental Protocols

The following is a generalized protocol for a competitive PGD2 ELISA, based on the common methodologies of the compared kits. For precise details, always refer to the manual provided with the specific kit.

1. Reagent and Sample Preparation:

  • Allow all reagents and samples to equilibrate to room temperature before use.

  • Prepare the wash buffer, standards, and samples at the dilutions recommended by the kit manufacturer. A standard curve must be generated for each assay.

  • Samples may require purification or extraction depending on the sample type and the specific kit instructions.

2. Assay Procedure:

  • Add a specific volume of standard or sample to the appropriate wells of the microplate, which has been pre-coated with a capture antibody.

  • Add the PGD2-HRP conjugate to each well.

  • Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C). During this incubation, the PGD2 in the sample and the PGD2-HRP conjugate will compete for binding to the capture antibody.

  • Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.

  • Add the TMB substrate solution to each well. The substrate will react with the HRP enzyme to produce a color change.

  • Incubate the plate in the dark for the recommended time to allow for color development.

  • Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

  • Determine the concentration of PGD2 in the samples by interpolating their absorbance values on the standard curve. The concentration of PGD2 is inversely proportional to the color intensity.

Mandatory Visualizations

Here are the diagrams illustrating key biological and experimental processes related to PGD2 analysis.

PGD2_Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds to DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds to AC Adenylate Cyclase DP1->AC Activates PLC Phospholipase C DP2->PLC Activates cAMP ↑ cAMP AC->cAMP Relaxation Vasodilation, Bronchodilation cAMP->Relaxation Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Inflammation Chemotaxis of Th2 cells, Eosinophils Ca2->Inflammation

Caption: PGD2 Signaling Pathway.

ELISA_Workflow start Start add_sample 1. Add Standards & Samples to Pre-coated Plate start->add_sample add_conjugate 2. Add PGD2-HRP Conjugate add_sample->add_conjugate incubate1 3. Incubate (Competition) add_conjugate->incubate1 wash1 4. Wash Plate incubate1->wash1 add_substrate 5. Add TMB Substrate wash1->add_substrate incubate2 6. Incubate (Color Development) add_substrate->incubate2 add_stop 7. Add Stop Solution incubate2->add_stop read_plate 8. Read Absorbance at 450 nm add_stop->read_plate analyze 9. Calculate Results read_plate->analyze end End analyze->end

Caption: Competitive ELISA Workflow.

References

A Comparative Guide to DK-PGD2-Induced Chemotaxis in Primary Human Eosinophils: An Assessment of Reproducibility and Alternative Chemoattractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2)-induced chemotaxis in primary human eosinophils, with a focus on reproducibility and a comparative analysis of alternative chemoattractants. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammation, including conditions like asthma and allergic rhinitis.[1] Their recruitment to inflammatory sites is a critical step mediated by various chemoattractants. Among these, DK-PGD2, a stable metabolite of prostaglandin (B15479496) D2 (PGD2), has been identified as a potent eosinophil chemoattractant.[2][3] DK-PGD2 exerts its effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4][5] Understanding the reproducibility of DK-PGD2-induced eosinophil chemotaxis is crucial for its validation as a therapeutic target and for the development of reliable in vitro models of eosinophilic inflammation.

Comparative Analysis of Eosinophil Chemoattractants

The chemotactic response of eosinophils is not limited to DK-PGD2. A variety of other molecules, acting through different receptors, can also induce eosinophil migration. This section compares DK-PGD2 with other well-established eosinophil chemoattractants.

ChemoattractantPrimary ReceptorTypical Effective ConcentrationPotency (EC50) for Migration/ActivationKey Characteristics
DK-PGD2 CRTH2 (DP2) [3][4]nanomolar (nM) range[6][7]~14.2 nM (Migration)[6]A stable metabolite of PGD2, selective for the CRTH2 receptor.[3] Induces shape change, degranulation, and chemotaxis.[4][8]
PGD2 CRTH2 (DP2), DP1[4][8]nanomolar (nM) range[3][7]~17.4 nM (Migration)[6]The primary ligand for both DP1 and CRTH2 receptors.[8] Its effects are a balance of pro- and anti-inflammatory signals mediated by the two receptors.[4]
Eotaxin-1 (CCL11) CCR3[9][10]nanomolar (nM) rangePotent chemoattractant.A member of the eotaxin family of chemokines, highly specific for eosinophils.[9] Considered an end-point chemoattractant.[2]
Eotaxin-2 (CCL24) CCR3[9]nanomolar (nM) rangePotent chemoattractant for both mouse and human eosinophils.[11]Another member of the eotaxin family that signals through CCR3.[9]
RANTES (CCL5) CCR3, CCR1, CCR5[9]nanomolar (nM) rangeInduces significant migration.[9]A chemokine that attracts a broader range of leukocytes, including eosinophils.[9]
Platelet-Activating Factor (PAF) PAF Receptornanomolar (nM) rangeInduces rapid and fast chemotactic responses.[1]A potent lipid mediator of inflammation.
Histamine H1, H2, H4 Receptorsmicromolar (µM) range[12]Maximum response between 6 x 10⁻⁷ M and 1.25 x 10⁻⁵ M.[12]A well-known mediator of allergic reactions that can directly induce eosinophil chemotaxis.[12]

Reproducibility of DK-PGD2-Induced Chemotaxis

While DK-PGD2 is consistently reported to induce eosinophil chemotaxis, the reproducibility of the response can be influenced by several factors:

  • Donor Variability: The expression of CRTH2 on eosinophils can vary between individuals, particularly between healthy subjects and those with allergic conditions, potentially affecting the magnitude of the chemotactic response.[5]

  • Eosinophil Isolation and Purity: The method used to isolate primary human eosinophils from peripheral blood is critical. Negative selection techniques are generally preferred to minimize cell activation.[1][13] The purity of the eosinophil preparation will directly impact the specificity of the chemotaxis assay.

  • Assay Method: Different chemotaxis assays, such as the Boyden chamber, Transwell assays, and microfluidic devices (e.g., EZ-TAXIScan), have different sensitivities and provide different types of data (endpoint vs. real-time), which can affect the interpretation of results.[1][7]

  • Ligand Stability and Concentration: Although DK-PGD2 is more stable than PGD2, proper handling and accurate concentration preparation are essential for reproducible results.[2]

  • Cell Culture Conditions: If eosinophils are cultured prior to the assay, the duration of culture and the presence of cytokines like IL-5 can influence their responsiveness.[13]

Experimental Protocols

Isolation of Primary Human Eosinophils

A common method for isolating eosinophils from peripheral blood involves negative selection.[1][13]

  • Blood Collection: Collect whole blood from healthy or atopic donors in tubes containing an anticoagulant (e.g., EDTA).

  • Granulocyte Enrichment: Perform density gradient centrifugation (e.g., using Percoll) to separate granulocytes from mononuclear cells and red blood cells.

  • Red Blood Cell Lysis: Remove contaminating red blood cells by hypotonic lysis.

  • Negative Selection: Use immunomagnetic beads to deplete unwanted cells. Typically, anti-CD16 magnetic beads are used to remove neutrophils.[13]

  • Purity Assessment: Assess the purity of the isolated eosinophils (typically >95%) by cytological staining (e.g., Wright-Giemsa) and morphological analysis.

Eosinophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

The Boyden chamber or its modern equivalent, the Transwell assay, is a widely used method to quantify chemotaxis.[7][9][12]

  • Chamber Setup: A porous membrane (typically 5 µm pore size for eosinophils) separates an upper and a lower chamber.[12]

  • Chemoattractant Addition: The chemoattractant solution (e.g., DK-PGD2 at various concentrations) is added to the lower chamber. A control with buffer alone is included.

  • Cell Seeding: A suspension of purified eosinophils is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., 1-4 hours).[7]

  • Quantification of Migrated Cells: The number of eosinophils that have migrated through the membrane to the lower chamber is quantified. This can be done by:

    • Manual Counting: Staining the migrated cells and counting them under a microscope.[12]

    • Photometric Assay: Measuring the activity of eosinophil-specific enzymes like eosinophil peroxidase (EPO).[9]

    • Flow Cytometry: Counting the cells in the lower chamber using a flow cytometer.[14]

  • Data Analysis: The results are often expressed as a chemotactic index, which is the fold increase in migration in response to the chemoattractant compared to the buffer control.[11]

Signaling Pathways and Experimental Workflows

DK-PGD2 Signaling Pathway in Eosinophils

DK-PGD2 binds to the G-protein coupled receptor CRTH2.[5] This interaction activates Gαi, leading to a cascade of downstream signaling events that ultimately result in chemotaxis.[3][5][15]

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K p38_MAPK p38 MAPK G_protein->p38_MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization Actin_Polymerization Actin Polymerization Ca_mobilization->Actin_Polymerization PI3K->Actin_Polymerization p38_MAPK->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: DK-PGD2 signaling pathway in human eosinophils.

Experimental Workflow for Eosinophil Chemotaxis Assay

The following diagram illustrates a typical workflow for assessing eosinophil chemotaxis in response to DK-PGD2.

Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection Eosinophil_Isolation 2. Eosinophil Isolation (Negative Selection) Blood_Collection->Eosinophil_Isolation Purity_Check 3. Purity & Viability Assessment Eosinophil_Isolation->Purity_Check Assay_Setup 4. Transwell Assay Setup Purity_Check->Assay_Setup Chemoattractant_Loading 5. Load DK-PGD2 (Lower Chamber) Assay_Setup->Chemoattractant_Loading Cell_Seeding 6. Seed Eosinophils (Upper Chamber) Chemoattractant_Loading->Cell_Seeding Incubation 7. Incubation (37°C, 1-4h) Cell_Seeding->Incubation Cell_Quantification 8. Quantify Migrated Cells Incubation->Cell_Quantification Data_Analysis 9. Calculate Chemotactic Index Cell_Quantification->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for eosinophil chemotaxis assay.

Conclusion

DK-PGD2 is a well-established and potent chemoattractant for primary human eosinophils, acting through the CRTH2 receptor. The reproducibility of chemotaxis assays using DK-PGD2 is generally considered reliable, provided that standardized protocols for eosinophil isolation and chemotaxis measurement are employed, and donor variability is taken into account. For researchers investigating eosinophil migration, DK-PGD2 serves as a valuable tool. However, it is important to consider the broader context of eosinophil chemoattractants, such as eotaxins, which also play a significant role in vivo. A thorough understanding of the different chemoattractants and their respective signaling pathways is essential for the development of targeted therapies for eosinophil-mediated diseases.

References

Confirming the Role of Gαi Protein in DK-PGD2 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways activated by 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), with a focus on confirming the integral role of the Gαi protein. Experimental data is presented to contrast the Gαi-mediated pathway with alternative signaling cascades, offering a clear framework for researchers in immunology and drug development.

DK-PGD2, a stable metabolite of prostaglandin D2 (PGD2), is a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The activation of DP2 is a critical event in the inflammatory cascade, particularly in allergic diseases like asthma, where it mediates the recruitment and activation of key immune cells such as T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[2][3] Understanding the precise signaling mechanism initiated by DK-PGD2 is paramount for the development of targeted therapeutics.

A primary mechanism of signal transduction for the DP2 receptor involves its coupling to inhibitory G proteins of the Gαi subclass.[4][5] This is substantiated by the abrogation of DK-PGD2-induced cellular responses, such as intracellular calcium mobilization, in the presence of pertussis toxin (PTX), a specific inhibitor of Gαi protein activation.[6][7] In contrast, PGD2 can also activate the DP1 receptor, which couples to the stimulatory Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and often mediating opposing, anti-inflammatory effects.[4][8] This dual-receptor system for PGD2 provides a valuable comparative context for elucidating the specific Gαi-dependent signaling of DK-PGD2.

Comparative Analysis of DK-PGD2 Signaling

The following tables summarize quantitative data from various studies, comparing the functional outcomes of DP2 receptor activation by DK-PGD2 with DP1 receptor activation. This data highlights the Gαi-dependent nature of DK-PGD2 signaling.

Table 1: Comparative Agonist Potency (EC50) on Target Cells

AgonistReceptor TargetCell TypeFunctional AssayEC50 (nM)G-Protein Pathway
DK-PGD2 DP2 (CRTH2) Human EosinophilsShape Change2.7 ± 2.3Gαi
PGD2DP2 (CRTH2)Human EosinophilsShape Change0.7 ± 0.2Gαi
DK-PGD2 DP2 (CRTH2) Human ILC2sCell Migration14.2 ± 3.4Gαi
PGD2DP2 (CRTH2)Human ILC2sCell Migration17.4 ± 3.9Gαi
PGD2DP1Human Colonic EpitheliumChloride Secretion376Gαs
BW245C (DP1 Agonist)DP1Human EosinophilsInhibition of Apoptosis826Gαs

Table 2: Effect of Pertussis Toxin (Gαi inhibitor) on DK-PGD2-Induced Calcium Flux

Cell TypeAgonist (Concentration)TreatmentResponse (Intracellular Ca2+)
Human Mast CellsDK-PGD2 (1 µM)VehicleSignificant Increase
Human Mast CellsDK-PGD2 (1 µM)Pertussis Toxin (10 nM)Abolished

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Intracellular Calcium Flux Assay

This protocol is used to measure changes in intracellular calcium concentration following DP2 receptor activation by DK-PGD2.

Materials:

  • Cells expressing the DP2 receptor (e.g., human mast cells, eosinophils, or a recombinant cell line)

  • DK-PGD2

  • Pertussis Toxin (PTX)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Pertussis Toxin Pre-treatment (for inhibition studies): Pre-incubate the cells with 10 nM PTX for 2 hours at 37°C.[6]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Inject DK-PGD2 at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well relative to the baseline.

    • Plot the fluorescence change over time to visualize the calcium flux.

    • For dose-response curves, plot the peak fluorescence change against the logarithm of the DK-PGD2 concentration and fit to a sigmoidal curve to determine the EC50.

Protocol 2: cAMP Accumulation Assay

This assay is used to determine if DK-PGD2 activates the Gαs pathway by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the DP1 receptor (as a positive control) and/or the DP2 receptor

  • DK-PGD2

  • PGD2 (as a positive control for DP1)

  • Forskolin (B1673556) (to stimulate adenylate cyclase in Gαi-coupled systems)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

  • Cell lysis buffer

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate.

  • Agonist Stimulation (for Gαs-coupled receptors):

    • Add varying concentrations of DK-PGD2 or PGD2 to the cells and incubate for a specified time.

  • Forskolin and Agonist Co-stimulation (for Gαi-coupled receptors):

    • Pre-treat cells with varying concentrations of DK-PGD2.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to induce cAMP production. Incubate for a specified time.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in each well using the chosen detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the measured cAMP concentration against the agonist concentration.

    • For Gαs activation, a dose-dependent increase in cAMP will be observed.

    • For Gαi activation, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed.

    • Calculate EC50 or IC50 values from the dose-response curves.

Visualizing the Signaling Pathways and Workflows

The following diagrams illustrate the DK-PGD2 signaling pathway and a general experimental workflow for its investigation.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DP2 DP2 (CRTH2) Receptor G_protein Gαiβγ DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates DK_PGD2 DK-PGD2 DK_PGD2->DP2 Binds PTX Pertussis Toxin PTX->G_protein Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: DK-PGD2 signaling through the Gαi-coupled DP2 receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Culture DP2-expressing cells PTX_Treatment Treat with Pertussis Toxin (or vehicle) Cell_Culture->PTX_Treatment Agonist_Stimulation Stimulate with DK-PGD2 (dose-response) PTX_Treatment->Agonist_Stimulation Measurement Measure downstream signal (e.g., Calcium flux, cAMP levels) Agonist_Stimulation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc Comparison Compare PTX vs. vehicle treatment EC50_Calc->Comparison Conclusion Conclusion: Confirm Gαi involvement Comparison->Conclusion

Caption: Workflow for confirming Gαi involvement in DK-PGD2 signaling.

Conclusion

The presented data and experimental protocols provide a robust framework for confirming the central role of the Gαi protein in the DK-PGD2 signaling pathway. The selective activation of the DP2 receptor by DK-PGD2, leading to Gαi-dependent intracellular calcium mobilization and the inhibition of this effect by pertussis toxin, are key pieces of evidence. In contrast, the lack of significant cAMP accumulation upon DK-PGD2 stimulation further distinguishes its signaling from the Gαs-coupled DP1 receptor pathway. This comparative understanding is essential for the precise characterization of novel therapeutics targeting the PGD2 signaling axis in inflammatory and allergic diseases.

References

Evaluating the Off-Target Effects of 13,14-Dihydro-15-keto prostaglandin D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2). Understanding the selectivity profile of DK-PGD2 is crucial for its use as a research tool and for the development of therapeutic agents targeting the PGD2 signaling pathway. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to offer an objective evaluation of DK-PGD2 in comparison to its parent compound and other alternatives.

Executive Summary

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a potent and highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Experimental data demonstrates that DK-PGD2 exhibits a strong binding affinity for the CRTH2 receptor, with a reported inhibitory constant (Ki) of 2.91 nM.[1] Notably, it displays a remarkable 2000-fold selectivity for CRTH2 over the Prostaglandin D2 receptor 1 (DP1).[1] This high selectivity minimizes the potential for off-target effects at the DP1 receptor, a key consideration in experimental design and therapeutic development. While comprehensive screening against a broad panel of other prostanoid and G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature, the existing data strongly suggests a favorable selectivity profile for DK-PGD2.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of DK-PGD2 and related compounds for the human CRTH2 and DP1 receptors. This quantitative data highlights the selectivity of DK-PGD2.

Table 1: Binding Affinity (Ki) of Prostaglandin D2 Metabolites at the Human CRTH2 Receptor

CompoundKi (nM)
Prostaglandin D2 (PGD2)2.4
13,14-Dihydro-15-keto PGD2 (DK-PGD2) 2.91 [1]
15-deoxy-Δ12,14-PGJ23.15

Data sourced from equilibrium competition binding assays.[1]

Table 2: Comparative Selectivity of DK-PGD2 for CRTH2 vs. DP1 Receptors

CompoundReceptorBinding AffinitySelectivity (fold)
13,14-Dihydro-15-keto PGD2 (DK-PGD2) CRTH2High (Ki = 2.91 nM)[1]~2000-fold vs. DP1[1]
DP1Negligible[1]

Signaling Pathways

To understand the potential functional consequences of on-target and off-target receptor activation, it is essential to consider the downstream signaling pathways.

CRTH2_Signaling_Pathway DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Gi Gi CRTH2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: CRTH2 (DP2) Receptor Signaling Pathway.

DP1_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gs DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response

Caption: DP1 Receptor Signaling Pathway.

Experimental Protocols

The evaluation of on-target and off-target effects of compounds like DK-PGD2 relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a ligand to its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-PGD2) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound (DK-PGD2) Test_Compound->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate IC50 and Ki values using competitive binding analysis Scintillation->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CRTH2, DP1, or other GPCRs) are prepared from cultured cells or tissue homogenates. Protein concentration is determined to ensure consistency across assays.

  • Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (DK-PGD2).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Assays: cAMP Measurement

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors linked to adenylyl cyclase, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a common readout.

Methodology for Gs-coupled receptors (e.g., DP1):

  • Cell Culture: Cells stably or transiently expressing the Gs-coupled receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Addition: Cells are treated with various concentrations of the test compound (DK-PGD2).

  • Stimulation: A known agonist for the receptor is added to assess antagonistic activity. For agonist testing, this step is omitted.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Methodology for Gi-coupled receptors (e.g., CRTH2):

  • Cell Culture and Plating: Similar to the Gs-coupled receptor assay, cells expressing the Gi-coupled receptor are prepared.

  • Forskolin Stimulation: Cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Addition: The test compound (DK-PGD2) is added at various concentrations.

  • Cell Lysis and cAMP Measurement: Intracellular cAMP levels are measured as described above. A decrease in forskolin-stimulated cAMP levels indicates Gi activation.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Functional Assays: Calcium Mobilization

For GPCRs that couple to Gq or can be engineered to couple to Gq, measuring intracellular calcium mobilization is another key functional assay.

Methodology:

  • Cell Culture and Plating: Cells expressing the Gq-coupled receptor of interest are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound (DK-PGD2) is added at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for calcium mobilization.

Conclusion

References

A Comparative Analysis of DK-PGD2's Immunomodulatory Effects on Human and Murine Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during inflammatory and allergic responses. Its biological effects are transduced through two primary G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as DP2. 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that functions as a selective and potent agonist for the DP2/CRTH2 receptor.[1][2] Understanding the species-specific activities of this ligand-receptor axis is paramount for translating findings from murine models to human clinical applications, particularly in the context of type 2 inflammatory diseases like asthma and atopic dermatitis.

This guide provides an objective comparison of the known effects of DK-PGD2 on human versus mouse immune cells, supported by experimental data and detailed protocols. The primary focus is on the DP2/CRTH2 signaling pathway, which mediates the pro-inflammatory actions of DK-PGD2.

Comparative Effects of DK-PGD2 on Immune Cell Subsets

The functional consequences of DP2/CRTH2 activation by DK-PGD2 are largely centered on the recruitment and activation of cells involved in type 2 immunity. While the receptor's role is conserved between humans and mice, notable differences in its expression pattern, particularly on T cell subsets, lead to divergent immunological outcomes.

T Helper (Th) Cells

A critical distinction lies in the expression of DP2/CRTH2 on T helper cell subsets. In humans, DP2/CRTH2 is considered a specific marker for Th2 cells, which orchestrate allergic inflammation.[3][4][5] In contrast, mouse DP2/CRTH2 is expressed on both Th1 and Th2 cells, which complicates the interpretation of its role in murine models of T cell-mediated immunity.[3]

  • Human: DK-PGD2 selectively induces chemotaxis and enhances the production of IL-2, IL-4, IL-5, and IL-13 from human Th2 cells, directly promoting a type 2 cytokine environment.[4][6]

  • Mouse: While PGD2 signaling is implicated in murine allergic models, the broader expression of DP2/CRTH2 on Th1 cells suggests its function is not exclusively limited to promoting Th2 responses.[3] This difference is a crucial consideration when using mouse models to develop DP2/CRTH2 antagonists intended for human allergic diseases.

Eosinophils and Basophils

The response of eosinophils and basophils to DK-PGD2 is more conserved between the two species. In both humans and mice, these granulocytes express DP2/CRTH2, and its activation is a potent signal for their migration and activation.

  • Human: DK-PGD2 is a powerful chemoattractant for human eosinophils and basophils, inducing calcium mobilization and migration.[4][5] Studies on eosinophils from asthmatic patients confirm that DK-PGD2 and other PGD2 metabolites induce shape change and activation in a DP2-dependent manner.[2]

  • Mouse: Studies using murine models of atopic dermatitis and allergic asthma have demonstrated that DK-PGD2 increases the recruitment of eosinophils to inflammatory sites, exacerbating the pathology.[1] This pro-inflammatory effect is mediated specifically through DP2/CRTH2 activation.[1]

Group 2 Innate Lymphoid Cells (ILC2s)

ILC2s are potent sources of type 2 cytokines and key drivers of allergic inflammation. The PGD2-DP2/CRTH2 axis is a critical activator of these cells in both species.

  • Human: PGD2 and its metabolites, including DK-PGD2, induce robust migration and secretion of IL-5 and IL-13 from ILC2s isolated from the peripheral blood of asthmatic patients.[2][7] This activation is confirmed to be DP2-dependent.[2]

  • Mouse: The PGD2/CRTH2 pathway is also vital for ILC2 accumulation and activation in murine lungs, contributing to airway hyperresponsiveness in models of asthma.[8]

Quantitative Data Summary

The following tables summarize the key comparative data on DK-PGD2 and DP2/CRTH2 receptor effects in human and mouse immune cells. Direct comparative quantitative studies are limited; therefore, data is presented to highlight established functionalities and expression patterns.

Immune Cell Type Human Mouse Key Species Difference
DP2/CRTH2 Expression Preferentially on Th2 cells, Eosinophils, Basophils, ILC2s.[3][4]Expressed on Th1 and Th2 cells, Eosinophils, ILC2s, and Neutrophils.[3][9]Broader expression on mouse T cells and neutrophils.
Th Cell Function DK-PGD2 promotes Th2 chemotaxis and cytokine (IL-4, IL-5, IL-13) production.[6][10]PGD2/DP2 signaling contributes to allergic inflammation, but the role in Th1/Th2 balance is complex due to broad receptor expression.[3][8]Human DP2 is a specific Th2 activator; mouse DP2 is not.
Eosinophil Function DK-PGD2 induces potent chemotaxis and activation.[2][4]DK-PGD2 increases eosinophil recruitment in models of asthma and atopic dermatitis.[1]Largely conserved pro-inflammatory function.
ILC2 Function DK-PGD2 induces migration and IL-5/IL-13 secretion.[2][7]PGD2/DP2 signaling promotes ILC2 accumulation and activation in the lungs.[8]Largely conserved pro-inflammatory function.

Signaling Pathways and Experimental Workflows

DK-PGD2 Signaling via the DP2/CRTH2 Receptor

DK-PGD2 binds to the DP2/CRTH2 receptor, which is coupled to a Gi protein. This interaction inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and simultaneously induces intracellular calcium mobilization. These signals ultimately drive downstream cellular responses such as chemotaxis, degranulation, and cytokine synthesis, promoting a type 2 inflammatory cascade.

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds Gi Gi Protein DP2->Gi Activates Ca_Mobilization Ca²⁺ Mobilization Gi->Ca_Mobilization Induces Cell_Responses Cellular Responses (Chemotaxis, Cytokine Release) Ca_Mobilization->Cell_Responses Leads to

Caption: DK-PGD2 signaling pathway via the DP2/CRTH2 receptor.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of DK-PGD2 on isolated immune cells from either human peripheral blood or a mouse spleen.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Human Blood or Mouse Spleen Isolation Immune Cell Isolation (e.g., PBMC / Splenocytes) Blood->Isolation Culture Cell Culture & Treatment (with DK-PGD2) Isolation->Culture Incubation Incubation (Time course) Culture->Incubation Migration Chemotaxis Assay (Transwell) Incubation->Migration Cytokines Cytokine Measurement (ELISA / Flow Cytometry) Incubation->Cytokines Activation Activation Marker Analysis (Flow Cytometry) Incubation->Activation

Caption: Experimental workflow for immune cell stimulation analysis.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a mixed population of lymphocytes and monocytes from whole human blood for subsequent cell culture and stimulation experiments.

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or similar density gradient medium

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Methodology:

  • Dilute the anticoagulated blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. Perform this step slowly to maintain a sharp interface and avoid mixing.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: an upper plasma layer, a cloudy band of PBMCs (the "buffy coat") at the plasma-Ficoll interface, the clear Ficoll layer, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer. Using a sterile pipette, collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 45-50 mL. Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium for cell counting (e.g., using a hemocytometer with trypan blue for viability) and subsequent experiments.

Protocol 2: Isolation of Mouse Splenocytes

Objective: To prepare a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • Mouse spleen

  • Sterile PBS or cell culture medium (e.g., RPMI-1640)

  • 70 µm cell strainer

  • Sterile 50 mL conical tubes

  • Plunger from a 3 mL or 5 mL sterile syringe

  • Red Blood Cell (RBC) Lysis Buffer

  • Centrifuge

Methodology:

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5-10 mL of cold, sterile PBS or culture medium.

  • Place the 70 µm cell strainer over the opening of a 50 mL conical tube.

  • Transfer the spleen onto the strainer. Add a few mL of medium onto the spleen.

  • Gently mash the spleen through the cell strainer using the flat end of a sterile syringe plunger. The soft tissue will pass through the mesh, leaving the connective tissue behind.

  • Rinse the strainer with additional medium to ensure maximum cell recovery.

  • Centrifuge the resulting cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant. To remove red blood cells, resuspend the pellet in 1-3 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.

  • Stop the lysis by adding 10-15 mL of sterile PBS or medium. Centrifuge again at 300-400 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the splenocyte pellet in the desired volume of complete culture medium for cell counting and downstream applications.

Conclusion and Translational Implications

DK-PGD2 is a potent, selective agonist of the DP2/CRTH2 receptor, driving type 2 inflammation in both human and murine systems by activating key effector cells like eosinophils and ILC2s. However, a critical species-specific difference exists in its effect on T cells: DK-PGD2 selectively promotes Th2 responses in humans, whereas its receptor is expressed more broadly on both Th1 and Th2 cells in mice.[3]

This distinction is of high translational importance. While mouse models are invaluable for studying the general role of the PGD2-DP2/CRTH2 axis in allergic inflammation, researchers must exercise caution when interpreting data related to T cell-specific responses. The pro-Th2-skewing effect of DP2/CRTH2 activation in humans may not be fully recapitulated in wild-type mice. Therefore, therapeutic strategies targeting this receptor, such as DP2/CRTH2 antagonists, may have more specific and predictable effects on the Th1/Th2 balance in human patients than what is observed in conventional murine models. Future studies using humanized mouse models expressing the human DP2/CRTH2 receptor may provide more translatable insights into the therapeutic potential of targeting this pathway.

References

Safety Operating Guide

Safe Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Compound: Safety and Handling

13,14-Dihydro-15-keto prostaglandin D2 is a metabolite of prostaglandin D2 (PGD2) and is utilized in research as a selective agonist for the CRTH2/DP2 receptor.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and necessary precautions.

Key Safety Information:

While a specific Safety Data Sheet for this compound was not found in the immediate search results, an SDS for the related compound, 13,14-dihydro-15-keto-tetranor Prostaglandin D2, indicates that it is a highly flammable liquid and vapor that causes serious eye irritation.[2] Given the structural similarities, it is prudent to handle this compound with similar precautions.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks associated with hazardous chemical waste.

start Start: Unused or Expired Compound assess Assess Quantity and Concentration start->assess small_spill Small Spill or Residual? assess->small_spill bulk_disposal Bulk Disposal assess->bulk_disposal absorb Absorb with Inert Material (e.g., vermiculite, sand) small_spill->absorb collect Collect into a Labeled, Sealable Container bulk_disposal->collect absorb->collect waste_stream Dispose as Hazardous Chemical Waste collect->waste_stream contact_ehs Contact Environmental Health & Safety (EHS) waste_stream->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound
  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvent used to dissolve the prostaglandin.

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound".

    • Include the concentration and the solvent used.

    • Affix the appropriate hazard symbols (e.g., flammable, irritant) as indicated by the SDS of the compound and its solvent.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

III. Experimental Protocols and Considerations

In a research setting, the disposal procedure is an integral part of the experimental workflow. The following diagram illustrates the lifecycle of this compound within a typical laboratory experiment, from receipt to final disposal.

cluster_experiment Experimental Workflow cluster_disposal Disposal Protocol receipt Receiving and Logging storage Proper Storage (-20°C Recommended) receipt->storage prep Preparation of Stock and Working Solutions storage->prep experiment Experimental Use prep->experiment waste_gen Waste Generation experiment->waste_gen collection Waste Collection and Segregation waste_gen->collection labeling Labeling of Waste Container collection->labeling waste_storage Secure Waste Storage labeling->waste_storage disposal EHS Pickup and Final Disposal waste_storage->disposal

Lifecycle of this compound in the Lab

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (PGD2). The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

All personnel handling 13,14-Dihydro-15-keto PGD2 must use the personal protective equipment outlined below. The recommendations are based on safety data for similar prostaglandin compounds, which are often supplied in a flammable solvent and can cause eye irritation.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves. Inspect gloves prior to use and change them frequently, especially if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to this protocol is mandatory for all laboratory work involving 13,14-Dihydro-15-keto PGD2.

  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. Have an emergency eyewash station and safety shower accessible.

  • Handling the Compound :

    • The compound is typically supplied in a solution. Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Use with adequate ventilation to minimize inhalation of vapors.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.

Disposal Plan

Proper disposal of 13,14-Dihydro-15-keto PGD2 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing 13,14-Dihydro-15-keto PGD2 in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal of Empty Containers :

    • Empty containers should be rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal :

    • All chemical waste must be disposed of through the institution's hazardous waste management program.[1] Do not dispose of this compound down the drain.[2]

Signaling Pathway

13,14-Dihydro-15-keto prostaglandin D2 is a metabolite of PGD2 and acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] Activation of this G protein-coupled receptor is a key step in the inflammatory cascade associated with allergic responses.

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway PGD2 13,14-Dihydro-15-keto prostaglandin D2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 binds to G_protein Gi/o Protein Activation CRTH2->G_protein activates PLC Phospholipase C (PLC) Activation G_protein->PLC activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG leads to Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release induces PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC activates Cellular_Response Cellular Responses: - Chemotaxis - Cytokine Release - Degranulation Ca_release->Cellular_Response PKC->Cellular_Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.